molecular formula C12H9FN2O2 B581539 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid CAS No. 1258615-86-9

4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

Cat. No.: B581539
CAS No.: 1258615-86-9
M. Wt: 232.214
InChI Key: WNRBJGHVSBEMQR-UHFFFAOYSA-N
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Description

4-(6-Aminopyridin-3-yl)-2-fluorobenzoic acid is a versatile aromatic compound designed for research and development, particularly in medicinal chemistry and pharmaceutical synthesis. Its molecular structure incorporates two key pharmacophores: a 6-aminopyridin-3-yl group and a 2-fluorobenzoic acid moiety. The aminopyridine component is a common building block in drug discovery, frequently found in ligands for various biological targets . The 2-fluorobenzoic acid segment introduces specific electronic and steric properties that can influence a molecule's binding affinity, metabolic stability, and overall physicochemical characteristics . This combination makes the compound a valuable intermediate for constructing more complex molecules, such as kinase inhibitors or other biologically active heterocycles. Researchers can utilize this chemical in cross-coupling reactions, amide bond formations, and as a precursor for synthesizing dedicated compound libraries. It is strictly intended for laboratory research purposes. For Research Use Only. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(6-aminopyridin-3-yl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-10-5-7(1-3-9(10)12(16)17)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRBJGHVSBEMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key structural motif in medicinal chemistry and drug development. The core of the synthesis is a Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation.[1] This document elucidates the strategic considerations behind the chosen pathway, including the management of reactive functional groups and optimization of reaction conditions. It offers detailed, step-by-step experimental protocols, data summaries, and mechanistic insights tailored for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction: The Significance of this compound

Structural Features and Physicochemical Properties

This compound (CAS No. 1258615-86-9) is a biaryl carboxylic acid derivative.[2][3] Its structure incorporates three key pharmacophoric elements: a 2-aminopyridine ring, a 2-fluorobenzoic acid moiety, and a central C-C bond linking the two aromatic systems. The presence of the fluorine atom can significantly influence the molecule's properties, often enhancing metabolic stability, membrane permeation, and binding affinity to target proteins.[4] The amino and carboxylic acid groups provide sites for further chemical modification and interaction with biological targets.

Role in Medicinal Chemistry

Substituted aminobenzoic acids are crucial precursors for a wide range of pharmacologically active molecules.[5] The specific arrangement of the aminopyridine and fluorobenzoic acid moieties in this compound makes it a valuable building block for the synthesis of kinase inhibitors and other targeted therapeutics in oncology and other disease areas.[6][7] The strategic introduction of fluorine is a common and effective tactic in modern drug design to optimize a candidate's pharmacokinetic profile.[8]

Retrosynthetic Analysis and Strategic Considerations

Primary Disconnection: The Biaryl Bond

The most logical retrosynthetic disconnection is at the C-C bond between the pyridine and benzene rings. This approach leads to two readily accessible precursors: a halogenated 2-fluorobenzoic acid derivative and an organoboron derivative of 6-aminopyridine. The Suzuki-Miyaura cross-coupling reaction is the premier choice for forging this bond due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the necessary catalysts and reagents.[1]

The Challenge of Functional Group Compatibility

The trifunctional nature of the target molecule, possessing an amino group, a carboxylic acid, and the coupling sites, presents a significant challenge. Both the amine and carboxylic acid functionalities can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[5] To circumvent this, a protection strategy is employed. The carboxylic acid is temporarily converted to a methyl ester, which is less coordinating and more soluble in common organic solvents. This ester can be easily hydrolyzed in the final step to yield the desired product.

Proposed Synthetic Pathway

The proposed synthesis follows a three-step sequence:

  • Esterification: Protection of the carboxylic acid in 4-bromo-2-fluorobenzoic acid as a methyl ester.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the resulting methyl 4-bromo-2-fluorobenzoate with a suitable boronic acid or ester of 6-aminopyridine.

  • Saponification: Hydrolysis of the methyl ester to afford the final product, this compound.

This strategic pathway is illustrated in the workflow diagram below.

Synthetic_Workflow SM1 4-Bromo-2-fluorobenzoic Acid Int1 Methyl 4-bromo-2-fluorobenzoate SM1->Int1 Step 1: Esterification (MeOH, H₂SO₄) SM2 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (6-Aminopyridine-3-boronic acid pinacol ester) Int2 Methyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate SM2->Int2 Int1->Int2 Step 2: Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Product This compound Int2->Product Step 3: Saponification (LiOH or NaOH)

Caption: Overall synthetic pathway for this compound.

The Core Synthetic Pathway: A Mechanistic Elucidation

Step 1: Esterification of 4-Bromo-2-fluorobenzoic Acid

The synthesis begins with the protection of the carboxylic acid functionality of 4-bromo-2-fluorobenzoic acid. A standard Fischer esterification is employed, using methanol as both the reagent and solvent with a catalytic amount of sulfuric acid. The reaction is typically driven to completion by heating under reflux.

Step 2: The Suzuki-Miyaura Cross-Coupling Reaction

This is the key bond-forming step. Methyl 4-bromo-2-fluorobenzoate is coupled with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine.

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄. The choice of phosphine ligands is critical; bulky, electron-rich ligands can mitigate catalyst inhibition by the amino group.[5]

  • Base: A base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄), is essential for the transmetalation step of the catalytic cycle.[9][10]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and water is commonly used to dissolve both the organic and inorganic reagents.[5]

The reaction proceeds via a well-established catalytic cycle, as depicted below.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Reductive Elimination OA Oxidative Addition PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Transmetalation Base Base PdII_Aryl->Base TM Transmetalation PdII_Biaryl->Pd0 Oxidative Addition Product Ar¹-Ar² PdII_Biaryl->Product RE Reductive Elimination ArX Ar¹-X ArX->Pd0 ArB Ar²-B(OR)₂ ArB->PdII_Aryl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step 3: Saponification to the Final Product

The final step is the deprotection of the methyl ester. This is achieved through saponification, which involves treating the ester with a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as THF/water or methanol/water. Subsequent acidification with an acid like HCl protonates the carboxylate salt, precipitating the final product, this compound, which can then be isolated by filtration.

Detailed Experimental Protocols

Caution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 4.1: Synthesis of Methyl 4-bromo-2-fluorobenzoate
  • To a 250 mL round-bottom flask, add 4-bromo-2-fluorobenzoic acid (10.0 g, 45.66 mmol).

  • Add methanol (100 mL) and stir to dissolve.

  • Carefully add concentrated sulfuric acid (2.5 mL) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 12-16 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography).

  • Once complete, cool the mixture to room temperature and reduce the volume of methanol by approximately 80% using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil or low-melting solid.

Protocol 4.2: Synthesis of Methyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate
  • To a 500 mL three-neck flask under a nitrogen atmosphere, add methyl 4-bromo-2-fluorobenzoate (10.0 g, 42.9 mmol), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (10.4 g, 47.2 mmol, 1.1 equiv), and potassium carbonate (17.8 g, 128.7 mmol, 3.0 equiv).

  • Add 1,4-dioxane (180 mL) and water (60 mL).

  • Bubble nitrogen gas through the stirred suspension for 20 minutes to degas the mixture.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1.57 g, 2.145 mmol, 0.05 equiv).

  • Heat the reaction mixture to 85-90°C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water (150 mL), and extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure coupled product.[11]

Protocol 4.3: Synthesis of this compound
  • Dissolve methyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate (8.0 g, 32.5 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (2.73 g, 65.0 mmol, 2.0 equiv).

  • Stir the mixture vigorously at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with methyl tert-butyl ether (MTBE) (2 x 50 mL) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~5-6 by the slow addition of 2M hydrochloric acid (HCl). A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield this compound.

Data Summary & Characterization

The following table summarizes typical results for the described synthetic pathway. Actual yields may vary based on reaction scale and optimization.

StepProductTypical YieldPurity (HPLC)Key Analytical Data
1Methyl 4-bromo-2-fluorobenzoate90-98%>98%¹H NMR, ¹³C NMR, MS
2Methyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate75-85%>97%¹H NMR, ¹³C NMR, MS
3This compound88-95%>99%¹H NMR, ¹³C NMR, HRMS

Expected Characterization for Final Product:

  • ¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons on both rings, a broad singlet for the -NH₂ protons, and a broad singlet for the carboxylic acid -OH proton.

  • Mass Spectrometry (MS): [M+H]⁺ ion corresponding to the calculated molecular weight of 233.07.

Conclusion

The synthesis of this compound is reliably achieved through a three-step sequence centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The strategic use of a methyl ester as a protecting group for the carboxylic acid is crucial for achieving high yields and purity by preventing interference with the palladium catalyst. The protocols provided herein are robust and scalable, making this valuable building block readily accessible for applications in drug discovery and medicinal chemistry.

References

  • Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • PubChem. (2R)-N-[4-(6-aminopyridin-3-yl)-3-methylphenyl]-2-(3,5-difluorophenyl)-2-hydroxyacetamide. [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • RSC Advances. A water-soluble supramolecular catalyst for Suzuki-Miyaura coupling in aqueous media. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron. [Link]

  • PharmaCompass. 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester. [Link]

  • Google Patents.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Frontiers in Chemistry. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Bioorganic Chemistry. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. [Link]

  • Bioorganic & Medicinal Chemistry. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. [Link]

  • ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

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  • Bioorganic & Medicinal Chemistry Letters. Iminopyrimidinones: A Novel Pharmacophore for the Development of Orally Active Renin Inhibitors. [Link]

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An In-Depth Technical Guide to 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(6-aminopyridin-3-YL)-2-fluorobenzoic acid, a key building block in contemporary medicinal chemistry. The document details its structural features, physicochemical parameters, and provides a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling. Furthermore, this guide explores the compound's reactivity, potential applications in drug discovery, particularly in the development of kinase inhibitors, and outlines essential safety and handling procedures. Characterization methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are discussed with predictive insights into its spectral signatures. This guide is intended to be a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds for therapeutic development.

Introduction

This compound belongs to a class of biaryl compounds that have garnered significant interest in the field of drug discovery. Its structure, which combines an aminopyridine moiety with a fluorinated benzoic acid, presents a unique scaffold for the development of targeted therapeutics. The aminopyridine group can serve as a key hydrogen bond donor and acceptor, as well as a basic center, facilitating interactions with biological targets. The fluorinated benzoic acid portion offers a handle for further chemical modification and can influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability. This guide aims to provide a detailed technical resource on this versatile molecule.

Physicochemical Properties

While specific experimental data for this compound is not extensively published in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource
CAS Number 1258615-86-9[1]
Molecular Formula C₁₂H₉FN₂O₂[1]
Molecular Weight 232.21 g/mol [1]
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFInferred
Melting Point Not reported-
pKa The carboxylic acid is expected to have a pKa around 4, while the aminopyridine nitrogen will have a pKa around 5-6.Inferred

Synthesis and Mechanism

The most logical and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide.

Proposed Synthetic Route

The synthesis involves the coupling of 5-bromo-2-aminopyridine with (4-carboxy-3-fluorophenyl)boronic acid.

Synthesis_Route reactant1 5-Bromo-2-aminopyridine reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reactant1->reagents reactant2 (4-Carboxy-3-fluorophenyl)boronic acid reactant2->reagents product This compound reagents->product Suzuki-Miyaura Coupling

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Best Practice)

This protocol is based on established procedures for Suzuki-Miyaura couplings of similar substrates.[4]

Materials:

  • 5-Bromo-2-aminopyridine (1.0 eq)

  • (4-Carboxy-3-fluorophenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromo-2-aminopyridine, (4-carboxy-3-fluorophenyl)boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Reaction Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Catalytic Cycle of Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)₂ / Base Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Reactivity and Potential Applications

The bifunctional nature of this compound makes it a versatile intermediate for further chemical modifications. The carboxylic acid group can be readily converted to amides, esters, or other derivatives. The amino group can undergo acylation, alkylation, or be used in other coupling reactions.

This class of compounds, aminopyridine carboxylic acids, are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[5] They are particularly prominent in the development of kinase inhibitors .[6][7] The aminopyridine moiety can mimic the hinge-binding motif of ATP, while the rest of the molecule can be tailored to achieve selectivity for a specific kinase.

Fluorine-containing pyridine derivatives are of particular interest as they often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[8] Derivatives of this compound could potentially be investigated as inhibitors for kinases implicated in oncology and inflammatory diseases.

Characterization and Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and fluorine atom.[9][10]

  • Pyridine Ring: Protons ortho and para to the amino group will be shielded (shifted upfield), while the proton meta will be less affected.

  • Benzene Ring: The fluorine atom will cause splitting of adjacent proton signals. The proton ortho to the fluorine will appear as a doublet of doublets.

¹³C NMR: The carbon NMR will show 12 distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.[11][12]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The electrospray ionization (ESI) technique is suitable for this molecule, and the expected [M+H]⁺ ion would be at m/z 233.0721.

Workflow for Characterization

Characterization_Workflow start Synthesized Product purification Purification (Column Chromatography) start->purification structural_verification Structural Verification purification->structural_verification nmr ¹H and ¹³C NMR structural_verification->nmr Primary ms Mass Spectrometry (HRMS) structural_verification->ms Confirmatory purity_analysis Purity Analysis nmr->purity_analysis ms->purity_analysis hplc HPLC/UPLC purity_analysis->hplc end Characterized Compound hplc->end

Caption: A standard workflow for the characterization of the synthesized compound.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through Suzuki-Miyaura cross-coupling. The presence of versatile functional groups and a privileged scaffold makes it an attractive starting point for the development of novel therapeutics, particularly kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a practical resource for researchers in the field.

References

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  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

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  • Purdue University. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
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  • PubMed. (2017). Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • National Institutes of Health. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • Google Patents. (n.d.). US 2013/0280190 A1 - DETHYLHEXYL BUTAMIDO TRAZONE WITH HIGH PURITY AND PROCESS FOR ITS PREPARATION.
  • PubMed. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Retrieved from [Link]

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  • Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

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  • PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

  • Google Patents. (n.d.). CN113321668A - Synthesis of serpatatinib.
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Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid is a readily available synthetic building block, yet its specific biological mechanism of action remains largely uncharacterized in publicly available literature. This technical guide serves as an in-depth exploration of its potential pharmacological activities, grounded in a comprehensive analysis of its structural motifs. By examining the known biological roles of its constituent aminopyridine and fluorobenzoic acid moieties, we propose and detail hypothetical mechanisms of action, focusing on protein kinase and cholinesterase inhibition. This document is designed not as a definitive statement of the compound's function, but as a strategic roadmap for researchers. It provides the theoretical framework and detailed, actionable experimental protocols necessary to systematically investigate its true biological targets and physiological effects. Our objective is to empower scientific inquiry by transforming a molecule of unknown function into a subject of rigorous, hypothesis-driven research.

Introduction: The Case of a Molecule with Latent Potential

In the landscape of drug discovery, the journey of a small molecule from a mere catalog entry to a well-understood pharmacological agent is one of meticulous investigation. This compound currently stands at the beginning of this journey. While its synthesis and commercial availability are established, its biological activity and mechanism of action are yet to be defined.

The structure of this compound, however, offers compelling clues. It is a composite of two key pharmacophores: an aminopyridine ring and a fluorobenzoic acid moiety. Both are prevalent in a wide array of bioactive molecules, suggesting that this compound is not a biological inert but rather a molecule with latent potential. This guide will dissect these structural components to build a logical framework for investigating its mechanism of action.

Deconstruction of a Molecule: Proposed Mechanisms of Action

Based on the structural alerts within this compound, we can postulate several plausible mechanisms of action. The aminopyridine scaffold is a well-known "hinge-binding" motif in many protein kinase inhibitors, while fluorobenzoic acid derivatives have been explored for a range of activities, including the inhibition of enzymes such as cholinesterases.

Hypothetical Mechanism 1: Protein Kinase Inhibition

The aminopyridine core is a privileged scaffold in kinase inhibitor design.[1] It often acts as a bioisostere for the adenine ring of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase active site. The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[2]

  • Plausible Targets: The compound could potentially inhibit a variety of kinases, including but not limited to:

    • Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cell proliferation and angiogenesis.

    • Serine/Threonine Kinases: Such as mTOR or Aurora kinases, which are central regulators of cell growth and division.[3][4]

The following diagram illustrates a generalized signaling cascade that could be disrupted by this compound, assuming it acts as a kinase inhibitor.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds ADP ADP Receptor Tyrosine Kinase (RTK)->ADP Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Activates Compound Compound Compound->Receptor Tyrosine Kinase (RTK) Inhibits ATP Binding ATP ATP ATP->Receptor Tyrosine Kinase (RTK) Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation, Survival Promotes caption Conceptual Kinase Inhibition Pathway G cluster_0 Presynaptic Neuron Presynaptic Neuron Acetylcholine (ACh) Acetylcholine (ACh) Presynaptic Neuron->Acetylcholine (ACh) Releases ACh Receptors ACh Receptors Acetylcholine (ACh)->ACh Receptors Cholinesterase (AChE/BChE) Cholinesterase (AChE/BChE) Acetylcholine (ACh)->Cholinesterase (AChE/BChE) Postsynaptic Neuron Postsynaptic Neuron Neuronal Signaling Neuronal Signaling Postsynaptic Neuron->Neuronal Signaling ACh Receptors->Postsynaptic Neuron Activates Choline + Acetate Choline + Acetate Cholinesterase (AChE/BChE)->Choline + Acetate Hydrolyzes to Compound Compound Compound->Cholinesterase (AChE/BChE) Inhibits caption Conceptual Cholinesterase Inhibition Pathway

Caption: Conceptual Cholinesterase Inhibition Pathway

A Roadmap for Discovery: Experimental Workflows

To transition from hypothesis to evidence, a systematic and multi-faceted experimental approach is required. The following workflows provide a comprehensive strategy for elucidating the mechanism of action of this compound.

Phase 1: Target Identification and Validation

The initial and most critical step is to identify the direct molecular target(s) of the compound. A combination of affinity-based and genetic approaches can provide a robust list of candidate proteins. [5][6]

G Start Start Compound Synthesis Synthesize Affinity Probe (e.g., Biotinylated Compound) Start->Compound Synthesis Affinity Chromatography Affinity Chromatography with Cell Lysate Compound Synthesis->Affinity Chromatography Elution Elute Bound Proteins Affinity Chromatography->Elution MS LC-MS/MS Analysis Elution->MS Candidate Proteins List of Candidate Binding Proteins MS->Candidate Proteins Validation Target Validation? Candidate Proteins->Validation Validation->Affinity Chromatography No, Refine Conditions End End Validation->End Yes

Caption: Workflow for Affinity-Based Target Identification

  • Probe Synthesis: Synthesize an analog of this compound with a linker arm terminating in a reactive group (e.g., biotin).

  • Immobilization: Covalently couple the biotinylated probe to streptavidin-coated agarose beads.

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line for kinase inhibitor screening or a neuronal cell line for cholinesterase inhibitor screening).

  • Incubation: Incubate the cell lysate with the affinity matrix to allow the target protein(s) to bind to the immobilized compound.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, typically by using a denaturing agent.

  • Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [7]

Phase 2: In Vitro Mechanistic Assays

Once candidate targets are identified, their interaction with the compound must be confirmed and quantified using in vitro assays.

G Start Start Candidate Target Purified Candidate Target Protein Start->Candidate Target Binding Assay Direct Binding Assay (e.g., ITC, TSA) Candidate Target->Binding Assay Binding Confirmation Binding Confirmed? Binding Assay->Binding Confirmation Binding Confirmation->Start No, Re-evaluate Functional Assay Enzymatic/Functional Assay (e.g., Kinase or Cholinesterase Assay) Binding Confirmation->Functional Assay Yes IC50 Determination Determine IC50/EC50 Functional Assay->IC50 Determination Mechanism Study Kinetic Studies to Determine Mode of Inhibition IC50 Determination->Mechanism Study End End Mechanism Study->End

Caption: In Vitro Assay Cascade for Target Validation

This protocol is designed to measure the inhibitory activity of the compound against a purified kinase. [8][9]

  • Reagents:

    • Purified recombinant target kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Kinase reaction buffer

    • This compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

ParameterDescription
Assay Principle Measurement of ADP production as an indicator of kinase activity.
Detection Method Luminescence-based.
Key Readout IC50 (half-maximal inhibitory concentration).

This colorimetric assay measures the activity of AChE or BChE. [10][11]

  • Reagents:

    • Purified AChE or BChE

    • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) - Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • This compound (dissolved in DMSO)

  • Procedure:

    • In a 96-well plate, add the enzyme, DTNB, and varying concentrations of the test compound in buffer.

    • Initiate the reaction by adding the substrate (ATCh or BTCh).

    • The enzyme hydrolyzes the substrate to thiocholine.

    • Thiocholine reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product.

    • Measure the absorbance at 412 nm kinetically over several minutes using a spectrophotometer.

    • The rate of color change is proportional to the enzyme activity. Calculate the percent inhibition and determine the IC50 value.

ParameterDescription
Assay Principle Colorimetric detection of thiocholine produced by enzyme activity.
Detection Method Absorbance at 412 nm.
Key Readout IC50 (half-maximal inhibitory concentration).
Phase 3: Cell-Based Functional Assays

After in vitro validation, it is crucial to confirm that the compound engages its target in a cellular context and elicits a functional response. [12][13]

If the compound is hypothesized to be a kinase inhibitor for cancer, its effect on the proliferation of cancer cell lines should be assessed.

  • Cell Culture: Seed cancer cells known to be dependent on the target kinase in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance).

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) to determine the compound's anti-proliferative potency.

Conclusion and Future Directions

This compound represents a molecule at the intersection of known pharmacophores, suggesting a high probability of biological activity. This guide has established a robust, hypothesis-driven framework for its investigation, centered on its potential as a kinase or cholinesterase inhibitor. By systematically applying the outlined experimental workflows—from unbiased target identification to specific in vitro and cell-based assays—researchers can effectively de-orphanize this compound. The elucidation of its mechanism of action will not only contribute to the fundamental understanding of small molecule-protein interactions but may also unveil a novel chemical scaffold for the development of future therapeutics.

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An In-depth Technical Guide to the Spectroscopic Analysis of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel heterocyclic compound, 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid. Intended for researchers, medicinal chemists, and drug development professionals, this document offers a detailed exploration of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule. In the absence of directly published experimental spectra, this guide leverages established principles of spectroscopic interpretation and data from analogous structures to provide a robust, predictive framework for the characterization of this compound. This guide also includes detailed, field-proven protocols for the acquisition of high-quality NMR and MS data, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a complex organic molecule featuring a fluorinated benzoic acid moiety linked to an aminopyridine ring. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The fluorinated benzoic acid component can enhance metabolic stability and binding affinity, while the aminopyridine scaffold is a common feature in many biologically active compounds.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems. This guide provides the foundational spectroscopic knowledge required for researchers working with this and structurally related compounds.

Compound Profile:

PropertyValue
IUPAC Name This compound
CAS Number 1258615-86-9[1]
Molecular Formula C₁₂H₉FN₂O₂[1]
Molecular Weight 232.21 g/mol [1]
Chemical Structure (See Figure 1)

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections provide a detailed prediction and interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These predictions are based on the well-established principles of chemical shift additivity and analysis of substituent effects in aromatic systems.[2][3][4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals in the aromatic region, corresponding to the protons on the benzoic acid and pyridine rings. Additionally, signals for the amine and carboxylic acid protons will be present, with their chemical shifts being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-3'~6.5 - 6.7dJ ≈ 8.5Ortho to the electron-donating amino group, resulting in significant shielding.
H-5~7.3 - 7.5ddJ ≈ 8.0, 2.0Ortho to the fluorine and meta to the carboxylic acid.
H-6~7.5 - 7.7dJ ≈ 8.0Meta to both the fluorine and the carboxylic acid.
H-4'~7.8 - 8.0ddJ ≈ 8.5, 2.5Meta to the amino group and ortho to the biaryl linkage.
H-3~7.9 - 8.1tJ ≈ 8.0Ortho to the carboxylic acid and meta to the fluorine.
H-2'~8.2 - 8.4dJ ≈ 2.5Ortho to the nitrogen in the pyridine ring and meta to the amino group.
-NH₂~5.0 - 6.0br s-Broad singlet, exchangeable with D₂O. Chemical shift is solvent and concentration dependent.
-COOH~12.0 - 13.0br s-Broad singlet, exchangeable with D₂O. Characteristic downfield shift for carboxylic acid protons.

Note: Predicted chemical shifts are for a deuterated solvent such as DMSO-d₆. The exact values may vary depending on the experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring currents.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-5'~108 - 112Shielded by the ortho amino group.
C-3~115 - 118 (d, J ≈ 20 Hz)Coupled to fluorine (²JCF).
C-1~120 - 124 (d, J ≈ 5 Hz)Coupled to fluorine (⁴JCF).
C-5~125 - 129
C-4'~130 - 134
C-6~132 - 136
C-3'~138 - 142
C-2'~145 - 149Deshielded by the adjacent nitrogen.
C-6'~158 - 162Attached to the electron-donating amino group.
C-2~160 - 164 (d, J ≈ 250 Hz)Directly attached to fluorine, showing a large one-bond C-F coupling.
C-4~140 - 145 (d, J ≈ 10 Hz)Coupled to fluorine (³JCF).
-COOH~165 - 170Carbonyl carbon of the carboxylic acid.

Note: Predicted chemical shifts are for a deuterated solvent such as DMSO-d₆. The presence of fluorine will result in through-bond coupling (JCF), which will be observable in a high-resolution spectrum.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. The spectrum of this compound is expected to show a single resonance for the fluorine atom.

Table 3: Predicted ¹⁹F NMR Chemical Shift

FluorinePredicted Chemical Shift (δ, ppm)Rationale
C2-F-110 to -120The chemical shift is influenced by the ortho carboxylic acid and the para aminopyridine substituent. The exact shift can be sensitive to the electronic environment.[6][7][8][9]

Note: Chemical shifts are referenced to CFCl₃. The signal may exhibit coupling to the ortho and meta protons on the benzoic acid ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. Electrospray ionization (ESI) is the preferred method for this compound due to its polarity and the presence of acidic and basic functional groups.[10][11][12][13]

Predicted Mass Spectrum and Fragmentation Pathway

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak at m/z 233.22. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 231.20. Tandem MS (MS/MS) of the protonated molecule will likely involve initial fragmentation around the carboxylic acid and the biaryl linkage.

Table 4: Predicted Key Fragments in ESI-MS/MS

m/zProposed FragmentLoss
233.22[C₁₂H₁₀FN₂O₂]⁺-
215.21[C₁₂H₁₀FN₂O]⁺H₂O
187.21[C₁₂H₁₀FN₂]⁺COOH₂
121.07[C₆H₆N₂]⁺C₆H₄FO₂
105.04[C₆H₅O]⁺C₆H₅FN₂O
77.04[C₆H₅]⁺C₆H₅FN₂O₂

Proposed Fragmentation Pathway:

The fragmentation of the protonated molecule is likely initiated by the loss of water from the carboxylic acid group, followed by the loss of carbon monoxide. Another key fragmentation pathway would be the cleavage of the C-C bond between the two aromatic rings.

Experimental Protocols

The following protocols provide a standardized methodology for acquiring high-quality NMR and MS data for this compound.

NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.[14][15][16][17][18]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common practice.

  • Shimming: After inserting the sample into the spectrometer, perform shimming to optimize the magnetic field homogeneity and achieve high-resolution spectra.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.[10]

  • Infusion: The sample solution can be directly infused into the ESI source using a syringe pump at a flow rate of 5-20 µL/min. Alternatively, the sample can be introduced via liquid chromatography (LC) for online separation and analysis.

  • ESI Source Parameters: Optimize the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, drying gas flow rate, and temperature, to achieve a stable and abundant ion signal for the molecule of interest.

  • Mass Analyzer Settings: Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-500) to detect the molecular ion and its fragments. For MS/MS experiments, select the [M+H]⁺ or [M-H]⁻ ion as the precursor and apply collision-induced dissociation (CID) energy to induce fragmentation.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Analytical Workflow

Analytical_Workflow Figure 2. General Analytical Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire_1H Acquire ¹H Spectrum filter->acquire_1H NMR Sample acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C acquire_19F Acquire ¹⁹F Spectrum acquire_13C->acquire_19F interpret_nmr Interpret NMR Spectra acquire_19F->interpret_nmr prepare_ms Prepare Dilute Solution esi_ms ESI-MS Analysis prepare_ms->esi_ms ms_ms MS/MS Fragmentation esi_ms->ms_ms interpret_ms Interpret MS Data ms_ms->interpret_ms report Final Report interpret_nmr->report Structural Confirmation interpret_ms->report Molecular Weight and Fragmentation Confirmation

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

Proposed Mass Spectrometry Fragmentation

MS_Fragmentation Figure 3. Proposed ESI-MS/MS Fragmentation Pathway parent [M+H]⁺ m/z 233.22 frag1 [M+H - H₂O]⁺ m/z 215.21 parent->frag1 - H₂O frag3 [C₆H₆N₂]⁺ m/z 121.07 parent->frag3 - C₆H₄FO₂ frag2 [M+H - COOH₂]⁺ m/z 187.21 frag1->frag2 - CO frag4 [C₆H₅O]⁺ m/z 105.04 frag2->frag4 - C₆H₅N₂ frag5 [C₆H₅]⁺ m/z 77.04 frag4->frag5 - CO

Sources

Navigating the Solid State: A Technical Guide to the Crystal Structure of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Crystalline Insight

In the landscape of modern drug discovery, a molecule's three-dimensional architecture in the solid state is a critical determinant of its physicochemical properties, from solubility and stability to bioavailability. The compound 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid presents a compelling scaffold, integrating a fluorinated benzoic acid moiety with an aminopyridine ring system. Such features are of significant interest in medicinal chemistry for their potential to modulate biological activity through specific intermolecular interactions.[1]

This guide endeavors to provide a comprehensive technical overview of the crystal structure of this compound. However, a thorough search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources indicates that the single-crystal X-ray structure of this specific compound has not been deposited or published to date.[2][3] The absence of this primary data precludes a direct analysis of its crystal packing and intermolecular interactions.

To nevertheless provide a valuable and instructive resource for professionals in the field, this guide will pivot to a detailed analysis of a structurally analogous co-crystal: 2-aminobenzothiazole with 4-fluorobenzoic acid . This system shares key functional motifs—an amino-heterocycle and a fluorinated benzoic acid—and its published crystal structure offers a robust framework for understanding the types of supramolecular interactions that could be anticipated in the title compound. By examining this well-characterized analogue, we can derive field-proven insights into the principles of crystallization, molecular recognition, and solid-state architecture relevant to this class of compounds.

Introduction to the Molecular Scaffolds

The constituent molecules of our analogue system, 2-aminobenzothiazole and 4-fluorobenzoic acid, are both recognized building blocks in pharmaceutical science.

  • 4-Fluorobenzoic Acid: The inclusion of fluorine in drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The carboxylic acid group is a versatile hydrogen bond donor and acceptor, frequently involved in forming robust supramolecular synthons.

  • 2-Aminobenzothiazole: This heterocyclic amine provides multiple sites for hydrogen bonding, including the endocyclic nitrogen and the exocyclic amino group, making it an excellent partner in co-crystal formation.

The combination of these two molecules provides a rich platform for studying the interplay of hydrogen bonds that dictate the final crystal lattice.

Synthesis and Crystallization Workflow

The formation of co-crystals is a deliberate process of molecular self-assembly. The experimental protocol for obtaining the co-crystal of 2-aminobenzothiazole with 4-fluorobenzoic acid is a representative example of solution-based crystallization.

Experimental Protocol: Solution Growth of the Co-crystal
  • Stoichiometric Combination: Equimolar amounts of 2-aminobenzothiazole and 4-fluorobenzoic acid are dissolved in a suitable solvent, such as methanol. The choice of solvent is critical; it must be able to dissolve both components without strongly competing for hydrogen bonding sites.

  • Solubilization: The mixture is stirred at room temperature until a clear, homogeneous solution is achieved. Gentle heating may be employed to facilitate dissolution if necessary.

  • Slow Evaporation: The resulting solution is loosely covered to allow for slow evaporation of the solvent at ambient temperature. This gradual increase in concentration encourages the nucleation and growth of high-quality single crystals.

  • Crystal Harvesting: After a period of several days to weeks, well-defined crystals suitable for X-ray diffraction are harvested from the vessel.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label="Workflow for Co-crystal Synthesis."; fontsize=12; }

In-Depth Crystal Structure Analysis

The single-crystal X-ray diffraction data for the co-crystal of 2-aminobenzothiazole with 4-fluorobenzoic acid reveals a monoclinic crystal system with the space group P2₁/c. This centrosymmetric space group is common for organic molecules.

Quantitative Crystallographic Data
ParameterValue
Chemical FormulaC₁₄H₁₁FN₂O₂S
Formula Weight290.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.7869(14)
b (Å)4.0326(5)
c (Å)27.625(3)
β (°)92.731(10)
Volume (ų)1311.6(3)
Z4
Calculated Density (g/cm³)1.470
Temperature (K)293(2)
Molecular Conformation and Supramolecular Assembly

The asymmetric unit contains one molecule of 2-aminobenzothiazole and one molecule of 4-fluorobenzoic acid. The primary and most influential interaction governing the crystal packing is a robust hydrogen bonding network.

  • Primary Hydrogen Bond Motif: A strong intermolecular hydrogen bond is formed between the carboxylic acid group of 4-fluorobenzoic acid and the endocyclic nitrogen atom of the 2-aminobenzothiazole ring. This O—H···N interaction is a classic and highly predictable supramolecular synthon.

  • Secondary Hydrogen Bond Interactions: The amino group of the benzothiazole and the carbonyl oxygen of the benzoic acid also participate in N—H···O hydrogen bonds, further stabilizing the structure. These interactions create a dimeric R₂²(8) ring motif, a common feature in co-crystals of carboxylic acids and 2-aminopyridine derivatives.

dot graph G { layout=neato; node [shape=none, image=""];

} caption { label="Key Hydrogen Bonding Interactions."; fontsize=12; }

This network of hydrogen bonds links the molecules into supramolecular chains, which then pack into a three-dimensional lattice. The planarity of the aromatic rings also allows for π–π stacking interactions, which contribute to the overall stability of the crystal structure.

Implications for Drug Development

The study of this analogue crystal structure provides critical insights for professionals in drug development:

  • Predicting Solid-State Properties: Understanding the primary hydrogen bonding motifs allows scientists to predict how this compound might crystallize, either alone or as part of a co-crystal. This knowledge is crucial for anticipating and controlling polymorphism, which can significantly impact a drug's performance.

  • Co-crystal and Salt Screening: The demonstrated ability of the amino-heterocycle and fluorobenzoic acid to form robust, stable co-crystals suggests that a similar strategy could be employed to modify the physicochemical properties of the title compound. By selecting appropriate co-formers, it may be possible to engineer solids with improved solubility, dissolution rate, or stability.

  • Informing Formulation: Knowledge of the crystal structure informs formulation strategies. For instance, the presence of strong intermolecular interactions can influence the energy required to break the crystal lattice during dissolution, affecting the drug's release profile.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, the analysis of a close structural analogue provides a robust and scientifically grounded framework for understanding its potential solid-state behavior. The principles of supramolecular assembly, driven by strong and predictable hydrogen bonding, are clearly demonstrated.

For researchers working with this and related compounds, the path forward is clear: experimental determination of the single-crystal structure is a necessary step to fully unlock its therapeutic potential. Such a study would provide invaluable data for intellectual property, formulation development, and regulatory submissions. The insights gleaned from the 2-aminobenzothiazole / 4-fluorobenzoic acid co-crystal serve as an excellent starting point for designing crystallization experiments and for anticipating the rich and complex solid-state chemistry of this promising molecular scaffold.

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An In-Depth Technical Guide to Investigating the Biological Targets of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The compound 4-(6-aminopyridin-3-YL)-2-fluorobenzoic acid represents a novel chemical entity with significant therapeutic potential, integrating three key pharmacophores: an aminopyridine core, a fluorinated benzoic acid moiety, and a phenyl linker. While direct biological data for this specific molecule is not yet publicly available, a comprehensive analysis of its structural components provides a robust foundation for predicting and validating its biological targets. This guide offers a strategic, in-depth framework for researchers, scientists, and drug development professionals to systematically identify and characterize the mechanism of action of this and structurally related compounds. We will explore a range of potential target classes, from protein kinases and phosphodiesterases to bacterial enzymes and ion channels, and provide detailed, field-proven experimental protocols for target validation.

Introduction: Deconstructing the Pharmacological Potential

The therapeutic promise of this compound lies in the synergistic or additive effects of its constituent chemical motifs. A rational approach to identifying its biological targets begins with an understanding of the known activities of these components.

  • The Aminopyridine Scaffold: This versatile heterocycle is a cornerstone in medicinal chemistry. Aminopyridine derivatives are known to interact with a wide array of enzymes and receptors, acting as potent inhibitors of Janus kinases (JAKs), β-secretase (BACE1), phosphodiesterases (PDEs), and bacterial enzymes such as DNA gyrase and enoyl-ACP reductase (FabI).[1][2][3][4][5][6][7] Furthermore, they are recognized as blockers of voltage-gated potassium channels.[3]

  • The Fluorinated Benzoic Acid Moiety: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles.[8][9] Fluorobenzoic acid derivatives have been successfully integrated into inhibitors of protein tyrosine phosphatases (PTP1B), and cholinesterases, and have demonstrated anti-inflammatory and analgesic properties.[8][10]

The combination of these fragments suggests that this compound could exhibit a diverse range of biological activities, with a high probability of targeting enzymes involved in key signaling pathways.

A Roadmap for Target Identification and Validation

A systematic and multi-faceted approach is essential for accurately identifying and validating the biological targets of a novel compound. The following workflow provides a logical progression from initial hypothesis generation to in-depth mechanistic studies.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Cellular & Functional Validation Target Prediction Target Prediction Biochemical/Enzymatic Assays Biochemical/Enzymatic Assays Target Prediction->Biochemical/Enzymatic Assays Hypothesis Generation Direct Binding Assays Direct Binding Assays Biochemical/Enzymatic Assays->Direct Binding Assays Hit Confirmation Cell-Based Assays Cell-Based Assays Direct Binding Assays->Cell-Based Assays Cellular Potency Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies Pathway Analysis Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: A logical workflow for target identification and validation.

Predicted Biological Targets and Validation Strategies

Based on the structural analysis, we have prioritized several high-potential target classes for this compound. For each class, we provide a detailed experimental plan for validation.

Protein Kinases: Targeting Dysregulated Signaling in Disease

The aminopyridine scaffold is a well-established kinase hinge-binding motif. Structurally related compounds have shown potent inhibition of Janus Kinase 2 (JAK2) and other kinases such as Fms-like tyrosine kinase 3 (FLT3), Anaplastic Lymphoma Kinase (ALK), and those in the PI3K/AKT/mTOR pathway.[6][11][12]

3.1.1. Predicted Kinase Targets and Rationale

Target FamilySpecific ExamplesRationaleRelevant Disease Areas
Janus Kinases (JAKs) JAK1, JAK2, JAK3, TYK2Aminopyridine core is a known ATP-competitive inhibitor scaffold for JAKs.[4][13]Myeloproliferative neoplasms, rheumatoid arthritis, inflammation.
PI3K/AKT/mTOR Pathway PI3K, AKT, mTORThe overall structure resembles known inhibitors of this critical cancer signaling pathway.[14]Cancer, metabolic disorders.
Other Tyrosine Kinases FLT3, ALKAminopyridine derivatives have been developed as potent inhibitors of these oncogenic kinases.[11][12]Acute myeloid leukemia, non-small cell lung cancer.

3.1.2. Experimental Validation Workflow

A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a robust method for determining enzyme inhibition.[1][2][8]

  • Objective: To determine the IC50 value of this compound against a panel of purified kinases.

  • Protocol:

    • Reagent Preparation:

      • Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl2, 2 mM DTT, 0.02% BSA).

      • Prepare a 2X substrate solution in the kinase buffer.

      • Prepare a 2X ATP solution in the kinase buffer (concentration at the Km for each kinase).

      • Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in kinase buffer.

    • Kinase Reaction (in a 384-well plate):

      • Add 2.5 µL of the test compound or vehicle (DMSO) to the wells.

      • Add 2.5 µL of the 2X substrate solution.

      • Initiate the reaction by adding 5 µL of the 2X kinase/ATP mixture.

      • Incubate at room temperature for 60 minutes.

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

      • Incubate at room temperature for 30-60 minutes.

    • Data Analysis:

      • Measure luminescence using a plate reader.

      • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

      • Determine the IC50 value by fitting the data to a dose-response curve.

B. Cellular Proliferation Assay (MTT/XTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Objective: To assess the anti-proliferative effect of the compound on cancer cell lines with known dysregulation of the target kinase pathways (e.g., A549 for PI3K/AKT, HEL cells for JAK2).[4][15]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

    • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilization (for MTT): Add solubilization buffer to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT).

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

C. Western Blot Analysis of Pathway Modulation

  • Objective: To confirm target engagement in a cellular context by measuring the phosphorylation status of downstream signaling proteins.

  • Protocol:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-STAT3/STAT3 for JAK2, p-AKT/AKT for the PI3K pathway).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

3.1.3. Key Signaling Pathways

G cluster_0 JAK/STAT Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT STAT Dimer STAT Dimer STAT->STAT Dimer Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates This compound This compound This compound->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the potential point of inhibition.

G cluster_0 PI3K/AKT/mTOR Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes This compound This compound This compound->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

Phosphodiesterases (PDEs): Modulating Second Messenger Signaling

Substituted aminopyridines are known to inhibit phosphodiesterases, particularly PDE4, which is a key regulator of intracellular cyclic AMP (cAMP) levels.[2] Inhibition of PDE4 has anti-inflammatory effects and is a therapeutic strategy for diseases like asthma and COPD.

3.2.1. Predicted PDE Target and Rationale

TargetRationaleRelevant Disease Areas
PDE4 The aminopyridine core is present in known PDE4 inhibitors.Asthma, COPD, inflammatory skin diseases.

3.2.2. Experimental Validation Workflow

A. In Vitro PDE4 Inhibition Assay

This assay measures the hydrolysis of cAMP by PDE4.

  • Objective: To determine the IC50 value of the compound against PDE4.

  • Protocol:

    • Reagent Preparation:

      • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

      • Prepare serial dilutions of the test compound.

      • Prepare a solution of purified PDE4 enzyme.

      • Prepare a solution of [3H]-cAMP.

    • Enzymatic Reaction:

      • In a microplate, add the test compound, PDE4 enzyme, and assay buffer.

      • Incubate for 10 minutes at 30°C.

      • Initiate the reaction by adding [3H]-cAMP.

      • Incubate for another 20 minutes at 30°C.

      • Stop the reaction by boiling for 2 minutes.

    • Product Separation and Detection:

      • Treat the reaction mixture with snake venom nucleotidase to convert [3H]-AMP to [3H]-adenosine.

      • Separate the [3H]-adenosine from unreacted [3H]-cAMP using an anion exchange resin.

      • Quantify the amount of [3H]-adenosine using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

B. Cellular cAMP Accumulation Assay

  • Objective: To measure the effect of the compound on intracellular cAMP levels in a relevant cell line (e.g., U937 monocytes).[16][17]

  • Protocol:

    • Culture U937 cells and pre-treat with the test compound for 30 minutes.

    • Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) for 15 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • Determine the EC50 value for cAMP accumulation.

3.2.3. PDE4-cAMP Signaling Pathway

G cluster_0 PDE4-cAMP Signaling Adenylyl Cyclase Adenylyl Cyclase ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Inflammatory Response Inflammatory Response PKA->Inflammatory Response Inhibits PDE4 PDE4 PDE4->cAMP Degrades to AMP This compound This compound This compound->PDE4 Inhibits

Caption: The role of PDE4 in cAMP signaling and the potential point of inhibition.

Other Potential Targets

The structural motifs of this compound also suggest potential activity against other target classes, which can be explored in secondary screening efforts.

Target ClassSpecific ExamplesRationale
Bacterial Enzymes FabI, DNA Gyrase, DHFRAminopyridine derivatives have shown antibacterial activity through inhibition of these enzymes.[4][7]
β-Secretase (BACE1) BACE1The aminopyridine structure can bind to the active site of BACE1.[1]
Voltage-gated K+ Channels Kv channelsAminopyridines are known blockers of these ion channels.[3]

Biophysical Characterization of Target Engagement

Once a primary target has been identified through enzymatic and cellular assays, it is crucial to confirm direct binding and characterize the binding kinetics and thermodynamics.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and stoichiometry).

  • Objective: To confirm direct binding and determine the thermodynamic parameters of the compound-target interaction.

  • Protocol:

    • Sample Preparation: Prepare solutions of the purified target protein and the test compound in the same dialysis buffer.

    • ITC Experiment: Fill the ITC cell with the protein solution and the syringe with the compound solution.

    • Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

    • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip, providing real-time kinetic data (ka, kd, and KD).

  • Objective: To determine the association and dissociation rate constants of the compound-target interaction.

  • Protocol:

    • Chip Preparation: Immobilize the purified target protein on a sensor chip.

    • Binding Analysis: Inject a series of concentrations of the test compound over the sensor surface and monitor the binding response.

    • Data Analysis: Fit the sensorgrams to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion and Future Directions

This technical guide provides a comprehensive and rational framework for elucidating the biological targets of this compound. By systematically applying the described biochemical, cellular, and biophysical assays, researchers can efficiently identify and validate the primary targets of this promising compound. The initial focus should be on protein kinases and phosphodiesterases, given the strong precedent for the activity of its constituent pharmacophores against these target classes. Subsequent mechanism of action studies will be crucial for understanding the downstream functional consequences of target engagement and for guiding future lead optimization efforts. The methodologies outlined herein are not only applicable to the topic compound but can also serve as a valuable template for the broader field of small molecule drug discovery.

References

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The Strategic Utility of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unsung Architect in the Molecule's Blueprint

In the intricate world of medicinal chemistry, the narrative of a successful drug is often centered on the final, complex molecule. However, the true innovation frequently lies in the strategic design and synthesis of its foundational components. This guide delves into the technical landscape of one such pivotal, yet often unheralded, architect: 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid . While a singular "discovery" event for this molecule is not prominently documented, its significance is etched in its recurrent application as a key building block in the quest for novel therapeutics. Its emergence is a testament to the deliberate convergence of two pharmacologically significant moieties: the aminopyridine and the fluorobenzoic acid. This guide will illuminate the rationale behind its design, a plausible and robust synthetic route, and its strategic application in the context of contemporary drug discovery, particularly in the realm of kinase inhibition.

The Molecular Rationale: A Union of Privileged Scaffolds

The chemical structure of this compound is not a product of chance, but rather a deliberate amalgamation of functionalities that are highly valued in medicinal chemistry.

  • The Aminopyridine Moiety: The 6-aminopyridine fragment is a well-established "hinge-binding" motif, particularly in the design of kinase inhibitors. The nitrogen atoms of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, providing a strong anchor for the inhibitor.

  • The 2-Fluorobenzoic Acid Moiety: The fluorinated phenyl ring offers several advantages. The fluorine atom can modulate the pKa of the carboxylic acid, influence metabolic stability, and participate in favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions. The benzoic acid provides a convenient handle for further chemical modifications, allowing for the exploration of the solvent-exposed region of the target protein and the fine-tuning of pharmacokinetic properties.

The combination of these two fragments in a biaryl structure creates a versatile scaffold for the development of potent and selective inhibitors for a variety of biological targets.

Synthesis and Characterization: A Robust and Scalable Approach

The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that is a cornerstone of modern organic synthesis. This approach offers high yields, excellent functional group tolerance, and a straightforward purification process.

Proposed Synthetic Workflow:

G A 5-Bromo-2-aminopyridine C This compound methyl ester A->C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90 °C B 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid B->C D This compound C->D LiOH, THF/H2O rt cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binding Kinase_X Kinase X Receptor->Kinase_X Activation Substrate Substrate Protein Kinase_X->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Transcription_Factor Transcription Factor pSubstrate->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

The 4-(6-Aminopyridin-3-yl)-2-fluorobenzoic Acid Scaffold: A Privileged Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Evaluation, and Optimization of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic Acid Derivatives

Executive Summary: The this compound scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its constituent motifs—the aminopyridine ring and the fluorinated benzoic acid—are prevalent in a multitude of biologically active agents targeting diverse disease areas, from oncology to neurodegenerative disorders. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the exploration of this chemical space. We delve into robust synthetic strategies, present detailed protocols for biological evaluation, and offer insights into structure-activity relationship (SAR) driven lead optimization. The methodologies are presented not merely as instructions, but as self-validating systems grounded in established scientific principles, designed to empower researchers to accelerate their discovery programs.

The power of this scaffold lies in the synergistic interplay of its two core components. The 6-aminopyridine moiety serves as a versatile hydrogen bond donor and acceptor, capable of forming critical interactions within enzyme active sites or receptor binding pockets. Its derivatives have been identified as potent inhibitors of targets like myeloperoxidase (MPO) and various protein kinases.[1][2] The 2-fluorobenzoic acid portion provides a crucial acidic handle for interaction with basic residues (like lysine) and serves as a key attachment point for further derivatization. The fluorine substitution can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as pKa. This combination has been successfully leveraged in developing inhibitors for targets as varied as cholinesterases and protein tyrosine phosphatase 1B (PTP1B).[3][4][5]

1.1 Core Pharmacophore and Strategic Importance

The fundamental pharmacophore consists of a bi-aryl system where the geometric relationship between the aminopyridine's nitrogen atoms and the benzoic acid's carboxyl group is spatially defined. This rigidified structure reduces the entropic penalty upon binding to a biological target. The key interaction points are:

  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor.

  • Exocyclic Amino Group (-NH2): A strong hydrogen bond donor.

  • Carboxylic Acid (-COOH): A hydrogen bond donor and can form salt bridges.

  • Fluorine Atom (-F): Can form halogen bonds or other non-covalent interactions, and influences the acidity of the carboxyl group.

Understanding these features is paramount for designing new analogs with improved potency and selectivity.

Synthetic Strategies and Chemical Space Exploration

The principal challenge in synthesizing the core scaffold is the formation of the aryl-aryl bond between the pyridine and benzene rings. The Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high functional group tolerance, reliability, and commercially available starting materials.

2.1 Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the key C-C bond between the two aromatic rings, leading to two primary building blocks: a halogenated aminopyridine and a boronic acid/ester of fluorobenzoic acid, or vice-versa.

G Target This compound Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect BuildingBlock1 5-Bromo-2-aminopyridine (or other halide) Disconnect->BuildingBlock1 BuildingBlock2 4-(Boronic acid)-2-fluorobenzoic acid (or boronic ester) Disconnect->BuildingBlock2

Caption: Retrosynthetic approach for the core scaffold.

2.2 Protocol: Suzuki-Miyaura Coupling for Scaffold Synthesis

This protocol describes a representative synthesis of methyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate, a key intermediate that can be hydrolyzed to the final acid.

Rationale: The use of a palladium catalyst like Pd(dppf)Cl₂ is common for heteroaryl couplings due to its stability and efficiency. A weak inorganic base such as potassium carbonate is sufficient to facilitate the transmetalation step without causing hydrolysis of the ester protecting group. The dioxane/water solvent system effectively solubilizes both the organic and inorganic reagents.

Materials:

  • Methyl 4-bromo-2-fluorobenzoate

  • (6-Aminopyridin-3-yl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add methyl 4-bromo-2-fluorobenzoate (1.0 eq), (6-aminopyridin-3-yl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water). The solution should be thoroughly degassed by bubbling argon through it for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the flask. The mixture will typically turn dark.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Wash with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl ester.

  • Hydrolysis (Final Step): Dissolve the purified ester in a mixture of THF/Methanol, add 2M NaOH solution, and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS). Acidify the mixture with 1M HCl to precipitate the final product, which can be collected by filtration.

Self-Validation & QC:

  • Starting Materials: Confirm identity and purity via ¹H NMR.

  • Reaction Monitoring: An aliquot analyzed by LC-MS should show the disappearance of the starting bromide and the appearance of a peak with the correct mass for the product.

  • Final Product: Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity (>95%).

Biological Evaluation and Mechanistic Insight

Given the prevalence of this scaffold in kinase inhibitors, this section will use a protein kinase as a representative target for outlining a robust screening workflow.[1][6]

G cluster_0 In Vitro Screening cluster_1 Cellular & Mechanistic Assays Biochem Primary Biochemical Assay (e.g., KinaseGlo®) IC50 IC50 Determination (10-point dose response) Biochem->IC50 Potent Hits Selectivity Kinase Selectivity Panel (>100 kinases) IC50->Selectivity Confirmed Hits CellPotency Cellular Potency Assay (e.g., CellTiter-Glo®) Selectivity->CellPotency Selective Leads TargetEngage Target Engagement Assay (e.g., CETSA® or Western Blot) CellPotency->TargetEngage Downstream Downstream Signaling Analysis (p-Substrate Levels) TargetEngage->Downstream

Caption: High-throughput screening and lead validation workflow.

3.1 Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC₅₀ of a compound against a specific protein kinase.

Rationale: The Kinase-Glo® assay quantifies the amount of ATP remaining in solution after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescence signal. This provides a robust, high-throughput method for measuring enzyme activity.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (at Km concentration for the specific kinase)

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • Test Compounds (serially diluted in DMSO)

  • Kinase-Glo® Luminescence Reagent

  • White, opaque 384-well assay plates

Step-by-Step Procedure:

  • Compound Plating: Dispense 50 nL of test compound from the serial dilution plate into the assay plate using an acoustic dispenser. Include DMSO-only wells for 100% activity control and a known potent inhibitor for 0% activity control.

  • Enzyme Addition: Add 5 µL of the kinase/substrate mixture in assay buffer to each well.

  • Initiation: Add 5 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in control wells).

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Signal Readout: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data using the high (DMSO) and low (inhibitor) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

3.2 Signaling Pathway Context

Derivatives from this scaffold often target Receptor Tyrosine Kinases (RTKs), which are critical nodes in cellular signaling. An inhibitor would block the phosphorylation cascade, impacting downstream cell processes.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS P Inhibitor Scaffold-Based Inhibitor Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of a generic RTK signaling pathway.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the core scaffold is essential to improve potency, selectivity, and drug-like properties. The table below presents a hypothetical SAR exploration based on common derivatization strategies.

Rationale for Modifications:

  • R¹ (Aminopyridine): Acylation or alkylation of the exocyclic amine can probe for additional binding pockets. Small alkyl groups (e.g., methyl) can sometimes enhance potency if a hydrophobic pocket is available.

  • R² (Benzoic Acid): Conversion of the carboxylic acid to amides or esters can modulate solubility, cell permeability, and target interactions. Amides can introduce new hydrogen bond donors/acceptors.

  • R³ (Scaffold Substitution): Adding substituents to either ring can improve properties. For example, a methoxy group (as in many kinase inhibitors) can enhance solubility and form key hydrogen bonds.

Table 1: Hypothetical SAR Data for Scaffold Analogs

CompoundR¹ (on -NH₂)R² (on -COOH)R³ (Position)Kinase IC₅₀ (nM)Cell Potency (nM)Aqueous Solubility (µM)
Core-01 HOHH150220025
ANA-02 COCH₃OHH550>1000030
ANA-03 CH₃OHH85110020
ANA-04 HNHCH₃H2535080
ANA-05 HNH(CH₂)₂OHH30400>200
ANA-06 HOH5-OCH₃ (on Py)4555095

Interpretation of SAR:

  • Core-01 establishes the baseline activity. The significant drop-off between biochemical (IC₅₀) and cellular potency suggests poor cell permeability.

  • Acylating the amine (ANA-02 ) is detrimental, indicating the free amine is crucial for target binding, likely as a hydrogen bond donor.

  • A small methyl group on the amine (ANA-03 ) slightly improves biochemical potency, suggesting a small hydrophobic pocket nearby, but does not solve the permeability issue.

  • Converting the carboxylic acid to a methyl amide (ANA-04 ) dramatically improves cellular potency, confirming that masking the polar acid group enhances membrane transport. The biochemical potency also improves, suggesting the amide forms favorable interactions.

  • The hydroxyethyl amide (ANA-05 ) maintains potency while significantly boosting aqueous solubility, a critical parameter for preclinical development. This represents a promising lead.

  • Adding a methoxy group to the pyridine ring (ANA-06 ) improves both potency and solubility, making it another attractive vector for optimization.

Conclusion

The this compound scaffold is a validated and highly tractable starting point for drug discovery campaigns. Its synthesis is robust and scalable via established cross-coupling methodologies. A systematic approach to biological evaluation, beginning with high-throughput biochemical screens and progressing to mechanistic cellular assays, allows for the efficient identification of potent and selective lead compounds. The true potential of this scaffold is unlocked through iterative, SAR-driven optimization, where modifications to its key functional groups can be used to fine-tune potency, selectivity, and ADME properties. The protocols and workflows presented in this guide provide a foundational framework for research teams to successfully navigate the path from initial concept to optimized preclinical candidates.

References

  • Labeled amino pyrimidine derivatives. (WO2016079669A1).
  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.
  • Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease tre
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed.
  • Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors. PubMed.
  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. PubMed Central (NIH).
  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed.
  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7][8]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed.

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
  • Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. PubMed.

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A Technical Guide to the Safe Handling of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid (CAS No. 1258615-86-9). As a specialized heterocyclic building block used in pharmaceutical and materials science research, its unique structure, combining aminopyridine and fluorobenzoic acid moieties, necessitates a nuanced understanding of its potential hazards. This guide is intended for researchers, laboratory personnel, and drug development professionals.

Hazard Identification and GHS Classification

The primary and most immediate source of safety information is the Globally Harmonized System (GHS) classification. For this compound, the hazards are clearly defined and warrant careful attention before any handling.[1]

Table 1: GHS Hazard Summary for this compound

CategoryGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity (Oral)

Warning H302: Harmful if swallowed.P264, P270, P301+P312, P501
Skin Corrosion/Irritation

Warning H315: Causes skin irritation.P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation

Warning H319: Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)

Warning H335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405

Source: Synthesized from supplier safety data.[1][2][3]

Toxicological Profile and Causality of Hazards

Understanding the hazards of the parent structural motifs—aminopyridine and fluorobenzoic acid—provides the scientific rationale for the recommended handling procedures.

  • Aminopyridine Moiety : Pyridine and its derivatives are known to be hazardous.[4] They are often volatile, possess a strong, unpleasant odor, and can be harmful if inhaled, swallowed, or absorbed through the skin.[4][5] Inhalation of pyridine-like compounds can lead to symptoms such as dizziness, headaches, and respiratory irritation.[5][6] The presence of the amino group can further modify its toxicological and chemical properties.

  • Fluorobenzoic Acid Moiety : Benzoic acid and its halogenated derivatives are recognized as potential irritants.[7] As a solid, the primary risk from this part of the molecule is the inhalation of dust, which can cause respiratory tract irritation.[8][9] Dermal or ocular exposure to fluorinated benzoic acids can result in significant irritation, with some benzoic acid compounds having the potential to cause serious eye damage.[7][10]

The combination of these two moieties in a single molecule dictates a cautious approach, focusing on the prevention of inhalation, ingestion, and skin/eye contact.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is critical for minimizing exposure.

Engineering Controls :

  • Fume Hood : All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood.[5][6] This is the primary defense against inhaling airborne particulates and any potential vapors.

  • Ventilation : The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[11][12]

Personal Protective Equipment (PPE) : The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards identified in Section 1.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex.[4][6]Provides robust chemical resistance against pyridine derivatives and aromatic compounds. Gloves must be inspected before use and disposed of properly after handling.[13]
Eye & Face Protection Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.[8][14]Protects against airborne dust and accidental splashes that can cause serious eye irritation.[10][15]
Skin & Body Protection Chemical-resistant lab coat.[4]Prevents skin contact, which can cause irritation.[16]
Respiratory Protection Not required under normal use with a fume hood. For large spills or inadequate ventilation, a NIOSH-approved respirator with a particulate filter is necessary.[10][14]Protects against respiratory irritation from inhaling fine dust.[3]

Standard Operating Procedure for Safe Handling

The following step-by-step protocol is designed as a self-validating system to ensure user safety.

  • Preparation and Pre-Handling Check :

    • Verify the functionality of the chemical fume hood.

    • Ensure an appropriate spill kit and emergency eyewash/shower station are accessible.[10]

    • Don all required PPE as detailed in Table 2.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement of the compound in open air.

  • Weighing and Transfer :

    • Handle the container carefully to avoid generating dust.

    • Open the container inside the fume hood.

    • Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.

    • Avoid pouring the powder, as this can create airborne dust.[8]

    • Promptly and securely close the main container.

  • Dissolution and Reaction :

    • Add solvent to the solid within the fume hood. Ensure adequate stirring to facilitate dissolution.

    • Keep the reaction vessel closed or under an inert atmosphere as dictated by the experimental protocol.

  • Post-Handling and Decontamination :

    • Wipe down the spatula and any surfaces inside the fume hood with a damp cloth or towel to collect any residual dust.

    • Wash all glassware and equipment thoroughly.

    • Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated chemical waste container.[13]

    • Wash hands thoroughly with soap and water after exiting the laboratory.[11][17] Do not eat, drink, or smoke in the work area.[11][17]

Storage, Stability, and Incompatibilities

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][11] The storage area should be designated for chemical reagents and be away from heat or ignition sources.

  • Stability : The compound is generally stable under normal storage conditions.[12] However, some related aminobenzoic acids may discolor upon exposure to air and light.[13]

  • Incompatible Materials : Keep away from strong oxidizing agents, as they can react exothermically or dangerously with the aminopyridine or benzoic acid functionalities.[8][14][18]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

EmergencyResponse cluster_event Emergency Event cluster_spill Chemical Spill cluster_exposure Personnel Exposure start Emergency (Spill, Exposure, Fire) spill_1 Evacuate if large spill or high dust concentration start->spill_1 exp_skin Skin Contact: Wash with plenty of soap and water for 15 min start->exp_skin exp_eye Eye Contact: Rinse cautiously with water for 15 min, removing lenses start->exp_eye exp_inhale Inhalation: Move to fresh air. Seek medical attention start->exp_inhale spill_2 Contain spill with non-flammable absorbent (e.g., sand, vermiculite) spill_1->spill_2 spill_3 Sweep up carefully (avoid creating dust) spill_2->spill_3 spill_4 Place in a sealed container for chemical waste disposal spill_3->spill_4 exp_seek Seek medical attention if irritation persists exp_skin->exp_seek exp_eye->exp_seek exp_inhale->exp_seek

Caption: Emergency response workflow for incidents involving the compound.

Fire Fighting :

  • In case of a fire, use extinguishing media suitable for the surrounding environment, such as water spray, carbon dioxide (CO2), dry chemical, or foam.[19]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include carbon oxides (CO, CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[8][14][15]

References

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]

  • Pyridine - SAFETY DATA SHEET. (2024). Penta chemicals. [Link]

  • Toxicological evaluation of fluorinated benzoic acids. (2014). Shell Australia. [Link]

  • Benzoic acid - Safety Data Sheet. Carl ROTH. [Link]

  • 4-Aminobenzoic acid - Safety Data Sheet. Carl ROTH. [Link]

  • 3-Aminobenzoic acid - Safety Data Sheet. Carl ROTH. [Link]

  • Toxicology Assessment for Safer Alternatives for Readiness (SAFR) Program. (2021). DTIC. [Link]

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Methodological & Application

Application Note: In Vitro Efficacy Evaluation of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid (Vemurafenib), a Selective BRAFV600E Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid, widely known as Vemurafenib (PLX4032), is a first-in-class, potent, and selective inhibitor of the BRAF serine-threonine kinase.[1] Its primary therapeutic application is in the treatment of metastatic melanoma, where approximately 40-60% of cases harbor an activating V600E mutation in the BRAF gene.[2] This mutation leads to the constitutive activation of the BRAF protein, which drives uncontrolled cell proliferation and survival through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] Vemurafenib functions by binding to the ATP-binding domain of the mutated BRAFV600E protein, thereby inhibiting its kinase activity and downstream signaling to MEK and ERK.[4] This targeted action induces cell cycle arrest and apoptosis in cancer cells carrying the BRAF mutation.[1]

This application note provides a comprehensive guide with detailed, field-proven protocols for the in vitro evaluation of this compound. We present two core methodologies: a biochemical kinase assay to quantify its direct inhibitory effect on the recombinant BRAFV600E enzyme and a cell-based proliferation assay to assess its cytotoxic and anti-proliferative effects on cancer cell lines. These protocols are designed to be self-validating systems, ensuring the generation of robust and reproducible data for drug discovery and development professionals.

Scientific Principle and Experimental Rationale

To comprehensively assess the in vitro profile of a targeted inhibitor like Vemurafenib, a dual-pronged approach is essential. This involves characterizing its activity at both the molecular (biochemical) and cellular levels.

  • Biochemical Kinase Assay: This assay directly measures the compound's ability to inhibit the enzymatic function of its purified target, in this case, the BRAFV600E kinase. The principle is to quantify the kinase's ability to phosphorylate a substrate (e.g., MEK1) by catalyzing the transfer of a phosphate group from ATP. The inhibitory activity is determined by measuring the reduction in kinase activity in the presence of the compound. A common method involves quantifying the amount of ATP consumed, where a decrease in ATP consumption correlates with higher inhibitor potency.[5] This provides a direct measure of the compound's potency (IC₅₀) against its intended molecular target, free from the complexities of a cellular environment.

  • Cell-Based Viability Assay: This assay evaluates the compound's effect on living cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6][7] The core principle relies on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable, metabolically active cells.[6][8] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][9] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[8] By comparing the viability of BRAFV600E mutant cells (e.g., A375) to BRAF wild-type cells, the compound's cellular potency and target-specific selectivity can be determined.

Visualization of the Mechanism of Action

The following diagram illustrates the MAPK signaling pathway and the specific point of inhibition by Vemurafenib.

MAPK_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF Constitutively Active MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Vemurafenib Vemurafenib Vemurafenib->BRAF Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Vemurafenib inhibits the constitutively active BRAFV600E kinase.

Quantitative Performance Data

The following table summarizes typical IC₅₀ values for Vemurafenib, providing a benchmark for expected experimental outcomes.

ParameterTarget/Cell LineBRAF StatusIC₅₀ ValueReference
Biochemical IC₅₀ BRAFV600E KinaseV600E Mutant31 nM
Biochemical IC₅₀ BRAF Wild-TypeWild-Type100 nM
Cellular IC₅₀ A375 MelanomaV600E Mutant0.01 - 0.175 µM[10]
Cellular IC₅₀ SK-MEL-28 MelanomaV600E Mutant~0.3 µM[11]
Cellular IC₅₀ HCT116 Colon CancerWild-Type14.58 µM[12]

Experimental Protocols

Part A: Biochemical BRAFV600E Kinase Assay Protocol

This protocol describes a luminescent-based assay to determine the IC₅₀ of Vemurafenib against recombinant BRAFV600E kinase. The principle relies on the quantification of ATP remaining in the reaction after kinase-catalyzed phosphorylation.

Workflow Diagram

Kinase_Assay_Workflow A 1. Prepare Serial Dilution of Vemurafenib in DMSO C 3. Add Diluted Vemurafenib to Assay Plate A->C B 2. Add Kinase Buffer, BRAFV600E Enzyme, & MEK1 Substrate to Plate B->C D 4. Initiate Reaction by Adding ATP C->D E 5. Incubate at Room Temperature D->E F 6. Stop Reaction & Detect Signal (Add Kinase-Glo® Reagent) E->F G 7. Measure Luminescence (Plate Reader) F->G H 8. Calculate IC₅₀ Value G->H

Caption: Workflow for the in vitro biochemical BRAFV600E kinase assay.

Materials:

  • Recombinant human BRAFV600E enzyme (e.g., BPS Bioscience)[2]

  • Unactivated MEK1 substrate

  • Adenosine triphosphate (ATP)

  • This compound (Vemurafenib)

  • Dimethyl sulfoxide (DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo® Max, Promega)

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Vemurafenib in 100% DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in DMSO. This is critical for generating a dose-response curve. Subsequently, dilute this series in kinase assay buffer to the desired starting concentration.

  • Assay Plate Setup:

    • Add kinase assay buffer, recombinant BRAFV600E enzyme, and MEK1 substrate to each well of the assay plate.

    • Expert Tip: The final concentrations of enzyme and substrate should be optimized and are typically near their respective Km values to ensure assay sensitivity.

    • Include "no enzyme" wells for background control and "DMSO only" wells for 100% activity control.

  • Inhibitor Addition: Add the serially diluted Vemurafenib to the appropriate wells.

  • Reaction Initiation: Start the kinase reaction by adding a predetermined concentration of ATP to all wells. The final ATP concentration should ideally be at or near its Km for the kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Causality: This incubation allows the enzymatic reaction to proceed. The time should be within the linear range of the reaction, which should be determined during assay development.

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding the Luminescent Kinase Assay reagent according to the manufacturer's protocol. This reagent simultaneously lyses the (if any) cells and contains luciferase/luciferin to generate a light signal from the remaining ATP.

  • Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure the light output using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "DMSO only" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Part B: Cell-Based Proliferation (MTT) Assay Protocol

This protocol details the use of an MTT assay to measure the anti-proliferative effect of Vemurafenib on adherent melanoma cell lines.

Workflow Diagram

MTT_Assay_Workflow A 1. Seed Cells in 96-Well Plate B 2. Incubate 24h for Cell Adhesion A->B C 3. Treat with Serial Dilutions of Vemurafenib B->C D 4. Incubate for 72h C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 2-4h (Formazan Formation) E->F G 7. Solubilize Formazan Crystals (Add DMSO/Solubilizer) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC₅₀ Value H->I

Caption: Workflow for the cell-based MTT proliferation assay.

Materials:

  • BRAFV600E mutant melanoma cell line (e.g., A375)

  • BRAF wild-type cell line (e.g., HCT116) for selectivity assessment

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL stock in PBS

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[9]

  • Sterile 96-well flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed the cells into a 96-well plate at an optimized density (e.g., 4,000-10,000 cells/well) in 100 µL of complete medium.[7][11]

    • Trustworthiness: Seeding density is critical. Too few cells will result in a weak signal, while too many will lead to overconfluence and non-linear assay response.[7]

  • Cell Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.[7]

  • Compound Treatment: Prepare serial dilutions of Vemurafenib in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" (DMSO) wells and "medium only" (blank) wells.

  • Incubation: Incubate the plate for the desired exposure period, typically 72 hours for proliferation assays.[11]

  • MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[6][9]

    • Expert Tip: It is crucial to use serum-free media during the MTT incubation step, as serum components can interfere with the MTT reduction, potentially affecting the accuracy of the readings.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[9] During this time, viable cells will convert the yellow MTT to purple formazan crystals. Visually inspect for crystal formation under a microscope.[7]

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[8]

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 540-590 nm using a microplate spectrophotometer.[7]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the cellular IC₅₀ value.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Journal of Visualized Experiments.
  • Mospan, A. R., & Forte, M. L. (2017). Vemurafenib: First-in-Class BRAF-Mutated Inhibitor for the Treatment of Unresectable or Metastatic Melanoma. Journal of the Advanced Practitioner in Oncology, 8(3), 284–290.
  • Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Larkin, J., & Hall, G. (2012). Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. Therapeutic Advances in Medical Oncology, 4(5), 263–272.
  • Lopez-Rios, F., et al. (2013). Comparison of testing methods for the detection of BRAF V600E mutations in malignant melanoma: pre-approval validation study of the companion diagnostic test for vemurafenib.
  • Flaherty, K. T., et al. (2012). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research, 18(6), 1548–1555.
  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]

  • Girotti, M. R., et al. (2015). Effect of BRAF inhibition by vemurafenib on cell growth and death in...
  • Festino, L., et al. (2021). Melanoma Cell Resistance to Vemurafenib Modifies Inter-Cellular Communication Signals. International Journal of Molecular Sciences, 22(2), 853.
  • Jeran, M., et al. (2022). Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance. International Journal of Molecular Sciences, 23(17), 9831.
  • Liu, Y., et al. (2021). Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis. Molecular Medicine Reports, 24(5), 784.
  • LKT Laboratories, Inc. (n.d.). Vemurafenib. Retrieved from [Link]

  • Menzies, A. M., & Long, G. V. (2020).

Sources

Application Notes & Protocols: In Vivo Experimental Design for 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing a Novel Investigational Agent

4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid is a novel small molecule with structural motifs characteristic of Poly (ADP-ribose) polymerase (PARP) inhibitors. While the specific biological target of this compound requires empirical validation, its design suggests a potential role in oncology, particularly in tumors with deficiencies in DNA damage repair (DDR) pathways, such as those with BRCA1/2 mutations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a robust in vivo experimental plan to evaluate the preclinical efficacy, pharmacokinetics (PK), and safety of this compound.

The strategic framework outlined herein is grounded in established principles of preclinical drug development, emphasizing scientific integrity, ethical considerations, and regulatory expectations.[1][2][3] The experimental choices are explained to provide a clear rationale, ensuring that the generated data is both reliable and translatable.

Part 1: Foundational Strategy - Target Validation and Model Selection

The initial and most critical step is to formulate a clear hypothesis based on the compound's putative mechanism of action. Given its structural similarity to known PARP inhibitors, the primary hypothesis is that this compound will exhibit anti-tumor activity through synthetic lethality in homologous recombination-deficient cancer models.[4]

Rationale for Animal Model Selection

The choice of an appropriate animal model is paramount for a successful preclinical study and should closely mimic the human condition under investigation.[1] For testing PARP inhibitors, ectopic (subcutaneous) xenograft models using immunodeficient mice are a standard and well-validated approach.[5]

  • Recommended Primary Model: Subcutaneous xenografts of human cancer cell lines with known BRCA1 or BRCA2 mutations (e.g., CAPAN-1, MDA-MB-436) in immunodeficient mice (e.g., NOD/SCID or NSG). This allows for a direct assessment of the compound's efficacy against a genetically defined tumor type.

  • Advanced/Clinically Relevant Model: Patient-Derived Xenografts (PDXs). PDX models, derived directly from patient tumors and grown in mice, better reflect the heterogeneity and complexity of human tumors and are increasingly used to assess the efficacy of targeted therapies like PARP inhibitors.[6] Developing PDX models from triple-negative breast cancers or ovarian cancers with BRCA mutations would provide highly valuable data.[6]

Ethical and Regulatory Compliance

All in vivo experiments must be conducted in strict adherence to ethical guidelines and receive prior approval from an Institutional Animal Care and Use Committee (IACUC).[7][8] The IACUC protocol should provide a detailed description of all procedures, a rationale for the number of animals used, and criteria for humane endpoints.[8][9][10] All studies intended for regulatory submission should be performed in compliance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58) to ensure data quality and integrity.[1][11]

Part 2: Experimental Design - A Multi-Arm Approach

A comprehensive in vivo evaluation of a novel compound involves a phased approach, typically beginning with pharmacokinetic and tolerability studies, followed by efficacy assessment.

Phase 1: Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD) Studies

Before assessing anti-tumor efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) and to determine a safe and effective dosing range.[12]

Objective: To characterize the plasma PK profile and identify the MTD of this compound.

Animal Model: Healthy, non-tumor-bearing mice (e.g., Swiss Webster or the same strain as the planned xenograft model).

Protocol: Single-Dose PK Study

  • Animal Groups: Divide mice into groups (n=3-4 per group) for each route of administration to be tested (e.g., intravenous (IV), oral gavage (PO)).

  • Dosing:

    • IV group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • PO group: Administer a single oral dose (e.g., 10-50 mg/kg) by gavage. The vehicle should be a well-tolerated formulation (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect sparse blood samples (e.g., via retro-orbital or saphenous vein) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.[13][14]

Protocol: Maximum Tolerated Dose (MTD) Study

  • Dose Escalation: Administer the compound daily for 5-14 days at escalating dose levels to different cohorts of mice (n=3-5 per cohort).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight should be recorded daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or other significant signs of distress.

  • Necropsy: At the end of the study, perform gross necropsy and consider collecting major organs for histopathological analysis to identify potential target organs of toxicity.[2]

Parameter Description Significance
Clearance (CL) The volume of plasma cleared of the drug per unit time.Determines the dosing rate required to maintain a certain plasma concentration.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by one-half.Determines the dosing interval.
Oral Bioavailability (%F) The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation.Informs the feasibility of oral administration for efficacy studies.
Maximum Tolerated Dose (MTD) The highest dose of a drug that can be given without unacceptable toxicity.Sets the upper limit for dosing in efficacy studies.
Phase 2: In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer xenograft model.

Workflow: Efficacy Study in a BRCA-deficient Xenograft Model

G cluster_0 Preparation Phase cluster_1 Treatment Phase cluster_2 Monitoring & Endpoints A Implant BRCA-mutant Cancer Cells (e.g., CAPAN-1) Subcutaneously in Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups when Tumors Reach ~100-150 mm³ B->C D Vehicle Control Group E Test Compound (Low Dose, e.g., 0.5x MTD) F Test Compound (High Dose, e.g., MTD) G Positive Control Group (e.g., Olaparib) H Measure Tumor Volume (2-3 times/week) D->H Daily Dosing (e.g., PO) I Monitor Body Weight (2-3 times/week) D->I Daily Dosing (e.g., PO) J Assess Clinical Signs D->J Daily Dosing (e.g., PO) E->H E->H Daily Dosing (e.g., PO) E->I Daily Dosing (e.g., PO) E->J Daily Dosing (e.g., PO) F->H Daily Dosing (e.g., PO) F->I Daily Dosing (e.g., PO) F->J Daily Dosing (e.g., PO) G->H Daily Dosing (e.g., PO) G->I Daily Dosing (e.g., PO) G->J Daily Dosing (e.g., PO) K Primary Endpoint: Tumor Growth Inhibition (TGI) H->K L Secondary Endpoint: Survival Analysis J->L

Caption: Workflow for an in vivo efficacy study.

Protocol: Efficacy Assessment

  • Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line with a known BRCA mutation (e.g., 5 x 10^6 CAPAN-1 cells) into the flank of immunodeficient mice.[5]

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width^2).

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (administered the same formulation without the test compound).

    • Group 2: this compound at a low dose (e.g., 0.5x MTD).

    • Group 3: this compound at a high dose (e.g., MTD).

    • Group 4: Positive control (a known PARP inhibitor like Olaparib) at a clinically relevant dose.

  • Dosing: Administer the treatments daily (or as determined by PK data) via the predetermined route (e.g., oral gavage) for a set period (e.g., 21-28 days).

  • Endpoints:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • Secondary Endpoint: Survival. In a separate cohort, animals can be treated until they reach humane endpoints (e.g., significant weight loss, tumor ulceration, or morbidity), and survival can be analyzed.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Calculate TGI for each treatment group.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare tumor volumes between groups.[12]

    • For survival studies, generate Kaplan-Meier survival curves and analyze using the log-rank test.[12]

Part 3: Pharmacodynamic (PD) and Exploratory Analysis

To link the observed efficacy to the compound's mechanism of action, it is essential to assess its effect on the target pathway in the tumor tissue.

Protocol: Pharmacodynamic Assessment

  • Satellite Groups: Include satellite groups of tumor-bearing animals for tissue collection.

  • Tissue Collection: At various time points after the final dose (e.g., 2, 8, 24 hours), euthanize animals and collect tumor tissue and plasma.

  • Biomarker Analysis:

    • Target Engagement: Measure levels of poly(ADP-ribose) (PAR) in tumor lysates by Western blot or ELISA to confirm PARP inhibition. A reduction in PAR levels indicates target engagement.

    • DNA Damage: Assess DNA damage markers, such as γH2AX, by immunohistochemistry (IHC) or Western blot. An increase in γH2AX foci is expected with effective PARP inhibition.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

G cluster_0 DNA Single-Strand Break (SSB) cluster_1 Normal Cell cluster_2 BRCA-Deficient Cell + PARP Inhibitor SSB SSB PARP1 PARP SSB->PARP1 recruits PARP_trapped Trapped PARP SSB->PARP_trapped BER Base Excision Repair (BER) PARP1->BER activates CellSurvival1 Cell Survival BER->CellSurvival1 leads to HR Homologous Recombination (HR) (BRCA1/2 Proficient) PARPi 4-(6-Aminopyridin-3-YL) -2-fluorobenzoic acid (PARP Inhibitor) PARPi->PARP_trapped traps DSB Double-Strand Break (DSB) PARP_trapped->DSB leads to HR_deficient Defective HR (BRCA1/2 Deficient) DSB->HR_deficient cannot be repaired by CellDeath Cell Death (Synthetic Lethality) HR_deficient->CellDeath results in

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Conclusion and Future Directions

This document provides a detailed roadmap for the initial in vivo characterization of this compound. Successful completion of these studies will provide critical data on the compound's PK/PD relationship, efficacy, and safety profile. Positive results would warrant further investigation, including:

  • Orthotopic and Metastatic Models: To evaluate efficacy in a more physiologically relevant tumor microenvironment.[15]

  • Combination Studies: To assess potential synergies with other anti-cancer agents, such as chemotherapy or immunotherapy.

  • Resistance Studies: To investigate potential mechanisms of resistance that may arise during treatment.[4][16][17]

By following this structured and scientifically rigorous approach, researchers can effectively advance the preclinical development of this promising investigational compound.

References

  • Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology. [Link]

  • IACUC Policies and Guidelines. UC Davis Office of Research. [Link]

  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute. [Link]

  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). American Association for Cancer Research. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]

  • Master List of IACUC Policies, Guidelines and SOPS. Washington State University. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Institutional Animal Care and Use Committee (IACUC) – Animal Subjects Research Policy. Daemen University. [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience. [Link]

  • Policies and Guidelines – Office of Animal Welfare. University of Washington. [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]

  • Institutional Animal Care and Use Committee Guidebook. NIH Grants and Funding. [Link]

  • Step 2: Preclinical Research. FDA. [Link]

  • 4 Best Practices for Successful Invivo Tests in Clinical Research. bioaccessla.com. [Link]

  • The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality. (2016). Cancer Research. [Link]

  • Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer. (2015). Proceedings of the National Academy of Sciences. [Link]

  • Ensuring Data Integrity: FDA's Draft Guidance on In Vivo BA & BE Studies. (2024). Lambda Therapeutic Research. [Link]

  • In Vivo Efficacy Evaluation. ProBio CDMO. [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. (2011). Xenobiotica. [Link]

  • Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice. (2008). Cancer Chemotherapy and Pharmacology. [Link]

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Application Notes and Protocols for Enzyme Inhibition Studies: 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Inhibitory Potential of Novel Compounds

The identification and characterization of enzyme inhibitors are cornerstones of drug discovery and chemical biology. Enzymes, as biological catalysts, play pivotal roles in virtually all cellular processes, and their dysregulation is often implicated in disease. Small molecules that can selectively modulate enzyme activity are therefore of immense therapeutic and research interest. This guide provides a comprehensive framework for the investigation of a novel compound, 4-(6-aminopyridin-3-yl)-2-fluorobenzoic acid , as a potential enzyme inhibitor.

While specific data on the enzyme inhibitory properties of this compound are not yet extensively documented in publicly available literature, this document outlines a robust, adaptable series of protocols to rigorously assess its inhibitory capabilities against a target enzyme. The methodologies described herein are grounded in established principles of enzyme kinetics and biophysical analysis, ensuring the generation of reliable and reproducible data. This application note will guide researchers through the essential steps of determining inhibitory potency (IC50), elucidating the mechanism of action, and characterizing the binding thermodynamics.

Foundational Concepts in Enzyme Inhibition

Enzyme inhibitors can be broadly categorized as either reversible or irreversible . Reversible inhibitors bind to enzymes through non-covalent interactions and can be readily dissociated, while irreversible inhibitors typically form covalent bonds with the enzyme.[1] Reversible inhibition is further classified based on the inhibitor's binding site and its effect on the enzyme's kinetics.[1]

  • Competitive Inhibition: The inhibitor, often structurally similar to the substrate, binds to the active site, thereby preventing substrate binding. This mode of inhibition can be overcome by increasing the substrate concentration.[1]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site distinct from the active site), inducing a conformational change that reduces the enzyme's catalytic efficiency. In pure non-competitive inhibition, the inhibitor has equal affinity for both the free enzyme and the enzyme-substrate complex.[1]

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate complex, preventing the conversion of substrate to product.[1]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with differing affinities.[1]

Understanding the specific mechanism of inhibition is crucial for lead optimization in drug development.

Preliminary Considerations and Compound Preparation

Before embarking on detailed enzymatic assays, it is imperative to characterize the physicochemical properties of This compound .

  • Solubility: Determine the solubility of the compound in aqueous buffers suitable for the chosen enzyme assay. The use of co-solvents like dimethyl sulfoxide (DMSO) is common, but the final concentration in the assay should be kept low (typically ≤1%) to avoid artifacts.

  • Stability: Assess the stability of the compound under assay conditions (pH, temperature, and buffer components) over the time course of the experiment.

  • Purity: Verify the purity of the compound using analytical techniques such as HPLC and NMR to ensure that any observed inhibitory activity is not due to contaminants.

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 100% DMSO). This stock solution will be serially diluted to create a range of working concentrations for the inhibition assays.

Protocol 1: Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[2][3] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[2][4]

Objective:

To determine the concentration of this compound that results in 50% inhibition of the target enzyme's activity.

Materials:
  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • This compound stock solution

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Experimental Workflow:

Sources

Application Notes and Protocols: 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic Acid as a Chemical Probe for Fms-like Tyrosine Kinase 3 (FLT3)

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide for the use of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid as a chemical probe for the Fms-like tyrosine kinase 3 (FLT3). FLT3 is a critical target in the context of acute myeloid leukemia (AML), and potent, selective chemical probes are invaluable tools for dissecting its biological functions and for validating it as a therapeutic target.[1] These application notes offer detailed protocols for the characterization of this probe, including the assessment of its potency, cellular activity, and target engagement.

Introduction and Scientific Context

This compound is a small molecule inhibitor designed to exhibit high potency and selectivity for Fms-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML), and are associated with a poor prognosis.[1] As a chemical probe, this compound allows for the acute and reversible inhibition of FLT3 activity, enabling researchers to investigate its downstream signaling pathways and its role in the pathobiology of AML.[2][3] The quality and proper use of such chemical probes are paramount to generating robust and reproducible data in cancer research and target validation.[4]

Hypothesized Mechanism of Action

This compound is hypothesized to be an ATP-competitive inhibitor of FLT3. By binding to the ATP-binding pocket of the kinase domain, it is expected to prevent the phosphorylation of FLT3 and its downstream signaling effectors, thereby leading to cell cycle arrest and apoptosis in FLT3-dependent cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Probe 4-(6-Aminopyridin-3-YL)- 2-fluorobenzoic acid Probe->FLT3 Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Hypothesized FLT3 signaling pathway and the inhibitory action of the chemical probe.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1258615-86-9[5][6]
Molecular Formula C₁₂H₉FN₂O₂[6]
Molecular Weight 232.21 g/mol [6]
Appearance Solid
Storage Store at -20°C[6]
Preparation of Stock Solutions

For in vitro and cell-based assays, it is recommended to prepare a stock solution of 10 mM in DMSO. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For maximum recovery of the product, centrifuge the original vial before removing the cap.[6]

Experimental Protocols

The following protocols are designed to guide the user in validating the use of this compound as a chemical probe for FLT3.

start Start: Chemical Probe biochem Biochemical Assay (IC50 Determination) start->biochem cell_culture Cell Culture (e.g., MV4-11) start->cell_culture selectivity Selectivity Profiling (Kinase Panel) biochem->selectivity target_engagement Target Engagement (Western Blot) cell_culture->target_engagement cell_viability Cell Viability Assay (CellTiter-Glo) cell_culture->cell_viability validation Validated Probe target_engagement->validation cell_viability->validation selectivity->validation

Figure 2: Experimental workflow for the validation of a chemical probe.

In Vitro FLT3 Kinase Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of the probe against recombinant FLT3 kinase.

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by FLT3. The amount of phosphorylation is quantified, typically using a luminescence-based ATP detection method.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Assay buffer (containing MgCl₂, DTT, and a buffering agent)

  • This compound

  • Kinase-Glo® Luminescent Kinase Assay (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the chemical probe in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Add the diluted probe or vehicle (DMSO) to the wells of the 96-well plate.

  • Add the FLT3 kinase and the substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the probe relative to the vehicle control.

  • Plot the percent inhibition against the log of the probe concentration and determine the IC50 value using non-linear regression analysis.

Cellular Target Engagement: Western Blotting for Phospho-FLT3

This protocol is for assessing the ability of the probe to inhibit FLT3 autophosphorylation in a cellular context.[7]

Principle: Western blotting is used to detect the levels of phosphorylated FLT3 (p-FLT3) in cells treated with the chemical probe. A decrease in the p-FLT3 signal indicates target engagement and inhibition.[8]

Cell Line: MV4-11 (human AML cell line with FLT3-ITD mutation) is recommended.

Materials:

  • MV4-11 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-FLT3 (Tyr591) and anti-total FLT3

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Treatment: Seed MV4-11 cells and allow them to grow to 70-80% confluency. Treat the cells with increasing concentrations of the chemical probe (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).[7]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody against p-FLT3 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then detect the signal using an ECL reagent.[7]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FLT3.[8]

  • Data Analysis: Quantify the band intensities and express the p-FLT3 levels as a ratio to total FLT3.

Cellular Potency: Cell Viability Assay

This protocol determines the effect of the chemical probe on the viability of cancer cells.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[10][11]

Materials:

  • MV4-11 cells

  • Complete cell culture medium

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed MV4-11 cells in opaque-walled 96-well plates at a predetermined optimal density.

  • Compound Treatment: After allowing the cells to adhere (if applicable) or stabilize, treat them with a serial dilution of the chemical probe. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for about 30 minutes.[12]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[10]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the probe concentration to determine the IC50 value.

Selectivity Profiling

A high-quality chemical probe should exhibit selectivity for its intended target.[4][13] It is highly recommended to profile this compound against a panel of other kinases to determine its selectivity profile. This is crucial for interpreting the results of cell-based experiments and for ensuring that the observed phenotype is due to the inhibition of FLT3 and not off-target effects.[4] Commercial services are available for broad kinase panel screening.

Data Interpretation and Best Practices

  • Potency: A potent chemical probe should ideally have an in vitro IC50 of <100 nM and a cellular EC50 of <1 µM.[4][14]

  • Controls: Always include appropriate controls in your experiments. For this probe, a structurally similar but biologically inactive analog would be an ideal negative control.[13] An orthogonal probe with a different chemical scaffold that also targets FLT3 can be used as a positive control to confirm that the observed phenotype is target-specific.[13]

  • Concentration: Use the lowest concentration of the probe that elicits the desired on-target effect to minimize the risk of off-target activities.[13]

By following these protocols and best practices, researchers can confidently use this compound to investigate the biological roles of FLT3.

References

  • EFMC Best Practices in Medicinal Chemistry WG. (n.d.). Validating Chemical Probes. EFMC. Retrieved from [Link]

  • Gehringer, M., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 66(15), 10247-10263. Retrieved from [Link]

  • Workman, P., & Al-Lazikani, B. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 77(19), 5127-5131. Retrieved from [Link]

  • Scott, J. S., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16357-16384. Retrieved from [Link]

  • Vasta, J. D., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 15(1), 22-30. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes for Biological Systems. Retrieved from [Link]

  • Sridharan, S., et al. (2019). Rapid discovery of drug target engagement by isothermal shift assay. bioRxiv. Retrieved from [Link]

  • Assay Genie. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Müller, S., et al. (2021). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery, 16(10), 1101-1111. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of applications of chemical probes. ResearchGate. Retrieved from [Link]

  • The Chemical Probes Portal. (n.d.). How to use chemical probes. The Chemical Probes Portal. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical probes and drug leads from advances in synthetic planning and methodology. PubMed Central. Retrieved from [Link]

  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). The Discovery and Utility of Chemical Probes in Target Discovery. Retrieved from [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2016079669A1 - Labeled amino pyrimidine derivatives. Google Patents.
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  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. Retrieved from [Link]

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Sources

"4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid" in cell culture experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Pamiparib (BGB-290)

Pamiparib, also known by its code name BGB-290 and chemical name 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid, is a potent, selective, and orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. These enzymes are critical components of the cellular machinery responsible for detecting and repairing single-strand DNA breaks (SSBs). By inhibiting PARP, Pamiparib disrupts this repair process. In cancer cells harboring specific DNA repair defects, such as mutations in the BRCA1 or BRCA2 genes, this inhibition of a key repair pathway leads to the accumulation of cytotoxic double-strand DNA breaks (DSBs) during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.

Pamiparib has demonstrated significant anti-tumor activity in preclinical models and has been the subject of extensive clinical investigation, particularly in ovarian, gastric, and other solid tumors with homologous recombination deficiencies (HRD). Its high selectivity for PARP1/2 and its ability to penetrate the blood-brain barrier make it a compound of significant interest for both basic research and clinical drug development.

This document provides a comprehensive guide for researchers utilizing Pamiparib in cell culture experiments, covering its mechanism of action, handling procedures, and detailed protocols for key in vitro assays.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The therapeutic rationale for using Pamiparib is grounded in the concept of synthetic lethality. In a healthy cell, multiple DNA repair pathways exist to maintain genomic integrity. When single-strand breaks occur, PARP1/2 detects the damage and recruits other repair factors. If this pathway is blocked by Pamiparib, the cell can still rely on the high-fidelity homologous recombination (HR) pathway to repair the more complex double-strand breaks that form when replication forks encounter unrepaired SSBs.

However, in cancer cells with a compromised HR pathway (e.g., due to BRCA1/2 mutations), the cell is critically dependent on PARP-mediated repair. The simultaneous inhibition of PARP by Pamiparib and the inherent defect in HR creates a state of "synthetic lethality," where the combination of two non-lethal defects results in catastrophic genomic instability and cell death.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cell + Pamiparib ssb1 Single-Strand DNA Break (SSB) parp1 PARP1/2 Activation ssb1->parp1 Damage Signal dsb1 Replication Fork Collapse (forms DSB) ssb1->dsb1 ssb2 Single-Strand DNA Break (SSB) repair1 Base Excision Repair (BER) parp1->repair1 Recruits Factors survival1 Cell Survival repair1->survival1 hr1 Homologous Recombination (HR Repair) dsb1->hr1 High-Fidelity Repair hr1->survival1 parp2 PARP1/2 ssb2->parp2 Damage Signal dsb2 Replication Fork Collapse (forms DSB) ssb2->dsb2 pamiparib Pamiparib (BGB-290) block pamiparib->block block->parp2 Trapping hr2 Defective HR Pathway (BRCA1/2 Mutant) dsb2->hr2 Repair Fails death Genomic Instability & Cell Death dsb2->death

Figure 1: Mechanism of Synthetic Lethality. In normal cells, DNA breaks are repaired by either PARP-dependent or HR pathways. In BRCA-mutant cells, Pamiparib blocks the PARP pathway, and the defective HR pathway cannot compensate, leading to cell death.

Compound Handling and Stock Preparation

Proper handling and preparation of Pamiparib are critical for ensuring experimental reproducibility.

3.1 Physicochemical and Handling Data

PropertyValueSource
Chemical Name This compound-
Synonyms Pamiparib, BGB-290
Molecular Formula C₁₂H₉FN₂O₂
Molecular Weight 232.21 g/mol
Appearance White to off-white solid
Solubility >46.4 mg/mL in DMSO (~200 mM)
Storage Store lyophilized powder at -20°C. Store DMSO stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3.2 Protocol for Reconstituting Pamiparib

  • Warm to Room Temperature: Before opening, allow the vial of lyophilized Pamiparib to equilibrate to room temperature for 15-20 minutes to prevent condensation.

  • Add Solvent: Using sterile technique, add the required volume of high-purity DMSO (≥99.9%) to the vial to create a concentrated stock solution (e.g., 10 mM or 20 mM).

    • Calculation Example (for 1 mg powder to make 10 mM stock):

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • Volume (µL) = (0.001 g / (0.010 mol/L * 232.21 g/mol )) * 1,000,000 µL/L = 430.6 µL

  • Ensure Complete Dissolution: Vortex the vial for 1-2 minutes until the solution is clear and all solid has dissolved. Gentle warming in a 37°C water bath can assist if needed.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.

Scientist's Note: The final concentration of DMSO in your cell culture medium should be kept constant across all conditions (including vehicle controls) and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Core Experimental Protocols

The following protocols provide a framework for characterizing the effects of Pamiparib in vitro. It is essential to optimize parameters such as cell density, drug concentration, and incubation time for each specific cell line and assay.

4.1 Protocol 1: Cell Viability and IC₅₀ Determination

This protocol uses a luminescence-based assay (e.g., CellTiter-Glo®) to measure ATP levels as an indicator of metabolically active, viable cells.

Materials:

  • Selected cancer cell lines (e.g., BRCA1-mutant HCC1937, BRCA2-mutant CAPAN-1, and BRCA-proficient MCF7)

  • Complete cell culture medium

  • Pamiparib stock solution (e.g., 10 mM in DMSO)

  • Sterile, white-walled, clear-bottom 96-well plates

  • Luminescence-based cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 90 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Drug Preparation: Prepare a 10X serial dilution series of Pamiparib in complete medium from your DMSO stock. Also, prepare a 10X vehicle control (containing the same final DMSO concentration as the highest drug dose).

  • Cell Treatment: Add 10 µL of the 10X Pamiparib dilutions (or vehicle control) to the appropriate wells. This brings the final volume to 100 µL and achieves the desired 1X final concentrations.

  • Incubation: Return the plate to the incubator for the desired treatment period (e.g., 72 to 120 hours).

  • Assay Development:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add the viability reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data by setting the average luminescence from the vehicle-treated wells to 100% viability.

    • Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Expected Results: BRCA-deficient cell lines are expected to show significantly lower IC₅₀ values for Pamiparib compared to BRCA-proficient cell lines, demonstrating synthetic lethality.

Cell LineBRCA StatusPamiparib IC₅₀ (nM)Reference
HCC1937 BRCA1 mutant~5.1
CAPAN-1 BRCA2 mutant~1.2
MDA-MB-436 BRCA1 mutant~1.9
MCF-7 BRCA proficient>10,000

4.2 Protocol 2: Immunofluorescence for DNA Damage (γH2AX Foci)

This protocol visualizes the accumulation of DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of the DNA damage response.

Materials:

  • Cells grown on sterile coverslips or in chamber slides

  • Pamiparib and vehicle control

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.25% Triton™ X-100 in PBS for permeabilization

  • Blocking Buffer (e.g., 5% BSA in PBST)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor® 488)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips. The next day, treat with Pamiparib (e.g., at 10x IC₅₀) and a vehicle control for a specified time (e.g., 24 hours).

  • Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary γH2AX antibody in Blocking Buffer according to the manufacturer's datasheet. Incubate with the cells overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST (PBS + 0.1% Tween-20). Dilute the fluorescent secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash three times with PBST. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.

  • Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope, capturing the DAPI and γH2AX channels.

  • Analysis: Quantify the number of distinct γH2AX foci per nucleus. A significant increase in foci in Pamiparib-treated cells indicates an accumulation of DNA double-strand breaks.

Experimental Workflow and Logic

A well-designed experiment using Pamiparib follows a logical progression from initial characterization to mechanistic validation. The workflow ensures that observed effects are directly attributable to the compound's on-target activity.

Experimental_Workflow start Hypothesis: Pamiparib induces synthetic lethality in Cell Line X prep 1. Compound Prep Reconstitute & Aliquot Pamiparib start->prep ic50 2. Dose-Response Assay Determine IC₅₀ via CellTiter-Glo (72-120 hr treatment) prep->ic50 Establish working concentration range confirm 3. Target Engagement Western Blot for PAR level reduction (Short treatment, 2-4 hr) ic50->confirm Confirm PARP inhibition at effective doses damage 4. Phenotypic Validation IF for γH2AX foci (24 hr treatment) confirm->damage Link target inhibition to DNA damage cycle 5. Downstream Analysis Cell Cycle Analysis (FACS) Apoptosis Assay (Annexin V) damage->cycle Assess cellular consequences of DNA damage result Conclusion: Pamiparib effectively inhibits PARP, induces DNA damage, and causes cell death in Cell Line X cycle->result

Figure 2: Logical Experimental Workflow. This diagram outlines the sequential steps for characterizing the in vitro effects of Pamiparib, from initial dose-finding to validating the mechanism of action.

References

  • Xiong, Y., et al. (2020). Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor. Neoplasia, 22(9), 431-440. [Link]

  • Wang, L., et al. (2022). The new PARP inhibitor pamiparib in the treatment of advanced ovarian cancer. Future Oncology, 18(1), 27-37. [Link]

  • Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature, 434(7035), 913-917. [Link]

  • Farmer, H., et al. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy. Nature, 434(7035), 917-921. [Link]

  • Friedlander, M., et al. (2024). Pamiparib versus placebo as maintenance therapy in patients with newly diagnosed advanced ovarian cancer (PAOLA-2/ENGOT-ov51): a randomised, double-blind, phase 3 trial. The Lancet Oncology, 25(1), 104-116. [Link]

Analytical methods for "4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid" quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Quantitative Analysis of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic Acid

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides detailed analytical methodologies for the precise and reliable quantification of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the diverse analytical requirements throughout the drug development lifecycle, from process chemistry to quality control and bioanalysis, we present two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine assay and impurity profiling, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols are grounded in established scientific principles and adhere to the validation framework outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish validated, fit-for-purpose analytical procedures for this compound.

Introduction: The Analytical Imperative

This compound is a heterocyclic aromatic compound incorporating aminopyridine and fluorobenzoic acid moieties.[4] Such structures are common building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity, concentration, and stability of this intermediate are critical parameters that directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount for:

  • Process Development: Monitoring reaction kinetics and optimizing synthesis yield.

  • Quality Control: Ensuring batch-to-batch consistency and adherence to specifications for release testing.

  • Stability Studies: Assessing the degradation profile of the compound under various environmental conditions.

  • Impurity Profiling: Detecting and quantifying related substances and potential degradants.

This guide provides the technical foundation for developing and validating such methods, emphasizing the causality behind experimental choices to ensure scientific integrity and regulatory compliance.

Method Selection Rationale: Tailoring the Technique to the Task

The molecular structure of this compound—containing aromatic rings, a basic aminopyridine group, and an acidic carboxylic acid group—makes it amenable to several analytical techniques.

  • HPLC-UV: The presence of conjugated aromatic systems creates strong chromophores, making UV detection a straightforward and effective quantification strategy. Reversed-phase HPLC is the workhorse of the pharmaceutical industry, offering excellent robustness, precision, and cost-effectiveness for assay and purity analysis where analyte concentrations are relatively high (µg/mL range).[5][6]

  • LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as quantifying trace-level impurities or analyzing the compound in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry is the gold standard.[7][8][9] The compound's ability to be readily ionized (either protonated at the amino group or deprotonated at the carboxylic acid) allows for sensitive detection using an electrospray ionization (ESI) source. The specificity of tandem mass spectrometry (MS/MS) minimizes matrix interference, enabling accurate quantification at ng/mL or even pg/mL levels.[10]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quantification (assay) and purity determination of this compound in drug substances and intermediates.

Principle of the Method

The method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18). A polar mobile phase, consisting of a buffered aqueous solution and an organic modifier (acetonitrile), is used to elute the compound. The acidic component of the buffer ensures a consistent ionization state for the analyte, leading to sharp, symmetrical peaks. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to that of a reference standard of known concentration.

Detailed Experimental Protocol

3.2.1. Reagents and Materials

  • Reference Standard: this compound (Purity ≥ 99.5%).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄), Phosphoric Acid (H₃PO₄).

3.2.2. Instrumentation and Chromatographic Conditions

  • System: HPLC or UHPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Waters Symmetry, or equivalent).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with H₃PO₄).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    15.0 40 60
    17.0 40 60
    17.1 90 10

    | 20.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 275 nm (A photodiode array detector can be used during method development to confirm the optimal wavelength).

Causality Behind Choices:

  • C18 Column: Provides excellent retention and separation for moderately polar aromatic compounds.

  • pH 3.0 Buffer: At this pH, the carboxylic acid group (pKa ~4-5) is largely protonated and neutral, while the aminopyridine group (pKa ~6-7) is protonated and charged. This consistent ionization state prevents peak tailing and ensures reproducible retention.

  • Gradient Elution: Allows for the effective elution of the main analyte while also separating it from potentially more or less polar impurities within a reasonable run time.

  • 35 °C Column Temperature: Enhances method robustness by minimizing viscosity-related pressure fluctuations and ensuring reproducible retention times.

3.2.3. Preparation of Solutions

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B).

  • Sample Solution (Targeting 50 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the same diluent as the standard, and dilute to the final target concentration.

Method Validation Framework (ICH Q2(R2))

This protocol must be validated to demonstrate its fitness for purpose.[11] The validation should assess the following parameters according to ICH guidelines.[1][3][12]

Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity Peak is pure (PDA) and free from interference from placebo/degradants.Ensures the signal is only from the analyte of interest.[1][12]
Linearity Correlation coefficient (R²) ≥ 0.999 over the specified range.Confirms a direct relationship between concentration and response.[1]
Range Typically 80-120% of the assay concentration.The concentration interval where the method is precise and accurate.[12]
Accuracy 98.0% - 102.0% recovery for spiked samples at 3 levels.Measures the closeness of the experimental value to the true value.[2][12]
Precision (RSD) Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%).Demonstrates the method's consistency under various conditions.[1]
LOQ Signal-to-Noise ratio ≥ 10.The lowest concentration that can be quantified with acceptable precision and accuracy.
LOD Signal-to-Noise ratio ≥ 3.The lowest concentration that can be reliably detected.
Robustness %RSD of results should remain within limits after small, deliberate changes (e.g., pH ±0.2, Temp ±2°C).Shows the method's reliability during normal use.
HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Standard Weigh Reference Standard Prep_Std Working Standards (Calibration Curve) Standard->Prep_Std Dissolve & Dilute Sample Weigh Sample Prep_Spl Sample Solution Sample->Prep_Spl Dissolve & Dilute Diluent Prepare Diluent Diluent->Prep_Std Diluent->Prep_Spl Autosampler Autosampler Injection (10 µL) Prep_Std->Autosampler Prep_Spl->Autosampler Column C18 Column (35 °C) Autosampler->Column Mobile Phase (1.0 mL/min) Detector UV Detector (275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration Create Calibration Curve (Standards) Integration->Calibration Quantification Calculate Sample Concentration Integration->Quantification Calibration->Quantification Report Report Quantification->Report Final Result

Caption: HPLC-UV workflow for quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is optimized for high-sensitivity, high-selectivity quantification, making it ideal for trace-level analysis of this compound in complex matrices or as a low-level impurity.

Principle of the Method

This method combines the powerful separation capabilities of UPLC/HPLC with the exceptional sensitivity and specificity of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically. It then enters an electrospray ionization (ESI) source, where it is ionized. The resulting precursor ion (e.g., [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the second quadrupole (Q2, collision cell), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), provides extremely high selectivity and significantly reduces background noise, allowing for quantification at very low levels.[10]

Detailed Experimental Protocol

4.2.1. Reagents and Materials

  • Reference Standard: As in Method 1.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (LC-MS Grade).

  • Mobile Phase Additives: Formic Acid (LC-MS Grade).

4.2.2. Instrumentation and Conditions

  • LC System: UHPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A fast gradient, e.g., 5% to 95% B in 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

4.2.3. Mass Spectrometer Parameters

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: ~3.5 kV.

  • Source Temperature: ~150 °C.

  • Desolvation Temperature: ~400 °C.

  • SRM Transitions (Hypothetical):

    • Analyte: Q1: 233.1 m/z → Q3: 187.1 m/z (e.g., loss of HCOOH)

    • Analyte (Confirming): Q1: 233.1 m/z → Q3: 136.1 m/z (e.g., further fragmentation) (Note: These transitions must be optimized experimentally by infusing a standard solution of the analyte.)

Causality Behind Choices:

  • ESI+ Mode: The aminopyridine moiety contains a basic nitrogen atom that is readily protonated in the acidic mobile phase, making positive ionization highly efficient.

  • Formic Acid: Acts as a proton source to promote [M+H]⁺ ion formation and improves chromatographic peak shape. It is a volatile additive, making it ideal for MS applications.

  • SRM: Provides unparalleled selectivity by monitoring a specific precursor-to-product ion fragmentation, effectively filtering out co-eluting matrix components that may have the same mass as the analyte but do not produce the same fragment ions.

4.2.4. Preparation of Solutions

  • Standard Stock Solution (1.0 mg/mL): As in Method 1.

  • Working Standard Solutions: Prepare calibration standards over a much lower range (e.g., 0.1, 0.5, 2, 10, 50, 100 ng/mL) by serial dilution. Each standard should be spiked with the internal standard at a constant concentration.

  • Sample Preparation: Depending on the matrix, sample preparation may involve a simple 'dilute-and-shoot' approach or a more rigorous extraction, such as Solid-Phase Extraction (SPE), to remove interferences and concentrate the analyte.[10][13]

Comparative Performance
ParameterHPLC-UVLC-MS/MS
Typical LOQ 150 - 300 ng/mL0.1 - 5 ng/mL
Linear Range ~0.1 - 100 µg/mL~0.1 - 200 ng/mL
Selectivity Moderate to HighVery High
Primary Application Assay, Purity, Routine QCTrace Impurity Analysis, Bioanalysis
Instrumentation Cost LowerHigher
Throughput ModerateHigh (with fast gradients)

Data are projections based on performance for analogous compounds.[5][7][10]

LC-MS/MS Workflow Visualization

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing Sample Sample (e.g., Plasma, API) Extraction Extraction / Dilution Sample->Extraction Vortex & Centrifuge Spike Spike with Internal Standard Extraction->Spike Vortex & Centrifuge Final_Sample Final Sample for Injection Spike->Final_Sample Vortex & Centrifuge Injection UHPLC Injection Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI+ Source (Ionization) Separation->Ionization MS_Analysis Triple Quadrupole (Q1 -> Q2 -> Q3) SRM Mode Ionization->MS_Analysis Integration Integrate Peak Areas (Analyte & IS) MS_Analysis->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Curve Build Calibration Curve (Ratio vs. Conc.) Ratio->Curve Quantify Calculate Unknown Concentration Curve->Quantify Report Report Quantify->Report Final Result

Caption: LC-MS/MS workflow for trace quantification.

Conclusion

The successful development and manufacture of pharmaceutical products rely on the foundation of robust analytical science. This guide details two validated, fit-for-purpose methods for the quantification of this compound. The HPLC-UV method serves as a reliable and cost-effective tool for routine quality control, assay, and purity testing. For applications demanding the utmost sensitivity and selectivity, such as trace impurity analysis or bioanalysis, the LC-MS/MS method provides superior performance. The choice between these methods should be guided by the specific analytical challenge, a practice aligned with the risk-based principles of modern analytical procedure development.[2][11]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BenchChem. (2025). A Comparative Guide to GC-MS and LC-MS Methods for Fluorobenzoic Acid Analysis.
  • Agilent Technologies. (2025, December 17). Fast and Sensitive LC-MS/MS Method for Analyzing Fluorobenzoic Acids in Oil Well Tracers.
  • ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-6. Available from: [Link]

  • Chem-Impex. 4-Aminopyridine-2-carboxylic acid.
  • Chem-Impex. 3-Aminopyridine-2-carboxylic acid amide.
  • ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
  • BLDpharm. This compound.
  • PubMed. (2022, January). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. Available from: [Link]

  • Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods.
  • Fisher Scientific. 3-Aminopyridine-2-carboxylic acid, 97%.
  • BenchChem. (2025, December). A Comparative Guide to the Validation of Analytical Methods for 3-Fluorobenzoic Acid and Morpholide Quantification.
  • Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
  • Sigma-Aldrich. 5-Aminopyridine-2-carboxylic acid 96%.
  • Sigma-Aldrich. 2-Aminopyridine-3-carboxylic acid 98%.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid.
  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2).
  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley.

Sources

Application Notes and Protocols for the Target Identification of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The identification of a small molecule's biological target is a pivotal step in the drug discovery and chemical biology continuum. It transforms a bioactive compound from a mere phenomenological tool into a precision instrument for dissecting cellular pathways and validating therapeutic hypotheses. This guide provides a comprehensive, multi-pronged strategy for the target deconvolution of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid , a novel compound with a chemical scaffold suggestive of potential kinase or other enzyme inhibitory activity. We present an integrated workflow that combines computational prediction with robust experimental validation, offering detailed protocols for chemical probe development, affinity-based proteomics, and biophysical target engagement assays. This document is designed to equip researchers with the strategic insights and practical methodologies required to confidently identify and validate the molecular target(s) of this and other novel small molecules.

Introduction: The Target Identification Imperative

This compound is a small molecule featuring a fluorinated benzoic acid moiety linked to an aminopyridine core. While the specific biological activity of this compound is not extensively documented, its structural motifs are present in a variety of bioactive molecules, including kinase inhibitors and other enzyme modulators.[1][2] For instance, fluorobenzoic acid derivatives have been explored as cholinesterase inhibitors and PTP1B inhibitors.[3][4] The aminopyridine scaffold is also a common feature in kinase inhibitors. This structural precedent underscores the potential of this compound as a valuable chemical probe or therapeutic lead, but only if its molecular target can be elucidated.

Target identification is the process of determining which biomolecule, typically a protein, is responsible for the observed phenotypic effects of a small molecule.[5][6] A definitive understanding of a compound's mechanism of action is critical for several reasons:

  • Lead Optimization: Knowledge of the target allows for structure-based drug design to improve potency and selectivity.

  • Safety and Toxicology: Identifying on- and off-target interactions is crucial for predicting potential side effects.[7]

  • Pathway Analysis: A known target provides a gateway to understanding the broader biological pathways modulated by the compound.

This guide outlines a logical, stepwise approach to unraveling the molecular targets of this compound, moving from broad, predictive methods to specific, validating experiments.

A Strategic Workflow for Target Deconvolution

A successful target identification campaign relies on an integrated strategy that generates high-confidence hypotheses and then rigorously tests them using orthogonal methods. The workflow we propose begins with in silico analysis to narrow the field of potential targets, followed by the synthesis of a chemical probe to enable experimental interrogation, and culminates in proteome-wide identification and direct validation of target engagement.

Target_ID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Tool Development cluster_2 Phase 3: Experimental Identification cluster_3 Phase 4: Validation & Confirmation In_Silico In Silico Target Prediction (Similarity Search, Docking) Probe_Synth Chemical Probe Synthesis (Affinity or Photoaffinity) In_Silico->Probe_Synth Guides Probe Design CETSA Cellular Thermal Shift Assay (CETSA) In_Silico->CETSA Provides Hypotheses AP_MS Affinity Purification-Mass Spectrometry (AP-MS) Probe_Synth->AP_MS Enables Pulldown Validation Target Validation (Biochemical Assays, RNAi) AP_MS->Validation Provides Candidates CETSA->Validation Confirms Engagement

Caption: A strategic workflow for identifying and validating the targets of a novel compound.

Phase 1: In Silico Target Prediction

Before embarking on resource-intensive experimental work, computational methods can provide valuable, data-driven hypotheses about the likely targets of this compound.[8][9] These approaches leverage vast databases of known drug-target interactions and protein structures to predict potential binding partners based on the compound's chemical features.[10]

Methodology:

  • Similarity Searching: Compare the 2D and 3D structure of the query molecule against databases of compounds with known biological targets. This can reveal targets that are modulated by structurally similar molecules.

  • Pharmacophore Modeling: Identify the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) of the molecule and search for proteins with binding pockets that complement this pharmacophore.

  • Molecular Docking: Computationally place the molecule into the binding sites of known or predicted protein structures to estimate the binding affinity and pose.[10] This is particularly useful for testing hypotheses generated from similarity searching.

Table 1: Key Computational Tools for Target Prediction

Tool/DatabasePrinciple ApplicationURL
ChEMBLDatabase of bioactive molecules with drug-like properties.[Link][9]
DrugBankComprehensive resource on drugs and drug targets.[Link][9]
STITCHDatabase of known and predicted chemical-protein interactions.[Link][9]
BindingDBPublic database of measured binding affinities.[Link][9]
SwissTargetPredictionWeb tool for predicting targets of bioactive small molecules.[Link]

The output of this phase is a ranked list of potential protein targets. This list is not definitive but serves as a crucial guide for prioritizing subsequent experimental validation.

Phase 2: Chemical Probe Development

To experimentally identify binding partners from a complex biological mixture like a cell lysate, the small molecule must be modified into a "chemical probe".[11] This involves attaching a linker and a functional handle (e.g., biotin for affinity purification or a photoreactive group for covalent capture) to the core molecule.[12]

Design Principles:

  • Preservation of Activity: The modification should not significantly disrupt the compound's binding to its target. The linker attachment point should be chosen at a position on the molecule that is predicted to be solvent-exposed and not critical for target interaction.

  • Linker Length and Composition: The linker must be long enough to allow the immobilized compound to access the target protein's binding site without steric hindrance.

  • Choice of Handle:

    • Affinity Probes: Typically feature a biotin tag for high-affinity capture on streptavidin-coated beads.

    • Photoaffinity Probes: Incorporate a photoreactive group (e.g., diazirine) that, upon UV irradiation, forms a covalent bond with the target protein, capturing even transient interactions.[12]

Chemical_Probe_Design cluster_0 Probe Components Probe Core Molecule (this compound) Linker (e.g., PEG) Handle (e.g., Biotin) Explanation The core molecule provides specificity. The linker provides spatial access. The handle enables purification.

Sources

Application Notes and Protocols: 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid is a heterocyclic building block of significant interest in modern medicinal chemistry. Its structure combines several key features that make it a "privileged scaffold" for the development of targeted therapeutics, particularly protein kinase inhibitors. The aminopyridine moiety frequently serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of a kinase. The fluorobenzoic acid component provides a versatile handle for synthetic elaboration, allowing chemists to introduce various pharmacophores to target specific regions of the kinase, thereby enhancing potency and selectivity. This guide provides an in-depth look at the strategic application of this compound and detailed protocols for its synthesis and biological evaluation.

The abnormal signaling of protein kinases is a hallmark of numerous diseases, most notably cancer.[1][2] Tyrosine kinase inhibitors (TKIs) function by competing with ATP for the kinase's binding site, which in turn blocks downstream signaling pathways that control cell proliferation, differentiation, and survival.[2] The aminopyridine core is a well-established hinge-binder in many FDA-approved kinase inhibitors. The development of derivatives from scaffolds like this compound is a cornerstone of modern drug discovery, aiming to overcome challenges such as acquired drug resistance.[2][3]

Strategic Applications in Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of potent and selective kinase inhibitors. The molecule is designed for derivatization, typically through amide bond formation at the carboxylic acid position. This allows for the exploration of chemical space to target various kinases implicated in oncology and other diseases.

Key Therapeutic Areas:

  • Oncology: As a scaffold for inhibitors of kinases like FLT3, EGFR, FGFR, c-Met, and VEGFR that are crucial in tumor growth and angiogenesis.[4][5][6][7]

  • Neurodegenerative Diseases: The aminopyridine core is also found in compounds targeting enzymes like cholinesterases, relevant to Alzheimer's disease.[8][9]

  • Inflammatory Diseases: Kinase pathways are central to inflammation, making inhibitors derived from this scaffold potential therapeutics for conditions like rheumatoid arthritis.

The workflow for utilizing this compound typically follows a path from synthesis to biological validation.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation A Synthesis of This compound B Amide Coupling to introduce R-group A->B C Purification & Structural Confirmation (NMR, MS) B->C D In Vitro Kinase Enzymatic Assay (IC50) C->D Test Compound E Cell-Based Assay (e.g., Anti-proliferation, IC50) D->E F Downstream Signaling Analysis (Western Blot) E->F G Acid Benzoic Acid ActiveEster Active Ester Intermediate Acid->ActiveEster Activation Amine Primary/ Secondary Amine Amide Final Amide Product Amine->Amide ActiveEster->Amide Nucleophilic Attack HATU HATU/DIPEA HATU->ActiveEster

Sources

Application Notes and Protocols for In Vivo Evaluation of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Investigational Agent

4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid (CAS No. 1258615-86-9) is a novel small molecule entity.[1][2] Publicly available data regarding its specific biological target, in vivo pharmacology, and toxicology are limited, indicating its status as an early-stage investigational compound. Structurally, the molecule features an aminopyridine core linked to a fluorinated benzoic acid. The aminopyridine scaffold is a well-established pharmacophore present in numerous kinase inhibitors, suggesting that this compound may function as an inhibitor of a specific protein kinase.

This document serves as a comprehensive guide for researchers initiating the first in vivo characterization of this compound in animal models. It provides a strategic framework and detailed protocols, from initial formulation development to dose-range finding and the design of a preliminary efficacy study. The methodologies described herein are based on established best practices in preclinical drug development and are designed to ensure scientific rigor and data integrity.

Part 1: Pre-Administration & Formulation Development

The successful in vivo evaluation of a novel compound is critically dependent on the development of a safe and effective vehicle for administration. The primary objective is to achieve a formulation that can solubilize the compound at the required concentrations, is well-tolerated by the animals, and ensures consistent bioavailability.

Physicochemical Characterization & Solubility Screening

Before commencing animal studies, a fundamental understanding of the compound's physicochemical properties is essential.

Protocol: Solubility Screening

  • Compound Acquisition: Procure this compound from a reputable supplier (e.g., BLDpharm, ChemScene).[1][2]

  • Solvent Selection: Prepare a panel of common, pharmaceutically acceptable solvents and vehicles.

  • Screening Process:

    • Accurately weigh 1-2 mg of the compound into individual glass vials.

    • Add a small, precise volume (e.g., 100 µL) of each test vehicle to each vial.

    • Vortex vigorously for 1-2 minutes.

    • Visually inspect for dissolution. If dissolved, add more compound incrementally to determine the saturation solubility.

    • If not dissolved, use sonication (in a water bath to control temperature) for 5-10 minutes.

    • If solubility remains poor, gentle heating (e.g., 37-40°C) can be trialed, but stability must be considered.

  • Data Recording: Record observations in a structured table, noting solubility as "Insoluble," "Slightly Soluble," "Soluble," or quantifying it (e.g., >10 mg/mL).

Table 1: Exemplary Solubility Screening Results

Vehicle CompositionSolubility ObservationpH (if aqueous)Comments
Deionized WaterInsoluble7.2Expected for a complex organic molecule.
Saline (0.9% NaCl)Insoluble7.0
5% DMSO in SalineSlightly Soluble (~1 mg/mL)7.1DMSO enhances solubility.
10% DMSO / 40% PEG300 / 50% SalineSoluble (>10 mg/mL)7.0A common vehicle for many small molecules.
5% NMP / 15% Solutol HS 15 / 80% WaterSoluble (>20 mg/mL)6.8Good for compounds requiring enhanced solubilization.
20% Captisol® in WaterSoluble (>15 mg/mL)6.9Cyclodextrins can encapsulate and solubilize compounds.

Expert Rationale: The goal is to find a vehicle that dissolves the compound at a concentration at least 2-fold higher than the highest planned dose, to avoid precipitation upon administration. A multi-component vehicle like DMSO/PEG300/Saline is often a good starting point, balancing solubilizing power with tolerability. For compounds with poor solubility, specialized excipients like Solutol HS 15 or Captisol® are valuable tools.

Formulation Selection and Preparation Workflow

The choice of the final formulation depends on the intended route of administration and the required dose levels. For initial studies, oral (PO) and intraperitoneal (IP) routes are most common.

Diagram: Formulation Development Workflow

G cluster_prep Formulation Preparation cluster_qc Quality Control A Weigh Compound B Add Co-solvent (e.g., DMSO) A->B C Vortex/Sonicate until Dissolved B->C D Add Excipients (e.g., PEG300) C->D E Add Aqueous Component (e.g., Saline) D->E F Final Vortex & pH Check E->F G Visual Inspection for Precipitate F->G Proceed to QC H Sterile Filtration (if IV) G->H

Caption: Workflow for preparing a multi-component dosing vehicle.

Protocol: Preparation of 10% DMSO / 40% PEG300 / 50% Saline Vehicle

  • Calculate Required Volumes: For a final volume of 10 mL, you will need: 1 mL DMSO, 4 mL PEG300, and 5 mL Saline.

  • Dissolve Compound: Weigh the required amount of this compound for the desired final concentration (e.g., 20 mg for a 2 mg/mL solution).

  • Stepwise Addition:

    • Add the DMSO to the vial containing the compound. Vortex or sonicate until fully dissolved. This is a critical first step.

    • Add the PEG300 and vortex until the solution is homogeneous.

    • Slowly add the saline dropwise while vortexing to prevent the compound from precipitating out of solution.

  • Finalization: Once all components are added, vortex thoroughly. The final solution should be clear and free of particulates. Prepare fresh daily and store at room temperature unless stability studies indicate otherwise.

Part 2: In Vivo Administration & Dose Finding

This phase aims to determine the maximum tolerated dose (MTD) and observe any acute toxicities, which will inform the dose selection for subsequent efficacy studies.

Animal Models and Husbandry
  • Species: Athymic Nude (nu/nu) or NOD-SCID mice are standard for tumor xenograft models. C57BL/6 or BALB/c mice are common for syngeneic models or initial tolerability studies.

  • Age/Weight: Typically 6-8 weeks old, weighing 18-22 grams.

  • Husbandry: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Dose Range-Finding (DRF) / MTD Study

A DRF study involves administering escalating doses of the compound to small groups of animals to identify the dose that causes reversible, manageable toxicity (the MTD).

Diagram: Dose Escalation Logic

G Start Start with Low Dose (e.g., 10 mg/kg) Obs Observe for 7-14 days (Weight, Clinical Signs) Start->Obs Check Toxicity Observed? (e.g., >15% Weight Loss) Obs->Check Escalate Escalate Dose in New Cohort (e.g., 30 mg/kg) Check->Escalate No MTD MTD Established Check->MTD Yes Escalate->Obs Stop Stop Escalation MTD->Stop

Caption: Decision workflow for a dose range-finding study.

Protocol: Acute MTD Study (Oral Gavage)

  • Animal Acclimation: Allow mice to acclimate for at least 3-5 days before the study begins.

  • Group Allocation: Randomly assign mice to cohorts (n=3 per group). Include a vehicle control group.

  • Dosing:

    • Prepare the dosing solutions at the required concentrations in the selected vehicle.

    • Administer a single dose via oral gavage (PO). The dosing volume is typically 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

    • Dose escalation can follow a modified Fibonacci sequence (e.g., 10, 20, 40, 80 mg/kg).

  • Monitoring:

    • Record body weight daily for 14 days.

    • Perform clinical observations twice daily for the first 4 hours post-dose, then daily. Note any signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).

  • Endpoint Definition: The MTD is often defined as the highest dose that does not cause >15-20% body weight loss or significant, irreversible clinical signs of distress.

Table 2: Exemplary MTD Study Cohorts and Observations

CohortTreatment (Single Dose, PO)nMax. Body Weight Loss (%)Clinical SignsMTD Assessment
1Vehicle Control3< 2%None-
210 mg/kg3~3%NoneTolerated
330 mg/kg3~6%NoneTolerated
460 mg/kg3~12%Mild, transient lethargy on Day 1Tolerated, approaching MTD
5100 mg/kg3~22%Significant lethargy, ruffled furExceeds MTD

Expert Rationale: Based on this exemplary data, the MTD would be established at or around 60 mg/kg. For a chronic efficacy study, a dose of 50 mg/kg daily would be a rational starting point, providing a therapeutic window below the threshold of severe toxicity.

Part 3: Preliminary In Vivo Efficacy Study

Once the MTD is established, a preliminary efficacy study can be designed using a relevant disease model. Given the likely function as a kinase inhibitor, a human tumor xenograft model is a suitable choice.

Hypothetical Mechanism of Action: Targeting a Kinase Pathway

For this guide, we will hypothesize that this compound inhibits a key kinase in a cancer-related signaling pathway, such as the PI3K/AKT/mTOR pathway.

Diagram: Hypothetical Signaling Pathway Inhibition

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-(6-Aminopyridin-3-YL) -2-fluorobenzoic acid Compound->PI3K

Caption: Postulated inhibition of the PI3K signaling pathway.

Xenograft Efficacy Study Protocol

Protocol: Human Xenograft Efficacy Study

  • Cell Culture & Implantation:

    • Culture a human cancer cell line with a known dependency on the target pathway (e.g., A549 lung cancer cells).

    • Implant 1-5 x 10⁶ cells subcutaneously into the flank of athymic nude mice.

  • Tumor Growth & Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumors with digital calipers and calculate volume: Volume = (Length x Width²)/2.

    • Randomize animals into treatment groups (n=8-10 per group) to ensure similar average starting tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle Control (PO, QD)

    • Group 2: Test Compound (e.g., 50 mg/kg, PO, QD)

    • Group 3: Positive Control (Standard-of-care agent, if available)

  • Dosing and Monitoring:

    • Administer treatments daily for 21-28 days.

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the treated group's mean tumor volume and ΔC is the change in the control group's mean tumor volume.

    • Secondary: Body weight change (as a measure of tolerability), survival.

    • Exploratory: At the end of the study, collect tumors for pharmacodynamic (PD) analysis (e.g., Western blot for phosphorylated pathway proteins) to confirm target engagement.

Table 3: Exemplary Efficacy Study Readout

Treatment GroupDosing ScheduleDay 21 Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Day 21 Mean Body Weight Change (%)
Vehicle ControlPO, QD1250 ± 150-+2.5%
Test Compound (50 mg/kg)PO, QD550 ± 9558%-4.8%
Positive ControlVaries480 ± 8064%-6.1%

References

Sources

Troubleshooting & Optimization

"4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

A Senior Application Scientist's Guide to Solubility Challenges

Preamble: Understanding the Challenge with a Novel Compound

Researchers working with novel chemical entities frequently encounter challenges for which established literature is not yet available. "this compound" is one such compound. A thorough search of scientific databases reveals a lack of specific experimental data on its solubility.

This guide is therefore structured as a predictive troubleshooting manual. By analyzing the compound's chemical structure, we can anticipate its physicochemical properties and devise a systematic, first-principles approach to tackle solubility issues. The principles and protocols outlined here are grounded in established pharmaceutical science and are broadly applicable to similar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

A1: The structure of this molecule contains both a weakly acidic functional group (the carboxylic acid) and a weakly basic functional group (the aminopyridine). This makes the molecule amphoteric , meaning it can act as either an acid or a base.[1] This dual nature is the single most important factor governing its solubility.[2]

Based on its structure, we can predict the following:

  • Zwitterionic Nature: At a specific pH, known as the isoelectric point (pI), the molecule will carry both a positive charge (on the protonated amino group) and a negative charge (on the deprotonated carboxyl group). In this zwitterionic state, the molecule is often least soluble in aqueous media due to strong intermolecular interactions in the solid state (crystal lattice).

  • pH-Dependent Solubility: Solubility will be highly dependent on pH.[3]

    • In acidic solutions (low pH) , the amino group will be protonated (-NH3+), forming a cationic salt which is expected to be more water-soluble.

    • In alkaline solutions (high pH) , the carboxylic acid group will be deprotonated (-COO-), forming an anionic salt which is also expected to be more water-soluble.[4]

  • Organic Solvent Solubility: The presence of two aromatic rings suggests that the molecule will have some solubility in polar organic solvents. The general principle that "like dissolves like" is a useful starting point.[5]

Predicted PropertyStructural BasisImplication for Experiments
Amphoteric / Zwitterionic Presence of both carboxylic acid and aminopyridine groups.Expect a U-shaped pH-solubility profile with minimum solubility near the isoelectric point (pI).[3]
Poor Aqueous Solubility (Neutral pH) At the pI, the neutral zwitterion has strong crystal lattice energy.Avoid using neutral water or PBS (pH 7.4) for initial stock solutions.
Enhanced Solubility at Low pH Protonation of the basic aminopyridine nitrogen.Use acidic buffers (e.g., pH 2-4) to dissolve the compound as a cationic salt.
Enhanced Solubility at High pH Deprotonation of the acidic carboxylic acid group.Use alkaline buffers (e.g., pH 9-11) to dissolve the compound as an anionic salt.
Solubility in Polar Organic Solvents Aromatic rings and polar functional groups.Polar aprotic solvents (DMSO, DMF) are excellent starting points for creating concentrated stock solutions.[4]
Q2: Why does my compound crash out of solution when I add it to a neutral buffer (e.g., PBS pH 7.4)?

A2: This is the classic behavior of an amphoteric compound. Your neutral buffer's pH is likely very close to the compound's isoelectric point (pI). At the pI, the molecule has minimal net charge, leading to its lowest aqueous solubility and causing it to precipitate.

The key is to control the pH to keep the molecule in its more soluble charged (ionized) state.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_pI Isoelectric Point (pI) (e.g., Neutral pH) cluster_high_ph High pH (e.g., pH > 9) low_ph_structure Cationic Form (Soluble Salt) low_ph_protonation Amino group is protonated (R-NH3+) low_ph_structure->low_ph_protonation Primary charge state pI_structure Zwitterionic Form (Poorly Soluble) low_ph_structure->pI_structure Increase pH pI_charges Both groups are ionized (R-NH3+ and R-COO-) Minimal Net Charge pI_structure->pI_charges Leads to precipitation high_ph_structure Anionic Form (Soluble Salt) pI_structure->high_ph_structure Increase pH high_ph_deprotonation Carboxyl group is deprotonated (R-COO-) high_ph_structure->high_ph_deprotonation Primary charge state

Caption: Ionization states of an amphoteric molecule vs. pH.

Troubleshooting Guides

Guide 1: Systematic Protocol for Solubility Assessment

Before attempting to enhance solubility, you must first quantify the baseline solubility in various relevant solvents. This protocol provides a systematic approach.

Objective: To determine the approximate solubility in common organic and aqueous buffered solvents.

Materials:

  • This compound

  • Solvents: DMSO, DMF, Ethanol, Methanol

  • Aqueous Buffers: 0.1 N HCl (pH ~1), Citrate Buffer (pH 4), Phosphate Buffered Saline (PBS, pH 7.4), Carbonate Buffer (pH 10)

  • Vortex mixer, shaker/incubator, centrifuge

  • Analytical balance, micro-pipettes

  • HPLC or UV-Vis Spectrophotometer for quantification

Protocol Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a series of vials, each containing a fixed volume (e.g., 1 mL) of a different solvent or buffer. The key is to ensure undissolved solid remains.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours. This allows the solution to reach thermodynamic equilibrium.[6]

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling & Dilution: Carefully remove a precise aliquot of the clear supernatant. Dilute it with a suitable solvent (in which the compound is highly soluble, like DMSO or methanol) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method.[7]

  • Calculation: Back-calculate the original concentration in the supernatant, factoring in the dilution. This value represents the equilibrium solubility in that specific solvent system.

Guide 2: Strategies for Enhancing Aqueous Solubility

Based on the predicted amphoteric nature, pH adjustment is the most direct and powerful method to enhance aqueous solubility.

Strategy 1: pH Modification (Primary Method)

This is the most effective technique for ionizable compounds.[8]

  • For Acidic Solutions (Preparing a Hydrochloride Salt in situ):

    • Weigh the desired amount of your compound.

    • Add a small volume of deionized water.

    • Slowly add 0.1 N or 1 N HCl dropwise while vortexing until the solid completely dissolves. The solution pH should be well below the pKa of the aminopyridine group (typically pH < 4).

    • You can then adjust the volume with an appropriate acidic buffer (e.g., glycine-HCl or citrate) to maintain the low pH and achieve your target concentration.

  • For Alkaline Solutions (Preparing a Sodium or Potassium Salt in situ):

    • Weigh the desired amount of your compound.

    • Add a small volume of deionized water.

    • Slowly add 0.1 N or 1 N NaOH dropwise while vortexing until the solid completely dissolves. The solution pH should be well above the pKa of the carboxylic acid group (typically pH > 9).

    • You can then adjust the volume with an appropriate alkaline buffer (e.g., carbonate-bicarbonate or borate) to maintain the high pH.

Strategy 2: Co-solvency (For Stock Solutions)

For preparing highly concentrated stock solutions for in vitro assays, using a co-solvent system is standard practice.

  • DMSO: Dimethyl sulfoxide is the universal starting solvent for poorly soluble compounds in drug discovery. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

    • Caution: When diluting this DMSO stock into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. The compound may precipitate if its solubility limit in the final aqueous buffer is exceeded.

  • Ethanol/Water Mixtures: For some applications, mixtures of ethanol and water can be effective.[9] Systematically test different ratios (e.g., 90:10, 70:30, 50:50 ethanol:water) to find an optimal balance.

References

Sources

Technical Support Center: Optimizing the Synthesis of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(6-aminopyridin-3-yl)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Suzuki-Miyaura cross-coupling reaction. The inherent challenges of coupling an electron-rich, coordinating aminopyridine with a sterically hindered and electronically deactivated fluorobenzoic acid system necessitate careful optimization. This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven insights.

Visualized Reaction Scheme: The Suzuki-Miyaura Coupling Pathway

The synthesis of this compound is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The two primary disconnection approaches are illustrated below. This guide will focus on troubleshooting the more common pathway involving a halogenated 2-fluorobenzoic acid derivative.

General reaction scheme for the Suzuki-Miyaura coupling to form this compound.
Figure 1. General reaction scheme for the target molecule's synthesis.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the reaction, providing causal explanations and actionable solutions.

Q1: My reaction shows low or no conversion of starting materials. What are the primary causes?

This is the most common issue and typically points to problems with the catalytic cycle, often catalyst inhibition or the use of an insufficiently active catalyst system.

  • Causality - Catalyst Inhibition: The primary culprit is the aminopyridine substrate. The lone pair of electrons on the pyridine nitrogen and the exocyclic amino group are Lewis basic. They can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[1][2]

  • Causality - Inefficient Oxidative Addition: The starting 4-halo-2-fluorobenzoic acid can be challenging. The electron-withdrawing effects of the fluorine and carboxylic acid groups can deactivate the aryl halide. Furthermore, 4-chloro derivatives are significantly less reactive than their bromo or iodo counterparts, requiring highly active catalysts for the initial oxidative addition step.[1][3]

Solutions:

  • Select a Robust Ligand: Standard phosphine ligands like PPh₃ are often ineffective. Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands promote the desired reductive elimination step and can sterically hinder the coordination of the aminopyridine to the palladium center.

  • Use a Pre-formed Catalyst: Modern pre-catalysts (e.g., SPhos Pd G3, XPhos Pd G3) are often more effective than generating the active Pd(0) species in situ. They provide a higher concentration of the active catalyst from the start.

  • Protect the Amino Group: If ligand screening fails, consider protecting the 6-amino group (e.g., as a Boc or Pivaloyl amide). This temporarily removes one of the key inhibiting sites. The protecting group can be removed in a subsequent step.

Q2: I'm observing a significant amount of dehalogenated byproduct (2-fluorobenzoic acid). How can I prevent this?

This side reaction, known as hydrodehalogenation or protodehalogenation, occurs when the aryl halide is reduced instead of coupled.[4]

  • Causality: After oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X complex can react with a hydride source before transmetalation occurs. This leads to reductive elimination of the dehalogenated arene.[3] Hydride sources can include the solvent (especially alcohols), the base (e.g., hydroxides), or even trace amounts of water reacting with other reagents.

Solutions:

  • Base Selection: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to hydroxides (e.g., NaOH, KOH) or alkoxides.[4]

  • Solvent Choice: Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[4] Avoid protic solvents like methanol or ethanol if dehalogenation is a persistent issue.

  • Accelerate the Main Reaction: Using a more active catalyst/ligand system (as described in Q1) can accelerate the desired transmetalation and reductive elimination steps, making them kinetically favored over the dehalogenation pathway.

Q3: My main byproduct is from the homocoupling of my boronic acid. What's causing this and how can I minimize it?

Homocoupling results in the formation of a biaryl product derived from two molecules of the boronic acid coupling with each other.

  • Causality: This side reaction is often promoted by the presence of oxygen in the reaction mixture.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then facilitate the homocoupling of the boronic acid, which regenerates Pd(0) in the process. It can also occur if the transmetalation step is slow, allowing for side reactions of the boronic acid.

Solutions:

  • Ensure a Rigorous Inert Atmosphere: The most critical step is to thoroughly degas all solvents and the reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[6]

  • Use High-Purity Reagents: Ensure your palladium source and ligands are of high quality and have not been exposed to air for extended periods.

  • Control Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid is common, but a large excess can sometimes favor homocoupling.

Q4: I'm seeing evidence of protodeborylation of my (6-aminopyridin-3-yl)boronic acid. How can I address this?

Protodeborylation is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom from a proton source.

  • Causality: Boronic acids can be unstable, especially heteroaryl boronic acids and those with protonatable heteroatoms.[3] The reaction can be promoted by excess water, acidic or strongly basic conditions, and elevated temperatures. The aminopyridine moiety itself can facilitate this process.[3]

Solutions:

  • Use a Boronic Ester: Boronic esters, particularly pinacol esters (Bpin), are generally more stable than their corresponding boronic acids and are less prone to protodeborylation.[6] If you are starting with the boronic acid, you can convert it to the pinacol ester before the coupling reaction.

  • Use Anhydrous Conditions: Minimize the amount of water in the reaction. While some Suzuki reactions benefit from a small amount of water, excess can promote this side reaction. Use dry solvents and bases.[6]

  • Control Temperature: Avoid unnecessarily high temperatures. Screen reactions at a lower temperature (e.g., 80-90 °C) before pushing to higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand system for coupling with an aminopyridine?

There is no single "best" system, as the optimal choice can be substrate-dependent.[7] However, for challenging substrates like aminopyridines, modern systems are required.

Catalyst/Ligand ClassExamplesRationale
Biaryl Phosphines SPhos, XPhos, RuPhosBulky and electron-rich, they accelerate reductive elimination and can prevent catalyst inhibition.[4][5]
N-Heterocyclic Carbenes IPr, SImesStrong sigma-donors that form very stable and active palladium complexes.
Pre-catalysts SPhos Pd G3/G4Provide a reliable source of active Pd(0) and are often more efficient and reproducible.

Q2: How do I select the best base?

The base plays a crucial role in the transmetalation step and its choice is critical.

BaseStrengthCommon Use & Considerations
Potassium Phosphate (K₃PO₄) ModerateAn excellent, versatile choice. Often used in dioxane/water mixtures. Less likely to cause hydrolysis of esters or other sensitive groups.[4]
Cesium Carbonate (Cs₂CO₃) StrongVery effective, especially for less reactive aryl chlorides. Its high solubility in organic solvents can be advantageous.[8]
Potassium Carbonate (K₂CO₃) ModerateA common and cost-effective choice, but sometimes less effective than K₃PO₄ for challenging substrates.[9]
Organic Bases (e.g., Et₃N) WeakGenerally not effective for promoting the transmetalation step in Suzuki couplings.

Q3: What solvent system is recommended?

The solvent must solubilize the reagents and facilitate the reaction. Due to the polarity of the benzoic acid and the inorganic base, aqueous mixtures are common.[5]

Solvent SystemRatio (Typical)Comments
1,4-Dioxane / Water 4:1 to 10:1A very common and effective system for Suzuki couplings.[8]
Toluene / Water 10:1Good for higher temperature reactions.
THF / Water 4:1Another effective ethereal solvent system, but lower boiling point limits the reaction temperature.[8][10]
DMF (anhydrous) N/ACan be used, but higher boiling point may lead to decomposition. Should be used with an anhydrous base like CsF or K₃PO₄.

Visualized Workflows & Mechanisms

Troubleshooting a Failed Reaction

Use this logical workflow to diagnose and solve issues with your reaction.

troubleshooting_workflow start Reaction Failed or Low Yield check_sm Analysis by LC-MS / TLC: Are starting materials consumed? start->check_sm sm_present No / Partial Conversion check_sm->sm_present No sm_gone Complete Conversion check_sm->sm_gone Yes check_byproducts What are the major byproducts? dehalogenation Dehalogenation Product check_byproducts->dehalogenation Ar-H homocoupling Homocoupling Product check_byproducts->homocoupling Ar'-Ar' protodeborylation Protodeborylation Product check_byproducts->protodeborylation Ar'-H action_catalyst 1. Catalyst Inhibition? -> Screen bulky ligands (SPhos, XPhos). 2. Inactive Catalyst? -> Use fresh pre-catalyst. -> Ensure rigorous inert atmosphere. sm_present->action_catalyst sm_gone->check_byproducts action_dehalo -> Change base (K₃PO₄, Cs₂CO₃). -> Use anhydrous aprotic solvent. dehalogenation->action_dehalo action_homo -> Improve degassing procedure. -> Check for oxygen leaks. homocoupling->action_homo action_proto -> Use boronic pinacol ester. -> Use anhydrous conditions. protodeborylation->action_proto

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.
Catalytic Cycle and Competing Side Reactions

Understanding the off-cycle pathways is key to optimization.

catalytic_cycle pd0 Pd(0)L₂ ox_add Ar-Pd(II)L₂(X) pd0->ox_add Oxidative Addition (Ar-X) inhibition Inhibited Complex (Py-NH₂)-Pd(0)L₂ pd0->inhibition Catalyst Inhibition (by Aminopyridine) trans Ar-Pd(II)L₂(Ar') ox_add->trans Transmetalation (Ar'B(OR)₂ + Base) dehalogenation Dehalogenation (Ar-H) ox_add->dehalogenation [H⁻] source trans->pd0 Reductive Elimination product Ar-Ar' trans->product protodeborylation Protodeborylation (Ar'-H) boronic_acid Ar'B(OR)₂ boronic_acid->protodeborylation H⁺ source

Caption: The Suzuki catalytic cycle and key off-cycle deactivation pathways.

Experimental Protocols

Protocol 1: Recommended Starting Conditions

This protocol provides a robust starting point for the synthesis, employing a modern catalyst system known to be effective for challenging substrates.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-2-fluorobenzoic acid (1.0 equiv), (6-aminopyridin-3-yl)boronic acid pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, finely ground, 3.0 equiv).

  • Catalyst Addition:

    • In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol %).

  • Inert Atmosphere:

    • Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition:

    • Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup:

    • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Adjust the pH of the aqueous layer to ~3-4 with 1M HCl to protonate the product and the pyridine nitrogen, then extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Reaction Condition Screening Workflow

If the initial conditions are not optimal, a systematic screen is recommended. Set up an array of parallel reactions in vials, varying one parameter at a time.

  • Setup: Prepare a stock solution of the aryl halide and boronic ester in the primary solvent (e.g., dioxane).

  • Variable 1 - Ligand/Catalyst: In separate vials, test a panel of catalysts/ligands (e.g., SPhos Pd G3, XPhos Pd G3, Pd₂(dba)₃/RuPhos) while keeping the base (K₃PO₄) and solvent (dioxane/water) constant.

  • Variable 2 - Base: Using the best catalyst from step 2, screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) while keeping the solvent constant.

  • Variable 3 - Solvent: Using the best catalyst and base combination, screen a panel of solvents (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).

  • Analysis: Analyze the outcome of each reaction by LC-MS to determine the yield of the desired product and the formation of key byproducts.

References

  • Benchchem. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • Benchchem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Benchchem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Benchchem. (2025). Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid. BenchChem.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Benchchem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. BenchChem.

Sources

Technical Support Center: Purification of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Drawing from established chemical principles and practical laboratory experience, this guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the successful isolation of high-purity material.

Introduction to Purification Challenges

This compound is a molecule of significant interest in medicinal chemistry and materials science. Its structure, possessing both an acidic carboxylic acid group and a basic aminopyridine moiety, makes it a zwitterionic compound under certain pH conditions. This dual functionality, combined with its aromatic nature, presents a unique set of purification challenges. Common issues include poor solubility in standard organic solvents, the presence of closely-related impurities from synthesis, and potential for degradation.

This guide will systematically address these challenges, offering logical, evidence-based solutions to streamline your purification workflow.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the purification of this compound. Each problem is followed by probable causes and detailed, step-by-step solutions.

Problem 1: Poor resolution in reverse-phase HPLC, with broad or tailing peaks.
  • Probable Causes:

    • Secondary Silanol Interactions: The basic aminopyridine group can interact with residual acidic silanol groups on the silica-based column packing, leading to peak tailing.

    • On-Column Ionization: The compound's acidic and basic moieties can exist in multiple ionization states on the column, causing peak broadening.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for maintaining a single, stable ionic form of the analyte.

  • Solutions:

    • Mobile Phase Modification:

      • Add an Ion-Pairing Agent: Incorporate an agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) in both the aqueous and organic mobile phases. TFA serves two purposes: it protonates the basic amine, ensuring a single ionic species, and it masks the active silanol sites on the stationary phase.

      • Adjust pH: Control the mobile phase pH to be at least 2 pH units away from the pKa of the amine and the carboxylic acid. For this compound, a low pH (e.g., 2.5-3.5) is generally effective at protonating the amine and suppressing the ionization of the carboxylic acid.

      • Use a Mixed-Mode Column: Consider using a mixed-mode chromatography column, such as one with both reversed-phase and cation-exchange properties. This can provide enhanced separation for zwitterionic compounds.[1]

    • Column Selection:

      • End-Capped Columns: Utilize a high-quality, end-capped C18 or C8 column to minimize silanol interactions.

      • Alternative Stationary Phases: Explore columns with different stationary phases, such as phenyl-hexyl or embedded polar group (EPG) columns, which can offer different selectivity for aromatic and polar compounds.

Problem 2: Difficulty in removing a closely-related impurity with a similar polarity.
  • Probable Causes:

    • Starting Material Carryover: Unreacted starting materials from the synthesis, such as derivatives of 4-fluorobenzoic acid or 3-amino-6-substituted pyridines, may persist.[2][3]

    • Isomeric Impurities: Positional isomers formed during the coupling reaction can be difficult to separate due to very similar physicochemical properties.

    • Byproducts from Side Reactions: Side reactions, such as N-acylation or dimerization, can generate impurities with polarities close to the desired product.[4]

  • Solutions:

    • Chromatographic Optimization:

      • Shallow Gradient: Employ a very shallow gradient during HPLC purification. A slow increase in the organic solvent percentage can enhance the resolution between closely eluting peaks.

      • Orthogonal Chromatography: If reverse-phase HPLC is insufficient, consider an orthogonal technique like normal-phase chromatography or hydrophilic interaction liquid chromatography (HILIC). HILIC can be particularly effective for polar, zwitterionic compounds.

    • Recrystallization:

      • Solvent Screening: A systematic solvent screen is crucial. Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, water, and mixtures thereof). The goal is to find a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in solution.

      • pH-Mediated Recrystallization: Leverage the zwitterionic nature of the compound. Dissolve the crude material in an acidic aqueous solution (e.g., dilute HCl) to protonate the amine and solubilize the compound. Then, slowly add a base (e.g., NaOH or NH4OH) to adjust the pH to the isoelectric point, at which the compound's solubility will be at its minimum, causing it to precipitate out, hopefully leaving impurities behind.

Problem 3: Low recovery of the compound after purification.
  • Probable Causes:

    • Poor Solubility: The compound may have limited solubility in the chosen purification solvents, leading to precipitation on the column or during fraction collection.

    • Adsorption: The compound may irreversibly adsorb to the stationary phase or glassware.

    • Degradation: The compound might be unstable under the purification conditions (e.g., extreme pH or prolonged exposure to certain solvents).

  • Solutions:

    • Enhance Solubility:

      • Solvent Selection: Prioritize solvent systems where the compound exhibits good solubility. For reverse-phase HPLC, this might involve using acetonitrile or methanol as the organic modifier.

      • Temperature: For preparative chromatography, running the column at a slightly elevated temperature (e.g., 30-40 °C) can improve solubility and peak shape.

    • Minimize Adsorption:

      • Acid/Base Wash of Glassware: Ensure all glassware is thoroughly cleaned and consider a final rinse with a dilute acid or base solution to neutralize any active sites on the glass surface.

      • Passivation of HPLC System: Before injecting the sample, flush the HPLC system and column with the mobile phase containing any additives (like TFA) to equilibrate and passivate active surfaces.

    • Assess and Mitigate Degradation:

      • Stability Studies: Conduct small-scale stability studies of the compound in the potential mobile phases under consideration. Analyze the solutions by LC-MS after several hours to check for the appearance of degradation products.

      • Avoid Harsh Conditions: If possible, avoid highly acidic or basic mobile phases and prolonged purification times.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: As a zwitterionic compound, its solubility is highly dependent on pH. It is generally sparingly soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. It exhibits higher solubility in polar aprotic solvents like DMSO and DMF, and in aqueous solutions at pH values significantly above or below its isoelectric point. For instance, it will be more soluble in dilute aqueous acid (forming the hydrochloride salt) or dilute aqueous base (forming the carboxylate salt).

Q2: What is the best general approach for purifying this compound on a multi-gram scale?

A2: For multi-gram scale purification, a combination of techniques is often most effective. A recommended workflow is:

  • Initial Purification by pH-Mediated Precipitation/Recrystallization: This is a cost-effective and scalable first step to remove major impurities.

  • Column Chromatography: If further purification is needed, flash column chromatography on silica gel can be employed. Due to the compound's polarity, a mobile phase system such as dichloromethane/methanol with a small amount of acetic acid or ammonia may be required to achieve good elution and peak shape.

  • Final Polish by Recrystallization: A final recrystallization from a suitable solvent system can be used to achieve high purity and obtain a crystalline solid.

Q3: Are there any known stability issues with this compound?

A3: While specific degradation pathways are not extensively documented in publicly available literature, compounds containing aminopyridine moieties can be susceptible to oxidation, especially in the presence of trace metals. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light. When in solution, prolonged exposure to strong acids or bases at elevated temperatures should be avoided.

Experimental Protocols & Visualizations

Protocol 1: pH-Mediated Recrystallization

This protocol is designed to purify the crude product by exploiting its pH-dependent solubility.

  • Dissolution: Suspend the crude this compound in deionized water (approx. 10-20 mL per gram of crude material).

  • Acidification: Slowly add 1 M hydrochloric acid dropwise while stirring until all the solid dissolves. The solution should be acidic (pH 1-2).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of celite to remove the charcoal.

  • Precipitation: Slowly add 1 M sodium hydroxide or ammonium hydroxide dropwise to the clear filtrate with vigorous stirring. The product will begin to precipitate as the pH approaches its isoelectric point.

  • pH Adjustment: Continue adding the base until the pH reaches approximately 4-5. Monitor the precipitation and check the pH regularly.

  • Isolation: Stir the resulting slurry for 30-60 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol or acetone to aid in drying.

  • Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product pH_Recryst pH-Mediated Recrystallization Crude->pH_Recryst Purity_Check1 Purity Check (HPLC/LC-MS) pH_Recryst->Purity_Check1 Flash_Chrom Flash Chromatography Purity_Check1->Flash_Chrom <98% Pure Final_Product High-Purity Product Purity_Check1->Final_Product >98% Pure Purity_Check2 Purity Check (HPLC/LC-MS) Flash_Chrom->Purity_Check2 Final_Recryst Final Recrystallization Purity_Check2->Final_Recryst <98% Pure Purity_Check2->Final_Product >98% Pure Final_Recryst->Final_Product

Caption: Decision workflow for purifying this compound.

Troubleshooting Logic for HPLC Peak Tailing

HPLCTroubleshooting Start Peak Tailing Observed in HPLC Cause1 Probable Cause: Secondary Silanol Interactions Start->Cause1 Cause2 Probable Cause: On-Column Ionization Start->Cause2 Solution1A Add TFA (0.1%) to Mobile Phase Cause1->Solution1A Solution1B Use End-Capped Column Cause1->Solution1B Solution2A Adjust Mobile Phase pH to 2.5-3.5 Cause2->Solution2A Result Improved Peak Shape Solution1A->Result Solution1B->Result Solution2A->Result

Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis.

Data Summary Table: Solvent Systems for Recrystallization
Solvent SystemSolubility (Crude) at 25 °CSolubility (Crude) at 78 °CPurity after 1 RecrystallizationObservations
WaterPoorPoor-Not a suitable single solvent.
EthanolSparingly SolubleSoluble~90-95%Good for initial purification, some loss of material.
AcetonitrilePoorSparingly Soluble~85-90%Less effective than ethanol.
Ethanol/Water (80:20)Sparingly SolubleVery Soluble>97%Excellent system for high purity, forms fine needles.
Acetic Acid (5% aq.)SolubleVery Soluble-Useful for dissolving, but not for direct crystallization.

Note: Data is illustrative and actual results may vary based on the specific impurity profile of the crude material.

References

  • BLDpharm. (n.d.). This compound.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 1258615-86-9 | this compound. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid. Retrieved from [Link]

  • PubMed. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Satyanarayana, B., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. Dr.
  • Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]

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Technical Support Center: 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid (Saracatinib, AZD0530)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Avoiding Common Experimental Artifacts

Welcome to the technical support guide for 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid, a potent dual-specific Src/Abl kinase inhibitor also known as Saracatinib or AZD0530. As Senior Application Scientists, we understand that robust and reproducible data is the bedrock of scientific discovery. Small molecule inhibitors, while powerful tools, have physicochemical properties that can introduce variability and artifacts into your experiments.

This guide is designed to provide you, our fellow researchers, with practical, field-proven insights to anticipate and mitigate common challenges encountered when working with Saracatinib. We will move beyond simple protocols to explain the underlying chemical and biological principles, empowering you to generate high-quality, reliable data.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial questions regarding the handling and storage of Saracatinib.

Q1: How should I prepare my initial stock solution of Saracatinib?

A1: The solubility of Saracatinib is critical for accurate dosing. It is practically insoluble in water.[1] Therefore, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. Ethanol can also be used.[1] Using moisture-contaminated DMSO can reduce the solubility of the compound.[1]

Q2: What is the recommended storage protocol for Saracatinib?

A2: Proper storage is essential to prevent degradation and maintain the compound's activity.

  • Solid Powder: Stable for at least four years when stored at -20°C.[2]

  • DMSO Stock Solution: For maximum stability, prepare single-use aliquots and store them at -80°C. Under these conditions, the solution is stable for up to one year.[1] For short-term use, storage at -20°C is viable for up to one month.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation and concentration changes due to solvent evaporation.

Q3: Can I dissolve Saracatinib directly in my aqueous cell culture medium?

A3: No. Direct dissolution in aqueous buffers or media will result in precipitation and an inaccurate final concentration. A serial dilution method is required. First, prepare a high-concentration stock in DMSO. Then, perform serial dilutions into your final aqueous medium, ensuring vigorous mixing at each step to prevent the compound from crashing out of solution. The final concentration of DMSO in your assay should be kept low (typically <0.5%) and consistent across all conditions, including vehicle controls.

Troubleshooting Guide: Identifying and Mitigating Experimental Artifacts

This section addresses specific experimental problems in a question-and-answer format, providing deeper insights into the cause and solution.

Issue 1: Inconsistent IC50 Values

Q: I am performing cell viability assays and my IC50 values for Saracatinib are highly variable between experiments. What could be the cause?

A: This is a common and complex issue stemming from multiple potential sources. Inconsistent IC50 data often leads to irreproducible results.[3] Let's break down the primary culprits:

  • The Assay Method Itself: Different viability assays measure different cellular parameters. An MTT assay, for instance, measures mitochondrial dehydrogenase activity, while an ATP-based assay (like CellTiter-Glo®) measures metabolic activity.[4][5] These methods can have different sensitivities and can be confounded by the compound itself, leading to varied IC50 values.[5]

  • Cell Density: The number of cells seeded per well can dramatically and unpredictably alter a cell line's resistance to a drug.[3] This "density-dependent chemoresistance" is an inherent biological property. It is crucial to maintain consistent cell seeding densities across all plates and all experiments.

  • ATP Concentration (for in vitro kinase assays): If you are performing biochemical assays with purified kinases, the concentration of ATP is a critical variable. Since Saracatinib is an ATP-competitive inhibitor, its apparent potency (IC50) will be highly dependent on the ATP concentration.[6] An artificially high IC50 can be obtained if the ATP concentration is significantly above the Michaelis constant (Km) of the kinase. For comparable results, ATP concentration should be kept consistent and ideally at or near the Km for the specific kinase.[6]

  • Compound Degradation: As discussed, Saracatinib solutions can degrade. A loss of potency in a DMSO stock, sometimes seen with other kinase inhibitors after just a month, can lead to a significant upward shift in the IC50.[7] Always use freshly thawed aliquots for each experiment.

Workflow for Troubleshooting IC50 Variability

cluster_compound Compound Integrity cluster_assay Assay Parameters cluster_controls Controls & Analysis start Inconsistent IC50 Values Observed check_aliquot Are you using fresh, single-use aliquots? start->check_aliquot check_storage Was the stock stored correctly (-80°C)? check_aliquot->check_storage Yes new_stock ACTION: Prepare fresh stock from powder. check_aliquot->new_stock No check_storage->new_stock No check_density Is cell seeding density identical across experiments? check_storage->check_density Yes check_atp For kinase assays, is [ATP] = Km? check_density->check_atp Yes standardize ACTION: Standardize assay parameters. check_density->standardize No check_readout Is the assay readout method consistent? check_atp->check_readout Yes check_atp->standardize No check_readout->standardize No check_dmso Is the final DMSO concentration identical in all wells? check_readout->check_dmso Yes check_fit Are you using a consistent curve-fitting model? check_dmso->check_fit Yes refine_analysis ACTION: Refine analysis protocol. check_dmso->refine_analysis No check_fit->refine_analysis No end Problem Likely Resolved check_fit->end Yes

Caption: Troubleshooting inconsistent IC50 values.

Issue 2: Compound Precipitation in Aqueous Media

Q: I noticed a cloudy precipitate in my wells after adding Saracatinib. How can I prevent this?

A: This is a classic solubility issue. The fluorobenzoic acid moiety contributes to the molecule's low solubility in water.[8][9] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can rapidly come out of solution if its solubility limit is exceeded.

Protocol for Preparing Working Solutions
  • Start with a High-Concentration Stock: Prepare a 10 mM stock solution of Saracatinib in 100% anhydrous DMSO. Ensure the powder is fully dissolved.

  • Perform Intermediate Dilutions: Do not dilute the 10 mM stock directly into your final medium in one step. Perform an intermediate dilution in 100% DMSO first (e.g., to 1 mM or 100 µM).

  • Final Dilution into Aqueous Medium: Add the final DMSO-based solution to the aqueous medium (pre-warmed to 37°C) with rapid vortexing or pipetting. The key is to disperse the compound quickly before it has a chance to aggregate and precipitate.

  • Solvent Concentration Check: The final concentration of the organic solvent (DMSO) may be toxic to cultured cells.[10] Calculate the final percentage of DMSO in your assay and ensure it is below the tolerance level of your cell line (typically <0.5%). Crucially, this same percentage of DMSO must be present in your "vehicle control" wells.

SolventSolubilityStorage of Stock Solution
DMSO ~10 mg/mL1 year at -80°C / 1 month at -20°C[1]
Ethanol ~100 mg/mL[1]Not recommended for long-term storage
Water Insoluble[1]N/A
DMSO:PBS (pH 7.2) (1:1) ~0.5 mg/mL[2]Not recommended for storage
Issue 3: Interference with Fluorescence-Based Assays

Q: I am using a GFP reporter assay and the signal decreases in a way that doesn't match my Western blot data. Could Saracatinib be interfering with the fluorescence?

A: Yes, this is a distinct possibility. Many aromatic small molecules can interfere with fluorescence-based readouts.[10] This artifact can manifest in two ways:

  • Fluorescence Quenching: The compound absorbs light at the excitation or emission wavelength of the fluorophore (e.g., GFP, fluorescein), leading to an artificially low signal.[11]

  • Autofluorescence: The compound itself is fluorescent at the wavelengths used, leading to an artificially high signal and background.

How to Test for Fluorescence Interference
  • Run a Cell-Free Control: In a multi-well plate, add your assay buffer and Saracatinib at the highest concentration used in your experiment. Also include wells with a known fluorophore (like recombinant GFP or fluorescein) with and without the compound.

  • Measure Fluorescence: Read the plate on your plate reader using the same settings as your experiment.

  • Analyze:

    • If the wells with Saracatinib alone show a high signal, you have an autofluorescence problem.

    • If the wells with the known fluorophore + Saracatinib show a lower signal than the fluorophore alone, you have a quenching problem.

If interference is detected, you may need to switch to a non-fluorescent assay readout, such as a luminescence-based reporter (e.g., Luciferase) or a method like Western blotting or qPCR to validate your findings.

Issue 4: Distinguishing On-Target vs. Off-Target Effects

Q: Saracatinib is a dual Src/Abl inhibitor. How do I confirm my observed phenotype is due to inhibition of these targets and not an off-target effect?

A: This is an excellent question that addresses a fundamental challenge in pharmacology. While Saracatinib is potent against Src and Abl, it is known to inhibit other kinases, such as EphA2 and FAK.[12] These off-target activities could be considered a form of biological artifact if not properly contextualized.

Experimental Strategies for Target Validation
  • Genetic Approaches: The gold standard for target validation is to use genetic tools.

    • Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Src and/or Abl. If the phenotype of the knockdown/knockout cells mimics the effect of Saracatinib treatment, this provides strong evidence for on-target activity.

    • Rescue Experiment: In knockdown/knockout cells, express a version of the target kinase that is resistant to the inhibitor. If expressing the resistant version reverses the effect of the drug, it confirms the target engagement.

  • Phospho-Protein Analysis: Use Western blotting with antibodies specific to phosphorylated downstream substrates of Src and Abl (e.g., phospho-CrkL for Abl, phospho-FAK at Y861 for Src) to directly confirm that the inhibitor is engaging its intended targets at the molecular level within your cells.

Logic of On-Target vs. Off-Target Effects

cluster_targets Kinase Inhibition cluster_validation Validation Experiments compound Saracatinib Treatment on_target On-Target: Src / Abl compound->on_target Intended off_target Off-Target: FAK, EphA2, etc. compound->off_target Unintended phenotype Observed Biological Phenotype on_target->phenotype Hypothesis A off_target->phenotype Hypothesis B validation_1 Genetic Knockdown (siRNA/CRISPR) validation_1->on_target validation_2 Alternative Inhibitor validation_2->on_target validation_3 Phospho-protein Blot validation_3->on_target

Caption: Differentiating on- and off-target effects.

By rigorously controlling for these potential artifacts, you can significantly increase the confidence and reproducibility of your experimental findings with this compound.

References
  • ResearchGate. (n.d.). List of conditions where the efficacy of saracatinib as a repurposed...
  • MDPI. (2024, April 22). Dual Drug Repurposing: The Example of Saracatinib. Retrieved from [Link]

  • ALZFORUM. (2023, July 24). Saracatinib. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorescence-based investigations of RNA-small molecule interactions. Retrieved from [Link]

  • PubMed Central. (2021, June 1). Mechanisms of disease-modifying effect of saracatinib (AZD0530), a Src/Fyn tyrosine kinase inhibitor, in the rat kainate model of temporal lobe epilepsy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer. Retrieved from [Link]

  • MDPI. (n.d.). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation. Retrieved from [Link]

  • Labtag.com. (2023, February 26). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Retrieved from [Link]

  • PubMed Central. (2021, September 2). Effects of the Fyn kinase inhibitor saracatinib on ventral striatal activity during performance of an fMRI monetary incentive delay task in individuals family history positive or negative for alcohol use disorder. A pilot randomised trial. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2021, May 26). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? Retrieved from [Link]

  • Computype. (2023, December 14). Accelerating Small Molecule Drug Discovery: The Power of Pre-Barcoded Labware. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Erratum: Effects of the Src kinase inhibitor saracatinib (AZD0530) on bone turnover in healthy men: A randomized, double-blind, placebo-controlled, multiple-ascending-dose phase I trial. Retrieved from [Link]

  • ResearchGate. (2025, February 26). Does anyone have a good way for storage of dasatinib in DMSO solution? Retrieved from [Link]

  • Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. Retrieved from [Link]

  • Medikamenter QS. (2025, July 30). Understanding Assay, Purity, and Potency in Analytical Chemistry. Retrieved from [Link]

  • Frontiers. (2022, October 26). Affinity probes based on small-molecule inhibitors for tumor imaging. Retrieved from [Link]

  • PubMed Central. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Retrieved from [Link]

  • Nature. (2008, July 20). A small molecule enhances RNA interference and promotes microRNA processing. Retrieved from [Link]

  • PubMed. (n.d.). Stability of screening compounds in wet DMSO. Retrieved from [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • GSC. (2022, March 16). Why Is Purity Important In Chemistry? Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • MDPI. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

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Technical Support Center: Synthesis of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(6-aminopyridin-3-yl)-2-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested protocols to improve your yield and purity.

The synthesis of this molecule, a key intermediate in many pharmaceutical programs, typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While powerful, this reaction is not without its challenges, particularly when using substrates like aminopyridines which are known to interact with the catalyst.[1][2] This guide provides a systematic approach to overcoming these challenges.

Core Synthetic Strategy: The Suzuki-Miyaura Coupling

The most common and effective route to synthesizing the target compound involves coupling an activated benzoic acid derivative with a halogenated aminopyridine. To prevent undesirable side reactions and improve handling, the carboxylic acid is typically protected as an ester (e.g., a methyl or ethyl ester) during the coupling step. The final step is a simple hydrolysis to yield the desired product.

cluster_0 Route Overview A Starting Material 1: Methyl 4-borono-2-fluorobenzoate C Key Step: Pd-Catalyzed Suzuki Coupling A->C B Starting Material 2: 5-Bromo-2-aminopyridine B->C D Protected Intermediate: Methyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate C->D C-C Bond Formation E Final Step: Ester Hydrolysis (Saponification) D->E F Final Product: This compound E->F Deprotection

Caption: High-level overview of the synthetic workflow.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My Suzuki coupling reaction has a very low yield or has failed completely. What are the primary causes?

Low yield is a multifaceted problem. Systematically diagnosing the cause is crucial. The most common culprits are catalyst inhibition, suboptimal reaction conditions, or competing side reactions.[2][3]

Causality: The aminopyridine substrate is often the primary issue. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group are Lewis basic and can coordinate strongly to the palladium catalyst.[1][4] This coordination occupies the catalyst's active sites, preventing it from participating in the catalytic cycle and leading to its deactivation.

Solutions:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Use a more robust catalytic system. Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are designed to promote the desired reductive elimination step and are less susceptible to inhibition by nitrogen-containing substrates.[3]

  • Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote undesirable homocoupling of the boronic acid.[1][5]

  • Reagent Purity: Verify the purity of your starting materials. Boronic acids, in particular, can degrade over time.

start Low / No Yield q1 Is Starting Halide Consumed? (TLC/LCMS) start->q1 q2 Major Side Products Observed? q1->q2 Yes sol5 Primary Issue: Suboptimal Conditions Solution: - Increase temperature - Screen different solvents/bases - Check reagent stoichiometry q1->sol5 No sol1 Primary Issue: Catalyst Inhibition Solution: - Use bulky/electron-rich ligands - Increase catalyst loading - Screen different Pd sources q2->sol1 No sol2 Primary Issue: Dehalogenation Solution: - Use milder base (e.g., K₂CO₃) - Ensure inert atmosphere - Check solvent purity q2->sol2 Dehalogenated Starting Material sol3 Primary Issue: Protodeboronation Solution: - Use anhydrous conditions - Use milder base (e.g., KF) - Use boronic ester (e.g., pinacol) q2->sol3 Deboronated Starting Material sol4 Primary Issue: Homocoupling Solution: - Rigorously degas reaction - Use Pd(0) source directly - Check boronic acid quality q2->sol4 Boronic Acid Homocoupling

Caption: A logical workflow for diagnosing low-yield Suzuki reactions.

Q2: I'm observing significant byproducts like 3-aminopyridine and biphenyl-2-fluorobenzoic acid. How can I minimize these?

These byproducts arise from specific, well-understood side reactions: dehalogenation and homocoupling, respectively.

  • Dehalogenation (leading to 3-aminopyridine): This occurs when the aryl halide is reduced instead of coupled. It can be catalyzed by palladium in the presence of a hydride source.[1]

    • Mitigation: Ensure your base is not a significant hydride source. Use a thoroughly degassed, high-purity solvent.

  • Homocoupling (leading to biaryl product of your boronic acid): This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1]

    • Mitigation: The most critical step is to rigorously degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[3]

Q3: Should I protect the amino group on the pyridine ring?

While the free amine can contribute to catalyst inhibition, protection is often unnecessary and adds two steps (protection/deprotection) to the synthesis, lowering the overall yield.[4] Many modern Suzuki coupling conditions are tolerant of free amines.[4]

Recommendation: Attempt the reaction without an N-protecting group first. If catalyst inhibition remains a persistent issue despite optimizing other parameters (catalyst, ligand, base, solvent), then consider protecting the amine as a carbamate (e.g., Boc) or an amide. Remember that the deprotection conditions must be compatible with the rest of your molecule.

Q4: My ester hydrolysis (saponification) step is slow or incomplete. How can I drive it to completion?

The hydrolysis of the methyl or ethyl ester to the final carboxylic acid is typically straightforward but can sometimes be problematic.[6]

Causality: The ester may have poor solubility in the aqueous base, or the reaction temperature may be too low.

Solutions:

  • Solvent System: Use a co-solvent system to improve solubility. A mixture of methanol or ethanol with water is common. Tetrahydrofuran (THF) can also be used.

  • Temperature: Heating the reaction mixture, often to reflux, will significantly increase the reaction rate.[7]

  • Stoichiometry of Base: Use a sufficient excess of the base (e.g., LiOH, NaOH, or KOH), typically 2-4 equivalents, to ensure the reaction goes to completion and neutralizes the resulting carboxylic acid.

Q5: Purification of the final zwitterionic product is challenging. What is the best method?

The final product contains both a basic aminopyridine moiety and an acidic carboxylic acid. This zwitterionic nature can make standard extraction and chromatography difficult.

Strategy: pH Adjustment & Precipitation

  • After hydrolysis, the product exists as a carboxylate salt in the basic reaction mixture.

  • Carefully acidify the aqueous solution with an acid like HCl (1-2 M).

  • The product will be least soluble at its isoelectric point (the pH at which the net charge is zero). As you acidify, the product will precipitate out of the solution.

  • Monitor the pH carefully and collect the precipitated solid by filtration. Wash the solid with cold water and then a non-polar organic solvent (like diethyl ether or hexanes) to remove any organic-soluble impurities. Dry the solid under vacuum.

Optimized Experimental Protocols

The following protocols are robust starting points and may require optimization for your specific setup.

Protocol A: Suzuki-Miyaura Coupling of Methyl 4-borono-2-fluorobenzoate with 5-Bromo-2-aminopyridine
ParameterRecommended Value / ReagentRationale
Aryl Halide 5-Bromo-2-aminopyridine1.0 equivalent
Boronic Ester Methyl 4-(pinacolato)boron-2-fluorobenzoate1.2 - 1.5 equivalents (slight excess improves yield)
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) + SPhos (4-8 mol%)A robust catalyst/ligand system for challenging substrates.[3]
Base K₃PO₄ (Potassium Phosphate)3.0 equivalents. A strong, non-nucleophilic base.[3]
Solvent 1,4-Dioxane / Water (e.g., 5:1 ratio)A common, effective solvent system for Suzuki reactions.[1]
Temperature 80 - 100 °CSufficient thermal energy to drive the catalytic cycle.[1]
Atmosphere Argon or NitrogenCritical to prevent catalyst oxidation and homocoupling.[5]

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), methyl 4-(pinacolato)boron-2-fluorobenzoate (1.2 eq), and finely ground K₃PO₄ (3.0 eq).

  • Inerting: Seal the flask with a septum, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (5:1 ratio, concentration ~0.1 M relative to the halide) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst Pd₂(dba)₃ (1 mol%) and the ligand SPhos (4 mol%).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester intermediate by flash column chromatography on silica gel.

Protocol B: Saponification of the Ester Intermediate
  • Setup: Dissolve the purified methyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1).

  • Base Addition: Add lithium hydroxide (LiOH·H₂O, 3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C until the reaction is complete (as monitored by TLC or LC-MS, typically 2-6 hours).

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water.

    • Slowly add 1M HCl dropwise with stirring. Monitor the pH.

    • A precipitate will form. Continue adding acid until the pH is ~4-5 or precipitation is maximized.

    • Stir the resulting slurry in an ice bath for 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.

References

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Zhang, Y., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]

  • Jaman, Z., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • University of Texas Southwestern Medical Center. (n.d.). Protecting Groups. Ready Lab. Available at: [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Available at: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • ResearchGate. (2020). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Available at: [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Available at: [Link]

  • University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab. Available at: [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]

  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Available at: [Link]

  • National Institutes of Health. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC. Available at: [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

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"4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid" stability in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and practical insights necessary to ensure the stability and integrity of this compound throughout your experimental workflows. This guide is structured to address common questions, troubleshoot potential issues, and provide robust protocols for stability assessment.

While specific, comprehensive stability data for this exact molecule is not extensively published, this guide synthesizes information based on the known chemical behavior of its core functional groups: the aminopyridine ring and the fluorobenzoic acid moiety. All recommendations should be used as a starting point for your own empirical validation.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and storage of this compound.

Q1: What are the recommended solvents for short-term use and long-term storage?

A1: For short-term use (hours to a few days), Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions. For long-term storage (weeks to months), it is highly advisable to store the compound as a dry, solid powder at -20°C or -80°C, protected from light. If a solution is absolutely necessary for long-term storage, use anhydrous DMSO, aliquot it into single-use vials to minimize freeze-thaw cycles, and store at -80°C.

Q2: How stable is this compound in aqueous solutions? What is the impact of pH?

A2: The stability in aqueous solutions is a significant concern. The aminopyridine group makes the molecule susceptible to oxidative degradation, and the overall solubility can be highly dependent on pH.[1][2]

  • Acidic pH (below pKa): The amino group will be protonated, which can increase solubility but may also alter its biological activity. While protonation can sometimes protect the amine from oxidation, acidic conditions may catalyze other degradation pathways.[3]

  • Neutral to Basic pH (above pKa): The free amino group is more susceptible to oxidation. The carboxylate group will be deprotonated, which can also affect solubility and interactions. Many organic molecules are prone to oxidative degradation at neutral or slightly basic pH.[1]

It is strongly recommended to prepare fresh aqueous solutions for each experiment. If you must use a buffered solution, conduct a preliminary stability test over your experimental timeframe.

Q3: Is this compound sensitive to light or temperature?

A3: Yes, compounds containing aminopyridine moieties are often sensitive to both light (photolysis) and elevated temperatures.[4]

  • Light: Exposure to UV light can induce photochemical degradation. Always store both solid and solution forms in amber vials or otherwise protected from light.

  • Temperature: Thermal degradation can occur at elevated temperatures.[4] For solid forms, storage at or below room temperature is generally acceptable for short periods, but refrigerated or frozen conditions are preferred for long-term stability. Solutions should be kept on ice during benchtop use.

Q4: What are the likely degradation pathways for this molecule?

A4: Based on its structure, the primary points of instability are:

  • Oxidation of the Aminopyridine Ring: The amino group is an electron-donating group that activates the pyridine ring, making it susceptible to oxidation. This can lead to the formation of N-oxides or other oxidative degradation products.[3][5][6] This is often the most significant degradation pathway.

  • Photodegradation: Aromatic systems, particularly those with heteroatoms and amine substituents, can be susceptible to degradation upon exposure to light.[4]

  • Reactions with Solvents: While less common with inert solvents like DMSO, reactive impurities (e.g., peroxides in older ethers or water) can degrade the compound.

The fluorobenzoic acid portion is generally stable under typical laboratory conditions.[7][8][9]

Troubleshooting Guide: Inconsistent Experimental Results

If you are experiencing variability in your results, such as loss of potency or unexpected off-target effects, compound degradation in your experimental solvent could be a contributing factor.

Symptom Potential Cause Troubleshooting Steps
Decreasing compound activity over time in the same stock solution. Degradation in the stock solvent (e.g., DMSO).1. Prepare a fresh stock solution from the solid compound. 2. Compare the activity of the fresh stock vs. the old stock. 3. Aliquot new stock solutions into single-use vials to prevent repeated freeze-thaw cycles.
High variability between replicate experiments run on different days. Instability in the aqueous assay buffer.1. Prepare fresh dilutions from the DMSO stock into your aqueous buffer immediately before each experiment. 2. Perform a time-course experiment: measure compound activity in your assay buffer at T=0, T=2h, T=4h, etc., to determine its stability window.
Appearance of new peaks in analytical analyses (e.g., HPLC, LC-MS). Chemical degradation.1. Confirm the identity of the parent compound peak. 2. Analyze a freshly prepared sample as a reference. 3. Use the Forced Degradation Protocol (see below) to intentionally degrade the compound and identify potential degradation products.[10][11][12]

Experimental Protocol: Assessing Compound Stability in a New Solvent

To ensure data integrity, it is crucial to validate the stability of this compound in any new solvent or buffer system. This protocol provides a robust, step-by-step method using High-Performance Liquid Chromatography (HPLC), which is a widely used and effective technique for this purpose.[4][13][14]

Objective:

To determine the rate of degradation of the target compound in a specific solvent over a defined period under controlled conditions.

Materials:
  • This compound (solid)

  • Test Solvent (e.g., proposed assay buffer, DMSO, etc.)

  • HPLC system with a UV detector (or LC-MS for higher sensitivity and mass identification)[13]

  • Validated HPLC method (column, mobile phase) capable of resolving the parent compound from potential degradants.

Methodology:

Step 1: Preparation of the Stock Solution

  • Accurately weigh and dissolve the compound in a suitable, known-stable solvent (e.g., anhydrous DMSO) to create a concentrated stock solution (e.g., 10 mM). This is your Reference Stock .

  • Ensure complete dissolution.

Step 2: Sample Preparation and Incubation

  • Dilute the Reference Stock into the Test Solvent to your final experimental concentration (e.g., 10 µM).

  • Divide this solution into several amber vials, one for each time point.

  • Store the vials under your intended experimental conditions (e.g., 25°C, protected from light).

Step 3: Time-Point Analysis

  • Immediately after preparation, take the first vial and analyze it via HPLC. This is your T=0 sample.

  • At subsequent, predetermined time points (e.g., 2, 4, 8, 24, 48 hours), analyze the contents of one vial from the corresponding time point.

  • For the T=0 sample, inject a known concentration to establish the initial peak area, which represents 100% compound integrity.

Step 4: Data Analysis

  • For each time point, calculate the peak area of the parent compound.

  • Express the stability as a percentage of the initial (T=0) peak area: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Plot % Remaining versus time. A loss of >5-10% over the experimental duration may indicate significant instability.

  • Examine the chromatograms for the appearance of new peaks, which are potential degradation products.

Workflow Diagram: Solvent Stability Assessment

G prep_stock Prepare Concentrated Reference Stock (e.g., in DMSO) prep_test Dilute Stock into Test Solvent to Final Conc. prep_stock->prep_test aliquot Aliquot into Vials for Each Time Point prep_test->aliquot t0 Analyze T=0 Sample (Establish 100% Baseline) aliquot->t0 incubation Incubate Samples under Experimental Conditions t0->incubation tx Analyze Samples at Predetermined Time Points (T=2h, 4h, 8h, 24h...) incubation->tx calculate Calculate % Remaining vs. T=0 tx->calculate plot Plot % Remaining vs. Time calculate->plot interpret Assess Stability (>90% remaining?) plot->interpret

Caption: Workflow for assessing compound stability in a test solvent.

Summary of Expected Stability in Common Solvents

This table provides a generalized stability profile based on the chemical properties of the aminopyridine and fluorobenzoic acid functional groups. This information is predictive and must be confirmed experimentally.

SolventRecommended UseExpected Stability Profile & Key Considerations
Solid Powder Long-term storage Excellent. Store at -20°C or -80°C, protected from light and moisture. The most stable form for archiving.
DMSO (anhydrous) Stock solutions Good. Generally stable for weeks to months at -20°C or -80°C. Avoid frequent freeze-thaw cycles. Ensure DMSO is high-purity and anhydrous.
Acetonitrile / Methanol Short-term useModerate. Can be used for analytical dilutions. Less stable than DMSO for long-term storage. Potential for solvolysis is low but possible.
Aqueous Buffer (pH < 5) Freshly prepared onlyPoor to Moderate. Increased solubility due to amine protonation. Risk of hydrolysis. Stability is highly buffer-dependent. Must be empirically tested.
Aqueous Buffer (pH 7-8) Freshly prepared onlyPoor. The neutral amine is highly susceptible to oxidation. Stability is often limited to a few hours at room temperature. Must be empirically tested.
Potential Degradation Pathways Diagram

G Compound 4-(6-Aminopyridin-3-YL)- 2-fluorobenzoic acid N_Oxide N-Oxide Degradant Compound->N_Oxide Oxidation (O2, Peroxides) Photo_Deg Photodegradation Products Compound->Photo_Deg Light (UV) Hydrolysis_Deg Other Degradants Compound->Hydrolysis_Deg Extreme pH (Aqueous)

Caption: Potential degradation pathways for the target compound.

References
  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). Google Vertex AI.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). Google Vertex AI.
  • How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in. (n.d.). stabilitystudies.in.
  • Vaitekūnas, J., Gasparavičiūtė, R., Stankevičiūtė, J., Urbelis, G., & Meškys, R. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment.... ResearchGate.
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (n.d.). PubMed.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online.
  • Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF. (2006, September 1). ResearchGate.
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC. (n.d.). NIH.
  • Techniques in Pharmaceutical Analysis . (2024, February 7). ILT. Retrieved January 15, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk0LR-HVsLYDQPnuftQpJjEwdMSOrQVeO0J4IW7wgm3W_7c_NAghb7h4Hm5V4hSnpW_V_6XsCAKA-12NYbVUW0XV0r3tB7ybUnFQ27RuvsCqMn-xvO7Lh_bM8m-Lixpu8vs8S9fjbdmWn3sT6K5oevqTzPBZQ=]([Link]

Sources

Technical Support Center: Troubleshooting "4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid" (CAS 1258615-86-9). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this compound. As a versatile building block in medicinal chemistry, understanding its properties is crucial for reproducible and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Key properties are summarized in the table below.

PropertyValueSource
CAS Number 1258615-86-9[Arctom, 2024]
Molecular Formula C₁₂H₉FN₂O₂[Arctom, 2024]
Molecular Weight 232.21 g/mol [Arctom, 2024]
Appearance Typically an off-white to light yellow crystalline solid.General chemical compound characteristic
Storage Temperature -20°C[United States Biological, 2024]

Q2: I'm having trouble dissolving this compound. What solvents are recommended?

A2: Based on the structural motifs (aminopyridine and fluorobenzoic acid), solubility can be predicted and has been anecdotally reported in common polar aprotic solvents. For a structurally related compound, 4-fluorobenzoic acid, good solubility is observed in alcohols and hot water, with limited solubility in cold water [Alfa Aesar, 2024].

Recommended Solvents to Try:

  • Good Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Moderate to Good Solubility: Methanol, Ethanol (heating may be required)

  • Poor Solubility: Water (at room temperature), non-polar organic solvents such as hexanes and toluene.

For quantitative applications, creating a stock solution in DMSO is a common practice. A structurally similar compound, 4-fluorobenzoic acid, is soluble in DMSO at a concentration of 100 mg/mL [MedchemExpress, 2024].

In-Depth Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields, Particularly in Cross-Coupling Reactions

A primary application for this molecule is as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Inconsistent or low yields are a frequent challenge.

Q: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the likely causes?

A: The structure of this compound presents specific challenges for palladium-catalyzed cross-coupling reactions. The primary culprit is often catalyst inhibition or deactivation.

Root Cause Analysis:

  • Catalyst Inhibition by Lewis Basic Sites: The pyridine nitrogen and the exocyclic amino group are Lewis basic. These sites can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.

  • Poor Solubility of Reactants or Base: Inadequate solubility of either the starting material or the inorganic base can lead to a heterogeneous reaction mixture with poor reaction kinetics.

  • Suboptimal Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent system is critical for success with challenging substrates like this one.

  • Degradation of the Starting Material: Although generally stable, prolonged heating in certain solvent/base combinations could lead to degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Remediation Steps:

  • Ligand Selection: For substrates with Lewis basic sites, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote efficient oxidative addition and reductive elimination.

  • Base Selection: Use a non-nucleophilic, anhydrous base. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Ensure the base is of high purity and has been stored under anhydrous conditions.

  • Solvent and Degassing: Use anhydrous, degassed solvents. Dioxane, toluene, or mixtures thereof are common choices. Thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Pre-catalyst: Consider using a pre-formed Pd(0) source or a pre-catalyst that is readily reduced in situ.

Issue 2: Variability in Analytical Results (HPLC, NMR)

Inconsistent purity profiles or the appearance of unexpected peaks in analytical data can be perplexing.

Q: I am observing batch-to-batch variability in the purity of this compound. What could be the cause?

A: This variability can stem from issues with the synthesis, purification, or storage of the compound.

Potential Sources of Impurities:

  • Incomplete Reaction: Unreacted starting materials from the synthetic route.

  • Side Reactions: Formation of regioisomers or byproducts during synthesis. For instance, in a Suzuki coupling to form this molecule, homocoupling of the boronic acid/ester or the aryl halide are common side reactions.

  • Degradation Products: The compound may degrade under certain conditions. For aminopyridine derivatives, thermal decomposition can occur at elevated temperatures [Canadian Science Publishing, 2023]. The influence of pH on the stability of pharmaceutical compounds is also a critical factor, with acidic or basic conditions potentially catalyzing hydrolysis or other degradation pathways [ResearchGate, 2024].

  • Residual Solvents: Solvents used in the final purification or crystallization step may be retained.

Recommended Analytical Workflow for Purity Assessment:

G cluster_0 Purity Assessment Workflow A Synthesized Compound B HPLC-UV Analysis (Initial Purity Screen) A->B C LC-MS Analysis (Impurity Identification) B->C Impurities > 0.1% E Final Purity Report B->E Purity ≥ 98% D qNMR Spectroscopy (Absolute Purity) C->D Characterized Impurities D->E

Caption: A comprehensive workflow for assessing the purity of the compound.

Protocol for Purity Analysis by HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: A typical starting point is a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of Mobile Phase A and B.

This method should provide good separation of the main compound from potential impurities. For structural elucidation of unknown peaks, hyphenated techniques like LC-MS are invaluable [Advances in Bioresearch, 2024].

Issue 3: Compound Stability and Storage

Q: How stable is this compound and what are the optimal storage conditions?

A: While specific stability data for this exact molecule is not extensively published, data from suppliers and studies on related compounds provide strong guidance.

  • Storage Temperature: It is recommended to store the solid compound at -20°C for long-term stability [United States Biological, 2024]. For short-term storage, 4°C is acceptable.

  • Stability in Solution: Solutions in DMSO, if stored properly, can be stable for several months at -80°C. However, repeated freeze-thaw cycles should be avoided. The stability of aminopyridines in solution can be pH-dependent. It is advisable to use freshly prepared solutions for sensitive experiments.

  • Thermal Stability: A study on a novel polyfunctional pyridine derivative reported a decomposition temperature of 217 °C [Canadian Science Publishing, 2023]. While not directly transferable, this suggests that the core aminopyridine structure has a degree of thermal stability, though prolonged exposure to high temperatures during reactions should be monitored.

  • pH Stability: The stability of pharmaceutical compounds can be significantly influenced by pH. Both acidic and basic conditions can catalyze degradation reactions such as hydrolysis [ResearchGate, 2024]. It is recommended to maintain a neutral pH for solutions of this compound unless the experimental protocol requires otherwise.

Best Practices for Handling and Storage:

  • Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.

  • For solutions, use freshly opened, anhydrous solvents.

  • If preparing stock solutions, aliquot them into single-use vials to minimize freeze-thaw cycles.

  • When using the compound in reactions, be mindful of the pH and temperature to avoid potential degradation.

References

  • Alfa Aesar. (2024). 4-Fluorobenzoic acid, 98%. Thermo Fisher Scientific. [Link]

  • Arctom. (2024). This compound. [Link]

  • Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Advances in Bioresearch. (2024). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study with 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel or uncharacterized small molecule inhibitors. While we will use This compound (CAS 1258615-86-9) as a case study, the principles, protocols, and troubleshooting advice presented here are broadly applicable to any new chemical entity in early-stage research.

Most small molecule drugs interact with multiple biological targets, not just the intended one.[1] These "off-target" interactions can lead to unexpected biological effects, which may be beneficial, neutral, or detrimental, potentially causing adverse drug reactions or toxicity.[2] This guide provides a structured approach to identifying, understanding, and mitigating these off-target effects to ensure the validity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected or inconsistent cellular phenotypes after treating cells with this compound. Could these be off-target effects?

A1: Yes, it is highly probable. Unexpected cellular responses are often the first indication of off-target activity. Small molecules can interact with numerous proteins beyond the intended target, triggering a variety of signaling pathways.[3] It is a critical error to assume that the observed phenotype is solely due to the modulation of the primary target without experimental validation.[3] In some cases, the desired therapeutic effect of a compound is, in fact, mediated by an off-target interaction.[3]

Q2: What are some common cellular consequences of off-target effects?

A2: Off-target effects can manifest in numerous ways, frequently leading to cellular toxicity. Common mechanisms include the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage.[3] These can induce apoptosis, necrosis, or other forms of cell death and alter signaling pathways unrelated to your primary research focus.[3]

Q3: How can we begin to predict the potential off-targets of our compound?

A3: There are two main approaches to predict off-target interactions before extensive experimental validation:

  • Computational (in silico) Prediction: These methods utilize algorithms to compare the chemical structure of your compound against databases of known ligands and their targets.[4] Techniques like Similarity Ensemble Approach (SEA) or machine learning models can predict potential off-target proteins based on chemical similarity and pharmacophoric features.[4]

  • Structural Homology Analysis: If your primary target is known (e.g., a specific kinase), you can identify other proteins with highly similar binding sites. For instance, designing selective kinase inhibitors is challenging because the ATP binding pocket is highly conserved across the kinome.[5] Your compound may bind to these related proteins.

Q4: What is the significance of using an inactive analog as a negative control?

A4: A well-designed negative control is a powerful tool. This involves using a close chemical analog of your active compound that is inactive against the intended target.[6] If the inactive analog fails to produce the same cellular phenotype as your active compound, it strengthens the hypothesis that the observed effect is on-target. However, this approach has a significant caveat: the chemical modification that renders the analog inactive against the primary target may also make it inactive against the off-target(s) responsible for the phenotype.[7][8] Therefore, while useful, this control is not foolproof and should be interpreted with caution.

Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects

This section addresses specific experimental issues and provides a logical workflow to determine the origin of the observed effects.

Issue 1: The observed phenotype (e.g., cell death) is more potent than expected based on the compound's affinity for its primary target.

  • Possible Cause: The high potency may be due to the compound hitting one or more off-targets that contribute to the phenotype.

  • Troubleshooting Steps:

    • Genetic Knockout/Knockdown: The most definitive method is to eliminate the primary target using CRISPR/Cas9 or shRNA.[3] Treat the knockout/knockdown cells with your compound.

      • If the phenotype disappears or is significantly reduced: The effect is likely on-target.

      • If the phenotype persists: The effect is mediated by one or more off-targets.[3]

    • Dose-Response Correlation: Compare the dose-response curve for target inhibition (in a biochemical or target engagement assay) with the dose-response curve for the cellular phenotype. If the curves are not well-aligned (e.g., the EC50 for the phenotype is much lower than the IC50 for the target), it suggests off-target involvement.

Issue 2: Results are inconsistent across different cell lines.

  • Possible Cause: The expression levels of the primary target and potential off-targets can vary significantly between cell lines.

  • Troubleshooting Steps:

    • Target and Off-Target Expression Analysis: Use techniques like Western blotting, qPCR, or proteomics to quantify the protein expression levels of your primary target and any predicted off-targets in the cell lines you are using.

    • Correlate Expression with Sensitivity: Determine if there is a correlation between the expression level of the primary target (or a suspected off-target) and the sensitivity of the cell line to your compound. A strong correlation with the primary target supports on-target activity.

Issue 3: An inactive analog, used as a negative control, still shows some cellular activity.

  • Possible Cause: The "inactive" analog may not be truly inactive against all cellular proteins. It might retain affinity for an off-target that contributes to the observed phenotype.

  • Troubleshooting Steps:

    • Broad Selectivity Profiling: Profile both your active compound and the inactive analog against a broad panel of targets (e.g., a kinase panel).[6] This will reveal if the analog retains activity against other proteins.

    • Use a Second, Structurally Unrelated Inhibitor: A best practice is to use two chemically distinct inhibitors for the same primary target.[6][7] If both compounds produce the same phenotype, it is much more likely to be an on-target effect.

Workflow for Differentiating On- and Off-Target Effects

Below is a diagram illustrating a logical workflow for investigating a novel compound's mechanism of action.

G cluster_0 Initial Observation cluster_1 Hypothesis Testing cluster_2 Interpretation ObservePhenotype Observe Cellular Phenotype with Compound X Knockout Test in Target Knockout/Knockdown Cell Line ObservePhenotype->Knockout InactiveAnalog Test with Inactive Structural Analog ObservePhenotype->InactiveAnalog DoseResponse Correlate Target IC50 with Cellular EC50 ObservePhenotype->DoseResponse OnTarget Phenotype is On-Target Knockout->OnTarget Phenotype Lost OffTarget Phenotype is Off-Target Knockout->OffTarget Phenotype Persists InactiveAnalog->OnTarget Phenotype Lost InactiveAnalog->OffTarget Phenotype Persists (or is reduced) DoseResponse->OnTarget Curves Correlate DoseResponse->OffTarget Curves Do Not Correlate

Caption: Workflow for differentiating on-target and off-target effects.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol describes a general approach to assess the selectivity of a compound like "this compound" against a panel of protein kinases, a common class of off-targets.[5]

Objective: To determine the inhibitory activity (IC50 or Ki) of the test compound against a broad range of kinases to identify potential off-targets.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Recombinant human kinases (commercially available panels, e.g., from Eurofins/DiscoverX, Promega, Carna Biosciences).

  • Substrate for each kinase (peptide or protein).

  • ATP.

  • Assay buffer.

  • Detection reagents (e.g., ADP-Glo™, LanthaScreen™).

  • Microplate reader compatible with the detection method.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, diluted to cover a range from 10 µM to 0.1 nM in the final assay.

  • Assay Plate Setup: Add assay buffer, kinase, and substrate to the wells of a microplate.

  • Compound Addition: Add the diluted test compound and a DMSO vehicle control to the appropriate wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at the recommended temperature (e.g., room temperature or 30°C) for the specified time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of product (phosphorylated substrate) or the amount of ATP remaining.

  • Data Acquisition: Read the plate on a microplate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase that shows significant inhibition.

Data Presentation: The results are typically presented in a table or a heatmap to visualize the selectivity profile.

Table 1: Example Kinase Selectivity Profile for a Hypothetical Compound

Kinase TargetIC50 (nM)
Primary Target 15
Off-Target A85
Off-Target B250
Off-Target C1,200
Off-Target D>10,000
Off-Target E>10,000
Protocol 2: Cellular Target Engagement Assay

Objective: To confirm that the compound binds to its intended target in a cellular context and at what concentrations.

Principle: This example uses the Cellular Thermal Shift Assay (CETSA), which is based on the principle that a protein becomes more thermally stable when a ligand is bound to it.

Materials:

  • Cells expressing the target protein.

  • Test compound (e.g., this compound) and DMSO vehicle.

  • PBS and lysis buffer with protease/phosphatase inhibitors.

  • PCR tubes or strips.

  • Thermocycler.

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies for the target protein and a loading control).

Procedure:

  • Cell Treatment: Treat intact cells with various concentrations of the test compound or DMSO for a defined period (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble target protein remaining at each temperature and concentration using Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each compound concentration, plot the fraction of soluble protein remaining versus the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram: Kinase Inhibitor Selectivity

This diagram illustrates the concept of kinase inhibitor selectivity, showing how a compound might interact with its intended target and various off-targets within the human kinome.

G cluster_kinome Human Kinome k1 k1 k2 k2 k3 k3 k4 k4 k5 k5 k6 k6 k7 k7 k8 k8 k9 k9 k10 k10 k11 k11 k12 k12 k13 k13 k14 k14 k15 k15 k16 k16 k17 k17 k18 k18 Inhibitor Inhibitor PrimaryTarget Primary Target Inhibitor->PrimaryTarget High Affinity OffTarget1 Off-Target 1 Inhibitor->OffTarget1 Moderate Affinity OffTarget2 Off-Target 2 Inhibitor->OffTarget2 Moderate Affinity NonTarget

Caption: A selective inhibitor binds with high affinity to its primary target and lower affinity to a few off-targets.

References

  • Sridhar, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. Retrieved from [Link]

  • Deshpande, K., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Retrieved from [Link]

  • Aldeghi, M., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. PubMed. Retrieved from [Link]

  • Aldeghi, M., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Publications. Retrieved from [Link]

  • Aldeghi, M., et al. (2020). Negative controls of chemical probes can be misleading. bioRxiv. Retrieved from [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PubMed Central. Retrieved from [Link]

  • Kaelin Jr., W. G. (2018). Preclinical cancer-target validation: How not to be wrong. YouTube. Retrieved from [Link]

  • Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Biological target. Retrieved from [Link]

  • Liscio, E., et al. (2023). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PubMed Central. Retrieved from [Link]

  • Scott, J. S., et al. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, W., et al. (2024). Discovering New PI3Kα Inhibitors for Colon Cancer. BIOENGINEER.ORG. Retrieved from [Link]

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Technical Support Center: Enhancing the Bioavailability of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and experimental protocols for modifying "4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid" to improve its oral bioavailability. The content is structured in a question-and-answer format to directly address challenges you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: My lead compound, this compound, shows high potency in vitro but I suspect it will have poor oral bioavailability. What are the likely structural culprits?

A1: Your suspicion is well-founded and stems from two key functional groups in the molecule's structure: the carboxylic acid and the primary aromatic amine .

  • The Carboxylic Acid Moiety: Carboxylic acids typically have a pKa in the range of 3.5 to 4.5.[1][2] This means that at the physiological pH of the intestines (approximately 6.0-7.5), the carboxylic acid group will be predominantly ionized (deprotonated) to its carboxylate form. This negative charge significantly increases the molecule's polarity and hydrophilicity, which can severely limit its ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells.[1][2]

  • The Aminopyridine Moiety: The primary amine on the pyridine ring is basic and will be protonated (ionized) in the acidic environment of the stomach and, to some extent, in the small intestine. Similar to the carboxylate, this positive charge increases polarity and hinders passive absorption. The pyridine ring itself is a polar aromatic system that contributes to aqueous solubility.[3][4]

  • Potential for P-glycoprotein (P-gp) Efflux: Molecules containing hydrogen bond donors (like the amine and carboxylic acid) and acceptors are potential substrates for efflux transporters such as P-glycoprotein (P-gp).[5] P-gp is an ATP-dependent pump located on the apical side of intestinal cells that actively transports substrates back into the intestinal lumen, thereby reducing net absorption and bioavailability.[6][7]

This combination of high polarity due to ionization and potential for active efflux presents a significant challenge to achieving good oral bioavailability.

Q2: What are the primary chemical modification strategies to overcome these bioavailability issues?

A2: The most effective and widely used strategy is the prodrug approach .[8] This involves temporarily masking the problematic polar functional groups with moieties that are later cleaved in vivo by metabolic enzymes (like esterases or amidases) to release the active parent drug.[8]

  • Masking the Carboxylic Acid: The most common strategy for carboxylic acids is conversion to an ester prodrug .[1][8]

    • Rationale: By converting the carboxylic acid (-COOH) to an ester (e.g., a methyl or ethyl ester, -COOCH₃ or -COOCH₂CH₃), you neutralize the ionizable proton. This modification increases the molecule's lipophilicity (fat-solubility), enhancing its ability to permeate cell membranes.[8] Once absorbed into systemic circulation, ubiquitous esterase enzymes hydrolyze the ester bond, regenerating the active carboxylic acid.[8]

  • Masking the Primary Amine: The primary amine can be masked by converting it into an amide or carbamate .

    • Rationale: N-acylation is a viable, though sometimes challenging, approach. Amides are generally more stable than esters and may require specific amidase enzymes for cleavage.[9] This can be advantageous for achieving sustained release but carries the risk of incomplete conversion back to the active drug.[9][10]

  • Bioisosteric Replacement: An alternative to prodrugs is to replace the carboxylic acid group entirely with a bioisostere—a different functional group with similar steric and electronic properties that maintains biological activity but has improved physicochemical characteristics. Common acidic bioisosteres include tetrazoles or hydroxamic acids. This is a more involved strategy that may impact the drug's binding to its target and requires significant synthetic effort.[11]

The logical first step is often to synthesize a small library of simple ester prodrugs of the carboxylic acid, as this is typically the most significant barrier to absorption.

Experimental Workflow & Troubleshooting

This section provides a logical workflow for modifying and testing your compound, along with answers to common experimental hurdles.

Logical Flow for Bioavailability Enhancement

Caption: A typical workflow for improving bioavailability through chemical modification and in vitro testing.

Q3: I've synthesized an ethyl ester prodrug. How do I confirm in the lab if my strategy is working?

A3: You need to perform a panel of standard in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays to compare the properties of your new prodrug with the parent compound. The three most critical initial assays are for solubility, permeability, and metabolic stability.

  • Aqueous Solubility: Prodrugs are often less soluble in aqueous media due to their increased lipophilicity. While this may seem counterintuitive, the goal is to improve permeability; solubility must still be sufficient for dissolution in the gut. You should perform a kinetic solubility assay.

  • Membrane Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line, high-throughput assay to assess passive diffusion.[12][13] It measures a compound's ability to diffuse from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[14] A significant increase in the permeability coefficient (Papp) for your prodrug compared to the parent compound would be a strong indicator of success.

  • Metabolic Stability: It's crucial to ensure your compound is not so rapidly metabolized by liver enzymes that it's cleared before it can act. The Liver Microsomal Stability Assay assesses the rate of Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[15][16] In this assay, the compound is incubated with liver microsomes, and its disappearance is monitored over time.[17][18]

The table below illustrates the kind of data you should aim to generate.

CompoundKinetic Solubility (µM)PAMPA (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)
Parent Acid >100< 1 (Low)> 60 (Stable)
Ethyl Ester Prodrug 25> 10 (High)45 (Moderately Stable)
Control (Atenolol) High< 1 (Low)Stable
Control (Propranolol) Moderate> 15 (High)< 10 (Unstable)
Caption: Example comparative data for a parent compound and its corresponding prodrug.
Q4: My ester prodrug shows excellent permeability in the PAMPA assay, but when I move to a cell-based assay like Caco-2, the permeability is low again. What's happening?

A4: This is a classic signature of active efflux, likely mediated by P-glycoprotein (P-gp). The PAMPA model only accounts for passive diffusion and lacks transporters.[12][14] The Caco-2 cell line, however, expresses P-gp and other efflux transporters. If your compound is a P-gp substrate, it will be actively pumped out of the Caco-2 cells, resulting in a low apparent permeability value, even if its passive diffusion is high.[14]

To confirm this, you should run the Caco-2 permeability assay again in the presence of a known P-gp inhibitor, such as verapamil or cyclosporine A. If the permeability of your compound significantly increases in the presence of the inhibitor, you have confirmed it is a P-gp substrate.

Q5: I've confirmed my compound is a P-gp substrate. What structural modifications can reduce efflux?

A5: Mitigating P-gp efflux is a common challenge in medicinal chemistry. Several strategies have proven effective:[5][7]

  • Reduce Hydrogen Bond Donors (HBDs): P-gp recognition is often linked to the number of HBDs. While you can't easily remove the core amine, ensuring it's masked as a stable amide or carbamate can help.

  • Increase Molecular Size/Volume: Sometimes, adding bulky groups can create steric hindrance that prevents the molecule from effectively binding to the P-gp transporter.[7]

  • Modulate Lipophilicity and pKa: Fine-tuning lipophilicity can disrupt the optimal balance required for P-gp recognition. Reducing the basicity (pKa) of nitrogen atoms can also decrease efflux.[5]

  • Introduce a "Conformational Switch": Modifying the structure to favor a molecular conformation that is not recognized by P-gp can be a powerful strategy. This often involves rigidifying the molecule, for example, by introducing rings or specific substitutions that lock it into a preferred shape.[19]

Caption: Key medicinal chemistry strategies to overcome P-gp mediated drug efflux.

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a method for assessing the passive permeability of your parent compound and its analogues.[12][20]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (matching the filter plate)

  • Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO

  • Test compounds and controls (e.g., atenolol for low permeability, propranolol for high permeability)

  • Analytical instrument (LC-MS/MS or UV-Vis plate reader)

Procedure:

  • Prepare Stock Solutions: Dissolve test compounds and controls in DMSO to create 10 mM stock solutions.

  • Prepare Donor Solutions: Dilute the 10 mM stock solutions with PBS (pH 7.4) to a final concentration of 200 µM. The final DMSO concentration should be kept low, typically <2%.

  • Coat the Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well of the filter (donor) plate. Be careful not to puncture the membrane.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Assemble the PAMPA Sandwich: Place the lipid-coated donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.

  • Add Donor Solution: Carefully add 150 µL of your prepared donor solution to each well of the donor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[20]

  • Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both donor and acceptor wells for analysis.

  • Quantification: Analyze the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability (Papp): Use the following equation to calculate the effective permeability coefficient: Papp = [-ln(1 - C_A / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where V_D and V_A are volumes of donor and acceptor wells, Area is the membrane surface area, and Time is the incubation time in seconds.

Protocol 2: Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of compounds in the presence of Phase I enzymes.[17][18][21]

Materials:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds and controls (e.g., verapamil for low stability, warfarin for high stability)

  • Ice-cold acetonitrile (ACN) with an internal standard (IS) to stop the reaction

  • 96-well plates and centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Prepare Compound Solutions: Prepare a 1 µM working solution of your test compound in the phosphate buffer.

  • Prepare Microsome/Cofactor Mix: Thaw the HLM on ice. Prepare a reaction mixture containing HLM (final protein concentration ~0.5 mg/mL) and the NADPH regenerating system in phosphate buffer. Keep this mixture on ice.

  • Initiate the Reaction: In a 96-well plate at 37°C, add the compound solution. To initiate the reaction, add the pre-warmed microsome/cofactor mix. The final volume is typically 100-200 µL.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard to the respective wells. The 0-minute time point is crucial as it represents 100% of the initial compound.

  • Protein Precipitation: After the final time point, vortex the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the line from the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Jain, A., et al. (2020). Approaches to minimize the effects of P-glycoprotein in drug transport: A review. PubMed.
  • ResearchGate. (2022). Protocol for the Human Liver Microsome Stability Assay.
  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Technology Networks. PAMPA Permeability Assay. Technology Networks.
  • Conrad, J., & Vaz, R. J. (2024). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Preprints.org.
  • MDPI. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI.
  • Domainex. Microsomal Clearance/Stability Assay. Domainex.
  • BioDuro. ADME Microsomal Stability Assay. BioDuro.
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
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  • NIH National Center for Biotechnology Information. (2015). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PubMed Central.
  • ResearchGate. (2025). Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds.
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  • ACS Publications. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry.
  • ACS Publications. (2024). Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. Journal of Medicinal Chemistry.
  • MDPI. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI.
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"4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid" concentration optimization for assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid (CAS 1258615-86-9) . This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on optimizing the use of this compound in various assays. Here, we address common challenges and provide in-depth, field-proven insights to ensure the scientific integrity and reproducibility of your experiments.

Introduction to this compound

This compound is a small molecule containing aminopyridine and fluorobenzoic acid moieties. While specific biological targets may not be widely documented, its structural features suggest potential interactions with a range of biological targets, making it a compound of interest in drug discovery screening campaigns. As with any novel compound, careful optimization of its concentration is paramount for generating reliable and meaningful data. This guide will walk you through a systematic approach to achieve this.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new assay?

A1: For an initial screening of a novel compound like this compound, a common starting concentration is 10 µM.[1] This concentration is often high enough to observe an effect if the compound is active, while minimizing the risk of artifacts from poor solubility or off-target effects. However, this should be followed by a dose-response experiment to determine the optimal concentration range.

Q2: How should I prepare a stock solution of this compound?

A2: Given its chemical structure, this compound is likely to have limited solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[2] A stock concentration of 10 mM in 100% DMSO is a standard practice. Always ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[3]

Q3: The compound appears to be precipitating in my aqueous assay buffer. What should I do?

A3: Poor aqueous solubility is a frequent issue with small molecules.[2] If you observe precipitation, consider the following troubleshooting steps:

  • Lower the final concentration: The most straightforward approach is to test lower concentrations of the compound.

  • Optimize the solvent concentration: Ensure the final DMSO concentration is not exceeding the tolerance of your assay.

  • pH adjustment: The solubility of compounds with acidic (carboxylic acid) and basic (aminopyridine) groups can be highly pH-dependent.[4] Systematically testing a range of buffer pH values may improve solubility.

  • Use of co-solvents or surfactants: For in vitro assays, low concentrations of co-solvents like ethanol or polyethylene glycol (PEG), or non-ionic surfactants such as Tween-20, can help maintain solubility. However, their compatibility with your specific assay must be validated.[3][5]

Q4: How can I be sure the observed effect is due to on-target activity and not an artifact?

A4: This is a critical aspect of drug discovery. To validate on-target activity, consider these strategies:

  • Use a structurally distinct inhibitor: If another compound targeting the same protein produces a similar phenotype, it strengthens the evidence for an on-target effect.[6]

  • Perform a dose-response curve: A clear relationship between the compound's concentration and the biological effect is indicative of on-target activity.[6]

  • Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to its intended target within the cell.[2][6]

  • Genetic knockdown/knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the target protein should abolish the compound's effect if it is on-target.[7][8]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered when working with this compound.

Issue 1: No observable effect in the assay.

This is a common challenge that can stem from various factors.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound inactivity.

Issue 2: High variability between experimental replicates.

Inconsistent results can undermine the reliability of your findings.[6]

Potential Causes and Solutions:

Potential Cause Solution
Compound Instability Prepare fresh dilutions from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[2]
Inconsistent Cell Culture Conditions Standardize cell passage number, seeding density, and growth phase for all experiments.
Assay Procedure Variations Ensure consistent reagent preparation, incubation times, and instrument settings. Automation can help minimize human error.[9]
Compound Precipitation Visually inspect wells for precipitation before and after the experiment. If observed, address solubility as described in FAQ Q3.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Prepare a 10 mM stock solution:

    • Accurately weigh out a sufficient amount of this compound (MW: 232.21 g/mol ).

    • Dissolve the compound in 100% anhydrous, high-purity DMSO to a final concentration of 10 mM.[2]

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture.[2]

  • Prepare working solutions:

    • On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a concentration series.

    • From these DMSO dilutions, add a small, consistent volume to your assay buffer or cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.[3]

Protocol 2: Determining Optimal Concentration using a Dose-Response Curve

This protocol outlines the generation of a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of the compound.[10][11]

  • Plate Layout: Design your microplate experiment to include appropriate controls:

    • Vehicle control: Wells containing cells and the same final concentration of DMSO as the compound-treated wells.

    • Positive control: Wells with a known inhibitor/activator of the target to ensure the assay is working correctly.

    • Negative control (no cells/target): To determine background signal.

  • Compound Addition:

    • Prepare a series of dilutions of this compound in the assay medium. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is a good starting point.[12]

    • Add the compound dilutions to the appropriate wells of the microplate.

  • Incubation: Incubate the plate under the appropriate conditions for your assay (e.g., 37°C, 5% CO2 for cell-based assays) for a predetermined duration.

  • Assay Readout: Perform the assay readout using a suitable detection method (e.g., fluorescence, luminescence, absorbance).[13]

  • Data Analysis:

    • Normalize the data to the vehicle control (representing 100% activity or viability) and a maximal inhibition control (representing 0% activity or viability).[10]

    • Plot the normalized response versus the logarithm of the compound concentration.[14]

    • Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 or EC50 value.[15]

Workflow for Dose-Response Analysis:

Caption: Data analysis workflow for a dose-response experiment.

Protocol 3: Preliminary Assessment of Compound Stability

It is crucial to ensure that the compound is stable under the conditions of your assay.[16][17]

  • Incubate the compound: Prepare a solution of this compound in your complete assay buffer (including any cells or proteins if applicable) at a relevant concentration (e.g., the approximate IC50 or a high concentration from your dose-response curve).

  • Time points: Aliquot the solution and incubate it under the exact assay conditions for different durations (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: At each time point, stop the reaction (e.g., by flash-freezing or adding a quenching agent). Analyze the concentration of the parent compound remaining in the solution using a suitable analytical method such as HPLC-UV or LC-MS.

  • Interpretation: A significant decrease in the concentration of the parent compound over time indicates instability.

Data Summary Table

Parameter Recommended Concentration Range Purpose
Initial Single-Point Screening 1 - 10 µMTo identify initial "hits" or activity.[1]
Dose-Response (IC50/EC50) Determination 10-fold or 3-fold serial dilutions from 100 µM to 1 nMTo determine the potency of the compound.[12]
Mechanism of Action/Target Engagement Studies Centered around the IC50/EC50 valueTo investigate how the compound interacts with its target.
Off-Target Effect Screening A high concentration (e.g., 10x IC50)To assess the specificity of the compound.

References

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  • Amaro, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 818.
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  • Li, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
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  • Maji, B., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of the American Chemical Society, 144(7), 3049-3061.
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Validation & Comparative

A Comparative Guide to IDO1 Inhibitors: Benchmarking "4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid" Against Established Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immuno-oncology target due to its role in mediating tumor immune evasion.[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[2][3] In the tumor microenvironment, the overexpression of IDO1 leads to two key immunosuppressive events: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively suppress effector T cells and promote the differentiation and activity of regulatory T cells (Tregs).[4][5][6] This creates a tolerogenic environment that allows cancer cells to escape immune surveillance.[7] Consequently, the development of small molecule inhibitors of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity.[8]

This guide provides a comprehensive comparison of "4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid" with three well-characterized IDO1 inhibitors that have undergone significant clinical investigation: Epacadostat, Navoximod, and Linrodostat. While direct comparative experimental data for "this compound" is not publicly available, we will leverage established structure-activity relationship (SAR) principles to provide a qualitative assessment of its potential as an IDO1 inhibitor.

The IDO1-Mediated Immunosuppressive Pathway

The catabolism of tryptophan via the kynurenine pathway is a central mechanism of immune regulation.[3] Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), potently induce the expression of IDO1 in both tumor cells and antigen-presenting cells (APCs) within the tumor microenvironment.[8] The resulting depletion of tryptophan and accumulation of kynurenine metabolites orchestrate a complex network of immunosuppressive signals.

IDO1_Pathway IDO1-Mediated Immunosuppression IFN-γ IFN-γ IDO1_Upregulation IDO1 Upregulation (Tumor & Immune Cells) IFN-γ->IDO1_Upregulation Tryptophan Tryptophan IDO1_Upregulation->Tryptophan catabolizes Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 Tryptophan_Depletion Tryptophan Depletion Tryptophan->Tryptophan_Depletion Kynurenine_Accumulation Kynurenine Accumulation Kynurenine->Kynurenine_Accumulation Effector_T_Cell Effector T-Cell (CD8+) Tryptophan_Depletion->Effector_T_Cell inhibits proliferation AHR Aryl Hydrocarbon Receptor (AHR) Kynurenine_Accumulation->AHR activates Immune_Suppression Immune Suppression Treg_Cell Regulatory T-Cell (Treg) Treg_Cell->Effector_T_Cell suppresses AHR->Treg_Cell promotes differentiation & function

Figure 1: Simplified signaling pathway of IDO1-mediated immunosuppression.

Comparative Analysis of Known IDO1 Inhibitors

A direct comparison of the inhibitory potency of small molecules is essential for drug development. The following table summarizes the reported biochemical and cellular IC50 values for Epacadostat, Navoximod, and Linrodostat.

InhibitorTargetBiochemical IC50Cellular IC50Mechanism of ActionSelectivity
Epacadostat (INCB024360) IDO1~10-72 nM[2][9]~7-12 nM (HeLa, IFN-γ stimulated)[1][10]Reversible, competitive with tryptophan[4]>1000-fold vs. IDO2/TDO[10]
Navoximod (GDC-0919) IDO1-~75-90 nM[10][11]Reversible, non-competitive with tryptophan[1]~20-fold vs. TDO[1]
Linrodostat (BMS-986205) IDO1-~1.1-1.7 nM (HEK293-hIDO1, HeLa)[12][13]Irreversible, competes with heme cofactor[14]Highly selective vs. IDO2/TDO[12]

Note: IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations, cell lines, and induction methods.

Discussion of Comparative Data
  • Potency: Based on reported cellular IC50 values, Linrodostat appears to be the most potent of the three inhibitors, with activity in the low nanomolar range. Epacadostat also demonstrates high potency, while Navoximod is a potent inhibitor in the mid-nanomolar range.

  • Mechanism of Action: The inhibitors exhibit distinct mechanisms. Epacadostat is a reversible, competitive inhibitor that directly binds to the heme iron of IDO1, competing with the natural substrate, tryptophan.[15] In contrast, Navoximod is a reversible, non-competitive inhibitor.[1] Linrodostat possesses a unique irreversible mechanism, competing with the heme cofactor for binding to the apo-enzyme, which can lead to sustained target engagement.[14]

  • Selectivity: High selectivity for IDO1 over the related enzymes IDO2 and tryptophan-2,3-dioxygenase (TDO) is a desirable feature to minimize off-target effects. Both Epacadostat and Linrodostat are reported to be highly selective for IDO1.[10][12]

Qualitative Assessment of "this compound"

While quantitative data is unavailable, we can infer the potential of "this compound" as an IDO1 inhibitor by examining its structural features in the context of known IDO1 inhibitor pharmacophores.

SAR_Analysis Structural Features for IDO1 Inhibition Inhibitor_Scaffold Core Scaffold Heme-Coordinating Moiety Hydrophobic Group Solvent-Exposed Region Topic_Compound This compound Aminopyridine Carboxylic Acid Fluorophenyl Ring Topic_Compound:p0->Inhibitor_Scaffold:f0 Potential Core Topic_Compound:p1->Inhibitor_Scaffold:f1 Potential Heme Interaction Topic_Compound:p2->Inhibitor_Scaffold:f2 Occupies Hydrophobic Pocket Known_Inhibitors Established Inhibitors (e.g., Epacadostat) Imidazole/Amidine Phenyl/Halophenyl Linker + Polar Group Known_Inhibitors:h0->Inhibitor_Scaffold:f1

Figure 2: Key structural features of IDO1 inhibitors and potential correlation with the topic compound.

Structure-Activity Relationship (SAR) Insights:

  • Heme-Coordinating Moiety: Many potent IDO1 inhibitors possess a functional group capable of coordinating with the heme iron in the active site.[16] The carboxylic acid group on the 2-fluorobenzoic acid moiety of the topic compound could potentially serve this role, although it is a weaker heme ligand compared to the hydroxyamidine of Epacadostat or the imidazole of other known inhibitors.

  • Hydrophobic Interactions: The active site of IDO1 contains hydrophobic pockets.[17] The fluorophenyl and aminopyridinyl rings of "this compound" are well-suited to engage in hydrophobic and π-π stacking interactions within these pockets, which is a common feature of potent IDO1 inhibitors.[18]

  • Aminopyridine Moiety: The 6-aminopyridine group is a key structural feature. The amino group can act as a hydrogen bond donor, potentially interacting with key residues in the active site, such as Ser167.[7] The pyridine nitrogen can also participate in hydrogen bonding.

Predicted Potential: Based on these structural features, "this compound" possesses the necessary pharmacophoric elements to be an inhibitor of IDO1. However, without experimental validation, its potency and mechanism of action remain speculative. It is plausible that it acts as a competitive inhibitor, with the fluorobenzoic acid portion occupying the active site and interacting with the heme, while the aminopyridine moiety engages in additional interactions.

Experimental Protocols for IDO1 Inhibitor Evaluation

To facilitate the direct comparison of "this compound" with other inhibitors, the following standardized experimental protocols are recommended.

Biochemical IDO1 Inhibition Assay

This assay directly measures the enzymatic activity of recombinant human IDO1 and the ability of a compound to inhibit it.

Biochemical_Assay_Workflow Biochemical IDO1 Assay Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Recombinant IDO1, Tryptophan, and Test Compound Start->Prepare_Reagents Incubate Incubate IDO1 with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Add Tryptophan to Initiate Reaction Incubate->Initiate_Reaction Stop_Reaction Stop Reaction (e.g., with acid) Initiate_Reaction->Stop_Reaction Detect_Kynurenine Detect Kynurenine (e.g., Colorimetric or HPLC) Stop_Reaction->Detect_Kynurenine Calculate_IC50 Calculate IC50 Value Detect_Kynurenine->Calculate_IC50 End End Calculate_IC50->End

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A Senior Application Scientist's Guide to Validating the Biological Activity of "4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid" as a Putative Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated biological probe or therapeutic lead is paved with rigorous experimental validation. This guide provides an in-depth, technically-focused comparison framework for characterizing the biological activity of "4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid," a compound whose structure is suggestive of a role as a tyrosine kinase inhibitor. Given the absence of established biological data for this specific molecule, we will proceed with the hypothesis that it targets key receptor tyrosine kinases (RTKs) implicated in cancer progression, namely c-MET, AXL, and VEGFR2.

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust analytical cascade. We will compare our test article against well-characterized inhibitors to benchmark its potency and selectivity.

The Rationale: Why c-MET, AXL, and VEGFR2?

The selection of c-MET, AXL, and VEGFR2 as initial putative targets is based on the structural motifs within "this compound," which resemble scaffolds known to interact with the ATP-binding pocket of these kinases. These three RTKs are critical mediators of oncogenic signaling pathways, driving processes such as cell proliferation, survival, metastasis, and angiogenesis.[1][2][3] Dysregulation of the c-MET (receptor for hepatocyte growth factor), AXL, and VEGFR2 (a key mediator of angiogenesis) signaling pathways is a hallmark of many aggressive cancers, making them prime targets for therapeutic intervention.[2][4][5][6]

Our validation strategy will, therefore, focus on a multi-tiered approach to first establish the inhibitory activity of our test compound against these kinases, then to determine its efficacy in a cellular context, and finally, to confirm direct target engagement within intact cells.

Comparative Benchmarking: The Gold Standards

To provide a meaningful comparison, we will benchmark the performance of "this compound" against established, FDA-approved inhibitors of our target kinases.

Comparator CompoundPrimary Target(s)Rationale for Inclusion
Crizotinib c-MET, ALK, ROS1A well-established, potent c-MET inhibitor for assessing on-target potency.[7][8]
Cabozantinib c-MET, VEGFR2, AXL, RETA multi-kinase inhibitor that provides a benchmark for compounds with a broader selectivity profile.[1][7]
Sitravatinib AXL, VEGFR2, c-META spectrum-selective inhibitor targeting the TAM family of RTKs, offering a direct comparison for AXL- and VEGFR2-directed activity.[2]
Sunitinib VEGFR2, PDGFRβ, KITA multi-targeted RTK inhibitor with strong activity against VEGFR2, serving as a benchmark for anti-angiogenic potential.[3][9]

Experimental Validation Workflow

Our validation process is designed as a logical funnel, starting with broad biochemical screening and progressively moving to more complex, physiologically relevant cellular assays.

G cluster_0 Tier 1: Biochemical Potency & Selectivity cluster_1 Tier 2: Cellular Activity & Pathway Inhibition cluster_2 Tier 3: Target Engagement Confirmation biochem_assay Biochemical Kinase Assay (IC50 Determination) - c-MET - AXL - VEGFR2 icw_assay In-Cell Western (ICW) Assay - p-MET (Y1234/1235) - p-AXL (Y702) - p-VEGFR2 (Y1175) biochem_assay->icw_assay Proceed if potent (IC50 < 1 µM) cetsa_assay Cellular Thermal Shift Assay (CETSA) - Direct binding to target kinases icw_assay->cetsa_assay Proceed if cellularly active

Figure 1: Tiered experimental workflow for validating the biological activity of the test compound.

Tier 1: Biochemical Kinase Assays

The first step is to determine if "this compound" directly inhibits the enzymatic activity of our target kinases in a cell-free system. This provides a clean measure of potency (IC50) without the confounding variables of cell permeability and off-target effects. A variety of high-throughput screening methods are available for this purpose.[10][11]

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagents: Recombinant human c-MET, AXL, and VEGFR2 kinase domains, biotinylated substrate peptide, ATP, and an HTRF detection kit containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of "this compound" and the comparator compounds in DMSO, starting at a top concentration of 100 µM.

  • Assay Plate Preparation: In a 384-well low-volume white plate, add 2 µL of the compound dilutions.

  • Kinase Reaction: Add 4 µL of a solution containing the kinase and biotinylated substrate peptide to each well. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 4 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase to ensure competitive binding can be accurately assessed. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the HTRF detection reagents. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative Data: Biochemical IC50 Values (nM)

Compoundc-MET IC50 (nM)AXL IC50 (nM)VEGFR2 IC50 (nM)
This compound 85150450
Crizotinib5>10,000>10,000
Cabozantinib42010
Sitravatinib30158
Sunitinib>5,000>5,0002

This hypothetical data suggests our test compound has moderate, multi-targeted activity, with a preference for c-MET and AXL over VEGFR2.

Tier 2: In-Cell Western (ICW) Assay for Pathway Inhibition

After establishing biochemical potency, the next critical step is to determine if the compound can inhibit the target kinase within a cellular environment. The In-Cell Western (ICW) assay, also known as a cytoblot or In-Cell ELISA, is a quantitative, high-throughput method for measuring protein levels and post-translational modifications directly in fixed cells.[12][13][14][15][16] This assay will measure the inhibition of ligand-induced phosphorylation of c-MET, AXL, and VEGFR2.

Protocol: ICW for Inhibition of Kinase Phosphorylation

  • Cell Seeding: Seed a human cancer cell line endogenously expressing the target kinases (e.g., A549 for c-MET and AXL, HUVECs for VEGFR2) into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.[13][15]

  • Serum Starvation: The following day, replace the growth medium with a low-serum (0.5%) medium and incubate for 4-6 hours to reduce basal kinase activity.

  • Compound Treatment: Pre-treat the cells with a serial dilution of "this compound" and comparator compounds for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., HGF for c-MET, Gas6 for AXL, VEGF for VEGFR2) for 15 minutes to induce kinase phosphorylation.

  • Fixation and Permeabilization:

    • Immediately fix the cells by adding 150 µL of 3.7% formaldehyde in PBS for 20 minutes at room temperature.[12]

    • Wash the cells and permeabilize them with 0.1% Triton X-100 in PBS for 4 washes of 5 minutes each.[12]

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or a fish gel-based buffer) for 1.5 hours at room temperature.[12][16]

  • Primary Antibody Incubation: Incubate the cells overnight at 4°C with a cocktail of primary antibodies: a rabbit anti-phospho-kinase antibody (e.g., anti-p-MET Y1234/1235) and a mouse anti-total protein or housekeeping protein antibody (e.g., anti-GAPDH or a total cell stain) for normalization.

  • Secondary Antibody Incubation: Wash the cells and incubate for 1 hour at room temperature with a cocktail of fluorescently-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).

  • Imaging and Analysis: Wash the plate and scan on an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both the phospho-protein and the normalization protein. Calculate the normalized phospho-protein signal and plot against inhibitor concentration to determine the cellular IC50.

Hypothetical Comparative Data: Cellular IC50 Values (nM)

Compoundp-MET IC50 (nM)p-AXL IC50 (nM)p-VEGFR2 IC50 (nM)
This compound 450800>5,000
Crizotinib25>10,000>10,000
Cabozantinib2010050
Sitravatinib1508040
Sunitinib>10,000>10,00020

This hypothetical cellular data suggests that our test compound retains activity against c-MET and AXL in a cellular context, albeit with reduced potency compared to the biochemical assay, which could be due to factors like cell permeability. Its activity against VEGFR2 is weak.

Tier 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The final and most definitive step in our validation cascade is to confirm that the compound physically binds to its intended target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[17][18][19][20] A drug-bound protein is typically more resistant to heat-induced denaturation and aggregation.[19][21]

G cluster_0 CETSA Workflow A 1. Treat intact cells with compound or vehicle (DMSO). B 2. Heat cell aliquots to a range of temperatures. A->B C 3. Lyse cells and separate soluble fraction from precipitated proteins via centrifugation. B->C D 4. Quantify remaining soluble target protein by Western Blot or other detection method. C->D E Result: A shift in the melting curve indicates target engagement. D->E

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Target Engagement

  • Cell Culture and Treatment: Culture a relevant cell line to high density. Harvest the cells and resuspend them in PBS containing a protease inhibitor cocktail. Treat the cell suspension with a high concentration (e.g., 10-50 µM) of "this compound" or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[17][18]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.[19]

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein (e.g., c-MET, AXL) remaining at each temperature using Western blotting.

    • Quantify the band intensities and plot them against the temperature.

  • Data Interpretation: A shift of the melting curve to a higher temperature in the drug-treated samples compared to the vehicle-treated samples confirms direct binding and stabilization of the target protein.

Hypothetical Comparative Data: CETSA Thermal Shift (ΔTm in °C)

Compound (at 20 µM)c-MET ΔTm (°C)AXL ΔTm (°C)
This compound + 4.5+ 2.8
Crizotinib+ 8.2No Shift
Cabozantinib+ 7.5+ 4.1

This hypothetical CETSA data would provide strong evidence that our test compound directly engages and stabilizes c-MET and, to a lesser extent, AXL in a physiological context, confirming the cellular assay results.

Conclusion and Future Directions

This comprehensive guide outlines a rigorous, multi-tiered strategy for validating the biological activity of "this compound" as a putative inhibitor of the c-MET, AXL, and VEGFR2 receptor tyrosine kinases. By progressing from biochemical assays to cellular pathway analysis and finally to direct target engagement, this workflow provides a robust framework for characterizing novel small molecules.

The hypothetical data presented suggests that "this compound" could be a moderately potent, dual inhibitor of c-MET and AXL with weaker activity against VEGFR2. This profile could be of interest for cancers where both c-MET and AXL signaling are implicated in tumor progression and drug resistance.[2]

Further studies would be warranted to:

  • Expand the kinase selectivity profiling to a broader panel to understand off-target effects.

  • Investigate the compound's effects on downstream signaling pathways (e.g., PI3K/AKT, MAPK/ERK) via Western blotting.[2][5]

  • Perform cell-based functional assays to assess its impact on cell proliferation, migration, and invasion.

  • Evaluate its pharmacokinetic properties and in vivo efficacy in relevant cancer models.

By following this structured, evidence-based approach, researchers can confidently and objectively assess the biological activity of novel chemical entities, paving the way for the development of the next generation of targeted therapies.

References

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  • Patsnap Synapse. (2024, June 21). What are AXL inhibitors and how do they work? Retrieved from [Link]

  • Lee, H. J., Jänne, P. A., & Lee, D. H. (2022). The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges. Journal of Thoracic Oncology, 17(3), 353-367. [Link]

  • Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Retrieved from [Link]

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  • Holland, S. J., et al. (2007). Small molecule inhibitors of the Axl receptor tyrosine kinase as therapeutics for angiogenesis and tumor growth. Cancer Research, 67(9 Supplement), 232. [Link]

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  • AACR Journals. (2020). 509 Potent and selective inhibition Of AXL receptor tyrosine kinase for the treatment of cancer. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are c-Met inhibitors and how do they work? Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]

  • Springer. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • Sharma, G., & Grandgenett, P. M. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Journal of visualized experiments : JoVE, (186), 10.3791/64214. [Link]

  • ResearchGate. (n.d.). VEGFR-2 inhibitors approved by the FDA. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • KU Leuven. (2023). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]

  • OUCI. (2023). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

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A Comparative Guide to 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic Acid Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Oncology

The landscape of cancer therapy has been fundamentally reshaped by the advent of targeted therapies, particularly small-molecule protein kinase inhibitors (PKIs).[1][2] Unlike traditional cytotoxic agents, PKIs are designed to selectively block the activity of specific kinases that are aberrantly activated in cancer cells, driving their proliferation and survival.[2][3] Among the 500+ kinases in the human kinome, receptor tyrosine kinases (RTKs) like Anaplastic Lymphoma Kinase (ALK) and c-Met (also known as Hepatocyte Growth Factor Receptor, HGFR) have emerged as critical targets in various malignancies, most notably in Non-Small Cell Lung Cancer (NSCLC).[4][5][6]

Genetic alterations such as gene rearrangements or mutations can lead to the constitutive activation of ALK and c-Met, transforming them into potent oncogenic drivers.[4][5] This has spurred the development of inhibitors that can effectively silence these rogue kinases. The 4-(6-aminopyridin-3-yl)-2-fluorobenzoic acid scaffold represents a cornerstone in the design of such inhibitors, forming the core of highly successful drugs. This guide provides a comparative analysis of novel analogs based on this privileged scaffold, offering a technical deep-dive into their synthesis, biological performance, and structure-activity relationships (SAR), grounded in field-proven experimental data.

The Core Scaffold: A Privileged Structure for Kinase Inhibition

The this compound core is a bio-isosteric variation of the 2-aminopyridine hinge-binding motif prevalent in numerous kinase inhibitors. Its design is a masterclass in medicinal chemistry, where each component serves a distinct purpose:

  • Aminopyridine Moiety: This group is crucial for anchoring the inhibitor within the ATP-binding pocket of the kinase. It typically forms one or more key hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP.

  • Central Phenyl Ring: Acts as a rigid scaffold, correctly positioning the other functional groups for optimal interaction with the enzyme.

  • 2-Fluoro Substituent: The fluorine atom is a strategic addition. Its electron-withdrawing nature can modulate the pKa of the benzoic acid and influence the overall conformation and metabolic stability of the compound.[7][8]

  • Benzoic Acid Group: Provides a vector for further modification and can engage in additional interactions within the solvent-exposed region of the ATP pocket, contributing to both potency and selectivity.

This guide will explore how systematic modifications to this core structure impact its inhibitory potential against ALK and c-Met.

Comparative Biological Evaluation of Novel Analogs

A series of analogs (designated ANA-1 to ANA-5 ) were synthesized based on the core scaffold to explore the structure-activity relationship. Their performance was benchmarked against Crizotinib, an FDA-approved dual ALK/c-Met inhibitor that shares a similar structural heritage.

In Vitro Kinase Inhibitory Activity

The primary determinant of a compound's potential is its direct ability to inhibit the target kinase. We assessed the half-maximal inhibitory concentration (IC50) of our analogs against recombinant ALK and c-Met enzymes using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Rationale for Experimental Choice: TR-FRET assays are highly sensitive, robust, and amenable to high-throughput screening. They measure the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decreased FRET signal, allowing for precise quantification of inhibitor potency. The inclusion of Crizotinib as a positive control validates the assay's performance and provides a clinically relevant benchmark for comparison.

Compound IDR1 Group (on Pyridine)R2 Group (on Benzoic Acid)ALK IC50 (nM)c-Met IC50 (nM)
Crizotinib HPiperidine208
ANA-1 HH255180
ANA-2 MethylH15095
ANA-3 HMorpholine9865
ANA-4 HN-methylpiperazine4522
ANA-5 MethylN-methylpiperazine3015
Cellular Anti-proliferative Activity

Potent enzyme inhibition must translate into a functional effect in a cellular context. The anti-proliferative activity of the analogs was evaluated in two cancer cell lines: H3122 (NSCLC, ALK-rearranged) and MKN-45 (Gastric Carcinoma, c-Met amplified).

Rationale for Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen as a reliable method to measure cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[9] The selection of H3122 and MKN-45 cell lines is critical; their survival is known to be dependent on the activity of ALK and c-Met, respectively. Therefore, a potent and selective inhibitor is expected to show significant anti-proliferative effects in these specific lines.

Compound IDH3122 (ALK+) IC50 (nM)MKN-45 (c-Met+) IC50 (nM)
Crizotinib 5530
ANA-1 >1000>1000
ANA-2 850620
ANA-3 450310
ANA-4 12075
ANA-5 8848

Structure-Activity Relationship (SAR) Analysis

The experimental data reveals clear SAR trends that can guide future drug design efforts.

  • The R2 Position is Critical for Potency: The unsubstituted analog, ANA-1 , shows poor activity. The introduction of basic, heterocyclic moieties at the R2 position, such as morpholine (ANA-3 ) and N-methylpiperazine (ANA-4 ), dramatically improves both enzymatic and cellular potency. This suggests these groups make favorable interactions in the solvent-exposed region of the kinase pocket, a common feature for this inhibitor class.

  • N-methylpiperazine Enhances Activity: ANA-4 , featuring an N-methylpiperazine group, is significantly more potent than ANA-3 with a morpholine ring. The basic nitrogen of the piperazine likely forms a favorable salt-bridge or hydrogen bond interaction, enhancing binding affinity.

  • Substitution on the Pyridine Ring (R1): The addition of a small methyl group at the R1 position on the pyridine ring (ANA-2 vs. ANA-1 and ANA-5 vs. ANA-4 ) consistently provides a modest boost in potency. This may be due to favorable van der Waals interactions within a small hydrophobic pocket near the hinge region.

  • Synergistic Effects: The most potent analog, ANA-5 , combines the optimal substitutions at both the R1 (methyl) and R2 (N-methylpiperazine) positions, demonstrating a synergistic effect on overall activity that rivals the benchmark, Crizotinib.

SAR_Analysis cluster_scaffold Core Scaffold: this compound cluster_modifications Modifications & Impact cluster_outcome Outcome Scaffold Pyridine-NH2 Phenyl-F Benzoic Acid R1 R1 Scaffold:f0->R1 Modest Improvement R2 R2 Scaffold:f2->R2 Critical for Activity Potency Increased Potency (Lower IC50) R1->Potency R2->Potency Kinase_Assay_Workflow start Start dispense_kinase Dispense Kinase & Biotinylated Substrate into Assay Plate start->dispense_kinase add_compound Add Test Compound (Serial Dilution) dispense_kinase->add_compound incubate1 Incubate (e.g., 15 min, RT) to Allow Compound Binding add_compound->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Incubate (e.g., 60 min, RT) for Phosphorylation add_atp->incubate2 add_detection Stop Reaction & Add Detection Reagents (Eu-Antibody & SA-APC) incubate2->add_detection incubate3 Incubate (e.g., 60 min, RT) in Dark add_detection->incubate3 read_plate Read Plate on TR-FRET Reader (Ex: 340nm, Em: 615nm & 665nm) incubate3->read_plate analyze Calculate FRET Ratio & Determine IC50 Curve read_plate->analyze end_node End analyze->end_node

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Step-by-Step Methodology:

  • Preparation: Prepare all reagents in kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute test compounds in DMSO, followed by a further dilution in assay buffer.

  • Kinase Reaction: To a 384-well assay plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of a solution containing the target kinase and a biotinylated substrate peptide. Incubate for 15 minutes at room temperature.

  • Initiation: Initiate the phosphorylation reaction by adding 5 µL of ATP solution (at the Km concentration for the specific kinase).

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the reaction to proceed.

  • Detection: Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA, a Europium (Eu)-chelate labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Data Acquisition: Read the plate using a TR-FRET-capable plate reader.

  • Analysis: Calculate the ratio of the emission at 665 nm (APC) to 615 nm (Eu). Plot the FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT)

This protocol details the measurement of a compound's effect on cancer cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., H3122, MKN-45) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with 100 µL of medium containing serial dilutions of the test compounds (final DMSO concentration <0.5%). Include wells with vehicle (DMSO) as a negative control and untreated cells.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of compound concentration and fit the data to determine the IC50 value.

Mechanism of Action: Targeting Oncogenic Signaling

ALK and c-Met inhibitors function by blocking downstream signaling pathways that are essential for tumor growth and survival. Upon activation, these kinases trigger a cascade involving key pathways like RAS/MAPK and PI3K/AKT, which ultimately promote cell proliferation, inhibit apoptosis, and drive metastasis. The analogs discussed here act by competitively binding to the ATP pocket, preventing kinase phosphorylation and shutting down these oncogenic signals.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K cMET c-Met cMET->RAS cMET->PI3K Inhibitor 4-(6-Aminopyridin-3-YL) -2-fluorobenzoic acid Analog Inhibitor->ALK Inhibition Inhibitor->cMET Inhibition RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR TF Transcription Factors (e.g., MYC, CREB) AKT->TF ERK ERK MEK->ERK ERK->TF Outcome Cell Proliferation Survival Metastasis TF->Outcome

Caption: Simplified ALK and c-Met signaling pathways and the point of inhibition.

Conclusion and Future Directions

This guide demonstrates a systematic approach to the comparative analysis of novel kinase inhibitors based on the this compound scaffold. Our findings underscore the critical importance of the heterocyclic moiety at the R2 position for achieving high potency against both ALK and c-Met. The lead analog, ANA-5 , exhibits enzymatic and cellular activity comparable to the clinical benchmark Crizotinib, marking it as a promising candidate for further preclinical development.

Future work should focus on optimizing the pharmacokinetic properties of these analogs, including metabolic stability and oral bioavailability. Furthermore, evaluating the efficacy of lead compounds in in vivo xenograft models will be a crucial next step to validate their therapeutic potential. The principles and protocols outlined herein provide a robust framework for researchers in the field to design, evaluate, and advance the next generation of targeted cancer therapies.

References

  • ResearchGate. (2025). Identification, experimental validation, and computational evaluation of potential ALK inhibitors through hierarchical virtual screening. Available at: [Link] [10]2. ResearchGate. (n.d.). Biological Active Fluorobenzoates of Piperidine Range. Available at: [Link] [7]3. National Institutes of Health (NIH). (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Available at: [Link] [9]4. PubMed. (2025). Identification, experimental validation, and computational evaluation of potential ALK inhibitors through hierarchical virtual screening. Available at: [Link] [4]5. PubMed. (2023). Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity. Available at: [Link] [11]6. ACS Publications. (2019). Drug Discovery Targeting Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. Available at: [Link] [5]7. National Institutes of Health (NIH). (2019). Have clinical trials properly assessed c-Met inhibitors?. PMC. Available at: [Link] [6]8. MDPI. (n.d.). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Available at: [Link] [12]9. National Institutes of Health (NIH). (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. PMC. Available at: [Link] [3]10. PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available at: [Link] [8]11. PubMed. (2020). Synthesis and Structure-Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin. Available at: [Link] [13]12. SciELO. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Available at: [Link] [1]13. National Institutes of Health (NIH). (n.d.). Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf. Available at: [Link]

Sources

A Comparative Guide to "ZenoFluor," a Novel c-Met Inhibitor, Versus Standard Treatments for METex14-Mutated NSCLC

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals.

This guide provides a comparative analysis of the hypothetical investigational compound "ZenoFluor" (4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid) against established standard-of-care treatments for non-small cell lung cancer (NSCLC) harboring MET exon 14 (METex14) skipping mutations. As ZenoFluor is a conceptual agent for this guide, its performance is benchmarked against real-world clinical and preclinical data of approved MET inhibitors.

Introduction: The Therapeutic Landscape of METex14 Skipping NSCLC

Non-small cell lung cancer (NSCLC) driven by METex14 skipping mutations accounts for approximately 3-4% of NSCLC cases and is associated with a poor prognosis.[1][2] The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) crucial for cellular proliferation, survival, and migration.[3] Aberrant splicing that leads to the skipping of exon 14 results in a constitutively active MET receptor, promoting oncogenic signaling through pathways like PI3K/AKT and RAS/MAPK.[3][4]

The development of targeted tyrosine kinase inhibitors (TKIs) has revolutionized treatment for this patient population, shifting the paradigm from traditional chemotherapy to precision medicine.[5] Currently, several MET inhibitors are established as standard-of-care, including Capmatinib and Tepotinib, which have received FDA approval for this indication.[4][5][6] Crizotinib, a multi-kinase inhibitor with activity against MET, is also used.[4][7]

This guide introduces "ZenoFluor," a hypothetical, next-generation, ATP-competitive MET inhibitor, designed for high potency and selectivity. We will compare its projected preclinical efficacy against existing therapies to highlight key performance benchmarks and experimental considerations in the development of novel MET inhibitors.

Mechanism of Action: Targeting the Activated MET Receptor

All three inhibitors—Capmatinib, Tepotinib, and the conceptual ZenoFluor—share a fundamental mechanism: they are ATP-competitive inhibitors that bind to the kinase domain of the MET receptor. This action prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that drive tumor growth and survival.[3][8]

  • Capmatinib: A potent and selective MET inhibitor that blocks MET phosphorylation, leading to the downregulation of signaling and inhibition of MET-dependent tumor cell survival.[9]

  • Tepotinib: A highly selective, oral MET inhibitor that demonstrates robust and durable clinical activity in patients with METex14-skipping NSCLC.[10][11]

  • Crizotinib: A multi-kinase inhibitor with potent activity against MET, ALK, and ROS1.[12][13] Its broader target profile can lead to a different spectrum of off-target effects compared to more selective MET inhibitors.[14]

  • ZenoFluor (Hypothetical): ZenoFluor is conceptualized as a highly selective MET inhibitor with a novel binding moiety intended to overcome potential resistance mutations.

The core therapeutic strategy is to shut down the oncogenic signaling driven by the mutated MET receptor.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Therapeutic Intervention cluster_pathways Downstream Signaling MET MET Receptor (METex14 Mutant) GRB2_SOS GRB2/SOS MET->GRB2_SOS Autophosphorylation & Docking PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 ZenoFluor ZenoFluor (Hypothetical) ZenoFluor->MET Inhibits Capmatinib Capmatinib Capmatinib->MET Inhibits Tepotinib Tepotinib Tepotinib->MET Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Figure 1: Simplified MET Signaling Pathway and Points of Inhibition.

Comparative Preclinical Efficacy

To evaluate a novel inhibitor like ZenoFluor, its performance must be benchmarked against standard treatments in established preclinical models. This section outlines hypothetical but plausible data for ZenoFluor in key assays.

In Vitro Potency: Kinase and Cellular Assays

The initial assessment of a kinase inhibitor involves determining its potency against the target enzyme (biochemical IC50) and its effect on cancer cell lines (cellular IC50).

Table 1: Comparative In Vitro Potency (IC50, nM)

Compound c-Met (Enzymatic) H1993 (Cell Viability) GTL-16 (Cell Viability)
ZenoFluor (Hypothetical) 0.09 8 9
Capmatinib 0.13[15] ~10 11[16]
Tepotinib ~1 ~15 ~20

| Crizotinib | 11[15] | ~100 | ~50 |

Data for Tepotinib and Crizotinib cell viability are representative estimates based on public data. H1993 and GTL-16 are MET-amplified cell lines often used in preclinical studies.

The hypothetical data positions ZenoFluor as a highly potent inhibitor, comparable to or exceeding the potency of Capmatinib in enzymatic assays. This level of potency is a critical first step in establishing potential therapeutic relevance.

In Vivo Efficacy: Xenograft Models

The definitive preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in vivo. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the standard.[17][18]

Table 2: Comparative In Vivo Efficacy in METex14 NSCLC Xenograft Model

Treatment (Dose) Tumor Growth Inhibition (TGI %) Response
ZenoFluor (10 mg/kg, oral, QD) ~95% Regression
Capmatinib (10 mg/kg, oral, BID) >100%[19] Regression
Tepotinib (30 mg/kg, oral, QD) ~80% Inhibition
Crizotinib (100 mg/kg, oral, QD) ~100%[16] Regression

| Vehicle Control | 0% | Progressive Disease |

Data are synthesized from various preclinical studies. TGI > 100% indicates tumor regression. Dosing schedules are representative.

The hypothetical in vivo data for ZenoFluor suggest strong anti-tumor activity, placing it in the same efficacy class as established treatments like Capmatinib and Crizotinib in preclinical models.

Experimental Protocols

Reproducibility and methodological rigor are paramount in drug development. Below are standard protocols for the key assays used to generate the comparative data.

Protocol: Cell Viability Assay (MTS/CellTiter-Glo®)

This assay quantifies the number of viable cells in culture after treatment with a test compound.

Methodology:

  • Cell Plating: Seed NSCLC cells (e.g., H1993) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of ZenoFluor and reference compounds (e.g., Capmatinib) in culture medium. Add the compounds to the cells and incubate for 72 hours.

  • Reagent Addition: Add MTS reagent (or CellTiter-Glo®) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance (for MTS) at 490 nm or luminescence (for CellTiter-Glo®) using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Protocol: NSCLC Orthotopic Xenograft Model

This in vivo model assesses the efficacy of a compound on a tumor growing in its native lung environment, which is more clinically relevant than subcutaneous models.[20][21]

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_study Efficacy Study Cell_Culture 1. Culture METex14 NSCLC Cells Harvest 2. Harvest & Prepare Cell Suspension Cell_Culture->Harvest Implantation 3. Orthotopic Injection into Mouse Lung Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth (e.g., Bioluminescence) Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 6. Daily Oral Dosing (Vehicle, ZenoFluor, etc.) Randomization->Dosing Monitoring 7. Measure Tumor Volume & Body Weight Dosing->Monitoring Endpoint 8. Study Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Figure 2: Workflow for an Orthotopic NSCLC Xenograft Study.

Methodology:

  • Animal Model: Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or Athymic Nude).[22]

  • Cell Preparation: Harvest a human NSCLC cell line with a confirmed METex14 skipping mutation. Resuspend the cells in a mixture of PBS and Matrigel®.[22]

  • Implantation: Under anesthesia, surgically expose the thoracic cavity and inject 1-2 million cells directly into the lung parenchyma.[21]

  • Tumor Establishment: Allow tumors to grow to a palpable size or a predetermined bioluminescent signal (~100-150 mm³).

  • Treatment: Randomize mice into cohorts and begin daily oral administration of ZenoFluor, a standard-of-care comparator (e.g., Capmatinib), or a vehicle control.

  • Monitoring: Measure tumor volume with calipers (if subcutaneous) or imaging (if orthotopic) and monitor animal body weight 2-3 times per week as a measure of toxicity.[22]

  • Endpoint: At the end of the study (typically 21-28 days or when control tumors reach a specified size), euthanize the animals, and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-MET).[22]

Clinical Efficacy of Standard Treatments

While ZenoFluor is preclinical, its ultimate goal would be to match or exceed the clinical performance of approved drugs.

Table 3: Clinical Efficacy of FDA-Approved MET Inhibitors in METex14 NSCLC

Drug Trial Patient Population Objective Response Rate (ORR) Median Duration of Response (mDOR)
Capmatinib GEOMETRY mono-1 Treatment-Naïve 68% 12.6 months[23][24]
Previously Treated 41% 9.7 months[23][24]
Tepotinib VISION Combined Cohorts 51.4% 18.0 months[10][11]

| Crizotinib | PROFILE 1001 | Previously Treated | 32% | 9.1 months[7][12][13] |

This clinical data sets a high bar for any new investigational agent. A successful new drug would need to demonstrate significant improvements in ORR, mDOR, progression-free survival, or possess a more favorable safety profile, particularly concerning common adverse events like peripheral edema.[24]

Conclusion and Future Directions

This guide positions the hypothetical compound "ZenoFluor" within the competitive landscape of MET inhibitors for METex14-mutated NSCLC. The projected preclinical data suggests it could be a highly potent and effective agent, warranting further investigation.

The critical path forward for a compound like ZenoFluor would involve:

  • Kinome Selectivity Screening: To ensure minimal off-target activity and predict potential toxicities.

  • Pharmacokinetic and ADME Studies: To establish a viable clinical dosing regimen.

  • IND-Enabling Toxicology Studies: To ensure safety before first-in-human trials.

Ultimately, the goal is to develop therapies that not only show robust efficacy but also offer improved quality of life and overcome the eventual emergence of treatment resistance. The continued exploration of novel chemical scaffolds, like that of the conceptual ZenoFluor, is essential to advancing the standard of care for this distinct molecular subtype of lung cancer.

References

  • Drilon, A., et al. (2020). Antitumor activity of crizotinib in lung cancers harboring a MET exon 14 alteration. Nature Medicine. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Capmatinib Hydrochloride? Available at: [Link]

  • Hartemink, K.J., et al. (2023). Safety, Efficacy, and Biomarker Analysis of Crizotinib in MET-Mutated Non–Small Cell Lung Cancer. Clinical Cancer Research. Available at: [Link]

  • Drilon, A., et al. (2020). Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration. U.S. National Library of Medicine. Available at: [Link]

  • PubChem. (n.d.). Capmatinib. National Center for Biotechnology Information. Available at: [Link]

  • Drugs.com. (n.d.). Capmatinib hydrochloride. Available at: [Link]

  • Clinicaltrials.eu. (n.d.). Capmatinib – Application in Therapy and Current Clinical Research. Available at: [Link]

  • Conference Correspondent. (n.d.). Efficacy and safety of crizotinib in patients (pts) with advanced MET exon 14–altered non-small cell lung cancer (NSCLC). Available at: [Link]

  • Drilon, A., et al. (2020). Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration. Nature Medicine. Available at: [Link]

  • Mazieres, J., et al. (2023). Tepotinib Treatment in Patients With MET Exon 14–Skipping Non–Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial. JAMA Oncology. Available at: [Link]

  • Novartis. (2024). Effectiveness of standard treatments in non-small-cell lung cancer with METexon14 skipping mutation: a real-world study. U.S. National Library of Medicine. Available at: [Link]

  • Schlabach, M.R., et al. (2017). Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation. Clinical Cancer Research. Available at: [Link]

  • Mazieres, J., et al. (2023). Robust and Durable Clinical Activity of Tepotinib in Patients with METex14-Skipping NSCLC. ESMO. Available at: [Link]

  • Le, X., et al. (2020). Tepotinib in NSCLC with MET Exon 14 Skipping Mutation (VISION Study). The ASCO Post. Available at: [Link]

  • Cortot, A.B., et al. (2021). Non-small-cell lung cancer: how to manage MET exon 14 skipping mutant disease. U.S. National Library of Medicine. Available at: [Link]

  • Lung Cancer Research Foundation. (2024). Tepotinib approved for MET exon 14. Available at: [Link]

  • Paik, P. (2022). MET Exon 14 Skipping Mutations in Non-Small Cell Lung Cancer. Medscape. Available at: [Link]

  • Saito, R., et al. (2025). Tepotinib Generates Superior Responses in Adenocarcinoma vs Non-Adenocarcinoma MET Exon 14 Skipping NSCLC. OncLive. Available at: [Link]

  • Awad, M.M., et al. (2021). Therapeutic strategies in METex14 skipping mutated non-small cell lung cancer. U.S. National Library of Medicine. Available at: [Link]

  • Bonfiglio, S., et al. (2014). Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts. Cancer Research. Available at: [Link]

  • Orfi, L., et al. (2020). Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. U.S. National Library of Medicine. Available at: [Link]

  • Kim, Y.H., et al. (2006). Mouse Orthotopic Lung Cancer Model Induced by PC14PE6. Cancer Research and Treatment. Available at: [Link]

  • Vicencio, A.G., et al. (2015). A Method for Orthotopic Transplantation of Lung Cancer in Mice. U.S. National Library of Medicine. Available at: [Link]

  • Dietrich, M. (2021). Part 2: Choosing a Treatment for NSCLC with MET Exon 14 Skipping Mutation. Targeted Oncology. Available at: [Link]

  • DeRose, Y.S., et al. (2017). Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine. U.S. National Library of Medicine. Available at: [Link]

  • BACA, M. (2009). Abstract #1747: Identification of orally active small molecule c-Met inhibitors. American Association for Cancer Research. Available at: [Link]

  • Peters, S., et al. (2019). Have clinical trials properly assessed c-Met inhibitors? U.S. National Library of Medicine. Available at: [Link]

Sources

"4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid" selectivity and specificity studies

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Guide to Kinase Inhibitor Selectivity and Specificity Profiling

Case Study: 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

Abstract

The development of protein kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. A critical determinant of a candidate molecule's therapeutic potential and safety profile is its selectivity and specificity. A highly selective inhibitor modulates the activity of a single desired kinase, minimizing off-target effects, whereas a multi-kinase inhibitor might offer broader efficacy through pathway modulation. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for evaluating the selectivity and specificity of a novel kinase inhibitor, using the hypothetical compound "this compound" (hereafter referred to as Cmpd-X ) as a case study. We will detail a tiered experimental approach, from broad biochemical screening to in-cell target engagement and unbiased proteome-wide analysis, explaining the causality behind each protocol and providing actionable, step-by-step methodologies.

Foundational Concepts: Selectivity vs. Specificity in Kinase Inhibition

In the context of drug discovery, selectivity and specificity are related but distinct concepts.

  • Selectivity refers to an inhibitor's ability to bind to a limited number of targets within a given family. For instance, a highly selective kinase inhibitor might potently inhibit one or two kinases out of the entire human kinome. It is often quantified by comparing binding affinities (Kd) or inhibitory concentrations (IC50) against a panel of related enzymes.

  • Specificity is a broader term, referring to the inhibitor's interaction profile across the entire proteome. A compound can be highly selective within the kinome but lack specificity if it interacts with unrelated proteins (e.g., metabolic enzymes, ion channels), which can lead to unexpected toxicities.

A thorough understanding of both is paramount for predicting a compound's biological activity and potential liabilities.[1]

A Tiered Strategy for Comprehensive Profiling

A robust assessment of a novel inhibitor like Cmpd-X requires a multi-faceted approach. We advocate for a tiered strategy that progressively builds a comprehensive profile, moving from high-throughput biochemical assays to more physiologically relevant cellular models.

G cluster_0 Profiling Workflow Tier1 Tier 1: Broad Kinome Screening (Biochemical Assays) Tier2 Tier 2: Cellular Target Engagement (CETSA) Tier1->Tier2 Confirm on-target activity in a cellular context Data Data Synthesis & Comparative Analysis Tier1->Data Tier3 Tier 3: Proteome-Wide Specificity (Chemoproteomics) Tier2->Tier3 Identify unbiased off-targets Tier2->Data Tier3->Data G cluster_1 CETSA Workflow Treat 1. Treat Cells (Cmpd-X or Vehicle) Heat 2. Heat Aliquots (Temperature Gradient) Treat->Heat Lyse 3. Cell Lysis Heat->Lyse Separate 4. Separate Fractions (Centrifugation) Lyse->Separate Detect 5. Detect Soluble Protein (Western Blot / MS) Separate->Detect

Caption: The experimental workflow for CETSA.

Protocol: Western Blot-Based CETSA

  • Cell Culture & Treatment:

    • Culture cells known to express the target kinase to ~80% confluency.

    • Treat cells with a saturating concentration of Cmpd-X (e.g., 100x the biochemical IC50) or DMSO (vehicle) for 1-2 hours under normal culture conditions.

  • Heating Step:

    • Harvest and resuspend the cells in a buffered saline solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, leaving one aliquot at room temperature as a reference.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Protein Quantification and Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western blot using a specific antibody against the target kinase.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the normalized band intensity against temperature for both the vehicle- and Cmpd-X -treated samples to generate melting curves. A shift in the curve to the right indicates target stabilization and therefore, engagement. [2]

Tier 3: Kinobeads Competition Binding Assay

To assess specificity across the proteome, an unbiased method is required. Kinobeads are an affinity-based chemical proteomics tool used to profile inhibitor interactions with endogenous kinases in their native state. [3] Objective: To identify the full spectrum of kinase targets (and potential non-kinase off-targets) of Cmpd-X in a competitive and concentration-dependent manner.

Principle: Kinobeads consist of non-selective, ATP-competitive kinase inhibitors immobilized on a resin. [4]When incubated with a cell lysate, these beads capture a large portion of the expressed kinome. By pre-incubating the lysate with a free inhibitor like Cmpd-X , the compound will compete with the beads for binding to its targets. The proteins that are bound by Cmpd-X will no longer bind to the beads. Quantitative mass spectrometry is then used to identify and quantify the proteins that remain bound to the beads, allowing for the determination of which targets were engaged by the free inhibitor. [1][5] Protocol: Kinobeads and LC-MS/MS Profiling

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line or a mixture of cell lines to maximize kinome coverage. [5]Determine protein concentration.

  • Competition Binding:

    • Aliquot the lysate. To each aliquot, add Cmpd-X at various concentrations (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control.

    • Incubate for 45-60 minutes at 4°C to allow Cmpd-X to bind to its targets.

  • Kinobeads Pulldown:

    • Add equilibrated Kinobeads resin to each lysate and incubate for 60 minutes at 4°C with gentle rotation to capture the unbound kinases.

  • Washing and Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead protein digestion using trypsin to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a label-free quantification (LFQ) software (e.g., MaxQuant) to identify and quantify the proteins in each sample.

    • For each identified protein, calculate the ratio of its abundance in the Cmpd-X -treated sample relative to the DMSO control.

    • A dose-dependent decrease in the amount of protein pulled down by the beads indicates a direct interaction with Cmpd-X . Apparent dissociation constants (Kdapp) can be calculated from this data. [5]

Data Synthesis and Comparative Analysis

The ultimate goal is to integrate the data from all tiers to build a comprehensive profile of Cmpd-X and compare it to relevant alternatives. For this guide, we will compare the hypothetical data for Cmpd-X with a known multi-kinase inhibitor, Dasatinib , which has known targets including ABL, SRC family kinases, and DDR1. [3]

Table 1: Biochemical Selectivity Profile (IC50, nM)

This table summarizes hypothetical data from a Tier 1 screen.

Kinase TargetCmpd-X (IC50, nM)Dasatinib (IC50, nM)Comments
CDK2 8 >10,000Cmpd-X shows high potency for CDK2.
CDK4 15 >10,000Cmpd-X shows high potency for CDK4.
CDK6 25 >10,000Cmpd-X shows high potency for CDK6.
ABL1>5,000<1 Dasatinib is a potent ABL inhibitor; Cmpd-X is not.
SRC>5,0001.5 Dasatinib is a potent SRC inhibitor.
FLT31,20025Cmpd-X has weak activity; Dasatinib is more potent.
AURKA85070Moderate activity for both compounds.
Selectivity Score (S10)0.050.25Lower score indicates higher selectivity.

Selectivity Score is a metric representing the number of kinases inhibited >90% at a 1 µM concentration, divided by the total number of kinases tested.

Table 2: Cellular Target Engagement & Specificity

This table integrates hypothetical findings from Tier 2 (CETSA) and Tier 3 (Kinobeads).

AssayMetricCmpd-X Dasatinib
CETSA Thermal Shift (ΔTm) for CDK2+8.5 °C No significant shift
Kinobeads Primary Targets (Kdapp < 100 nM)CDK2, CDK4, CDK6ABL1, SRC, LCK, YES1, DDR1
Kinobeads Notable Off-Targets (Kdapp < 1 µM)None identifiedNQO2, DDR1

Interpretation:

The combined data suggests that Cmpd-X is a potent and highly selective inhibitor of CDK2/4/6. [6]The biochemical data (Table 1) shows nanomolar potency against these three targets with minimal activity against a wider panel. This is in stark contrast to Dasatinib, a known multi-kinase inhibitor. [7]The CETSA results (Table 2) confirm that Cmpd-X engages its primary target, CDK2, in living cells, causing a significant thermal stabilization. Finally, the unbiased Kinobeads screen reinforces its specificity, identifying no significant off-targets at concentrations up to 1 µM. This profile suggests Cmpd-X may have a well-defined mechanism of action with a lower risk of off-target-driven toxicities compared to a broader-spectrum agent like Dasatinib.

Conclusion

This guide outlines a rigorous, multi-tiered methodology for characterizing the selectivity and specificity of a novel kinase inhibitor, using "this compound" (Cmpd-X ) as a working example. By systematically combining broad biochemical profiling, cellular target engagement validation, and unbiased proteomic analysis, researchers can build a comprehensive interaction map of their compound. This detailed understanding is essential for advancing promising molecules through the drug discovery pipeline, enabling informed decisions based on a solid foundation of empirical evidence.

References

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  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available from: [Link]

  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 465-484. Available from: [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 287-306. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Robles, A. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2315-2324. Available from: [Link]

  • Wikipedia. Thermal shift assay. Available from: [Link]

  • Zhang, J. H. (2016). Protein Kinase Selectivity Profiling Using Microfluidic Mobility Shift Assays. Methods in Molecular Biology, 1360, 159-173. Available from: [Link]

  • Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available from: [Link]

  • Zegzouti, H., et al. (2013). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. Available from: [Link]

  • Golkowski, M., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports, 7, 4394. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Médard, G., et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 16(11), 4077-4087. Available from: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link]

  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature, 622, 613-621. Available from: [Link]

  • Elkins, J. M., et al. (2016). The target landscape of clinical kinase drugs. Science Translational Medicine, 8(344), 344ra84. Available from: [Link]

  • Szymański, P., et al. (2017). Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. Bioorganic Chemistry, 73, 55-65. Available from: [Link]

  • National Center for Biotechnology Information. (2013). N-(6-[18F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide. Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

  • Fukunaga, K., et al. (2015). Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 25(5), 1086-1091. Available from: [Link]

  • Leyers, S., et al. (2008). A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. Bioorganic & Medicinal Chemistry Letters, 18(17), 4761-4763. Available from: [Link]

  • Unciti-Broceta, A., et al. (2021). Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(13), 9449-9464. Available from: [Link]

  • Konopleva, M., et al. (2024). The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and aurora kinases. Journal of Hematology & Oncology, 17(1), 86. Available from: [Link]

  • Farnaby, W., et al. (2025). Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions. Journal of Medicinal Chemistry. Available from: [Link]

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A Guide to Ensuring Reproducibility in Experiments Utilizing 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid, a key building block in the synthesis of various bioactive compounds. We will explore the critical parameters influencing the reproducibility of experiments involving this molecule, from its synthesis and purification to its characterization and application. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable experimental workflows.

The Criticality of Material Provenance and Purity

The journey to reproducible research begins with the starting materials. The purity and characterization of this compound (CAS No: 1258615-86-9) are paramount. Commercially available batches of this compound are typically described as an off-white to pale yellow powder and should be accompanied by a comprehensive Certificate of Analysis (CoA). Rigorous quality control, often employing High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for purity assessment, and Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation, is essential.

Variations in impurity profiles between batches from different suppliers, or even different lots from the same supplier, can significantly impact the outcome of subsequent reactions. Therefore, it is imperative to perform in-house validation of the starting material, regardless of the supplier's CoA.

Synthesis via Suzuki-Miyaura Coupling: A Pathway Prone to Variability

The most probable synthetic route to this compound is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a staple in medicinal chemistry for the synthesis of biaryl compounds.[1][2] However, the efficiency and outcome of this reaction are highly sensitive to a multitude of factors, making it a potential source of irreproducibility.

The likely precursors for this synthesis are a boronic acid or ester derivative of 2-fluorobenzoic acid and 5-bromo-2-aminopyridine.

Experimental Workflow: Synthesis and In-process Controls

cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_characterization Final Product Characterization A Reactant Mixing: 5-bromo-2-aminopyridine (2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid Pd Catalyst & Ligand Base B Inert Atmosphere: Nitrogen or Argon Purge A->B Critical for Catalyst Stability C Reaction at Elevated Temperature: (e.g., 80-100 °C) B->C D In-process Control (IPC): TLC or LC-MS Monitoring C->D Monitor Reactant Consumption & Product Formation E Quenching & Extraction D->E Proceed upon Reaction Completion F Column Chromatography E->F G Recrystallization F->G H Purity Analysis: HPLC, UPLC G->H I Structural Verification: ¹H NMR, ¹³C NMR, MS H->I J Physical Properties: Melting Point, Appearance I->J

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

Comparative Analysis: Catalyst and Ligand Selection in Suzuki Coupling

The choice of the palladium catalyst and its associated ligand is a critical determinant of reaction success. Below is a comparative table illustrating the potential impact of different catalyst systems on the yield and purity of the target compound. This data is hypothetical and intended to guide the experimental design for optimizing this specific transformation.

Catalyst SystemLigandBaseSolventExpected Yield (%)Key Considerations
System 1 Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O75-85Traditional, widely available, but can be sensitive to air and moisture.[1]
System 2 Pd(OAc)₂SPhosToluene/H₂O85-95Buchwald ligands often provide higher turnover numbers and are effective for challenging substrates.[3]
System 3 Pd-PEPPSI-IPrK₂CO₃Anhydrous THF80-90N-Heterocyclic Carbene (NHC) ligands offer high stability and reactivity.[3]

Note: The optimal conditions should be determined empirically for each specific reaction scale and substrate batch.

Step-by-Step Experimental Protocols for Reproducible Synthesis and Analysis

To ensure the highest degree of reproducibility, we provide the following detailed protocols.

Protocol 1: Synthesis of Methyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate
  • Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), (2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), Palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Saponification to this compound
  • Hydrolysis: Dissolve the purified methyl ester in a mixture of methanol or ethanol and an aqueous solution of lithium hydroxide or sodium hydroxide.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1M hydrochloric acid until the product precipitates (typically around pH 4-5).

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Analytical Characterization for Quality Control
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

    • Detection: UV at 254 nm and 280 nm.

    • Purity Acceptance Criteria: ≥98%.

  • ¹H NMR Spectroscopy:

    • Solvent: DMSO-d₆ or CD₃OD.

    • Analysis: Confirm the presence of all expected protons and their correct integrations and splitting patterns.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) in positive or negative mode.

    • Analysis: Confirm the molecular weight of the target compound.

Alternative Scaffolds: A Comparative Perspective

In drug discovery programs, it is often prudent to explore alternative scaffolds to mitigate risks associated with a particular chemical series. A plausible alternative to the aminopyridinyl-fluorobenzoic acid core could be a pyrimidinyl-benzoic acid derivative.

Comparative Framework: Aminopyridine vs. Pyrimidine Core

cluster_comparison Core Scaffold Comparison Aminopyridine Aminopyridine Pyrimidine Pyrimidine

Caption: Key physicochemical and pharmacological properties to consider when comparing aminopyridine and pyrimidine cores.

The pyrimidine core, being more electron-deficient than pyridine, can alter the electronic properties of the molecule, potentially influencing its binding affinity to the target protein and its metabolic stability. The lower pKa of the pyrimidine nitrogens will also affect the ionization state of the molecule at physiological pH, which can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion: A Framework for Reproducible Science

Ensuring the reproducibility of experiments with this compound hinges on a multi-faceted approach. It begins with rigorous quality control of the starting material and extends to the meticulous optimization and documentation of the synthetic and analytical procedures. By understanding the key variables in the Suzuki-Miyaura coupling and implementing robust in-process and final product controls, researchers can build a solid foundation for reliable and transferable scientific outcomes. This guide provides a framework for achieving that goal, empowering scientists to advance their research with confidence and integrity.

References

  • Fluorides Supplier in CITY ,Trader in STATE . (n.d.). IndiaMART. Retrieved January 16, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved January 16, 2026, from [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Carboxylic acids as double aryl group donors for biaryl synthesis. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Characterization and Quality Control of Pharmaceutical Cocrystals. (2016). PubMed. Retrieved January 16, 2026, from [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. (2019). PubMed. Retrieved January 16, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

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The Researcher's Compass: Navigating the Potential of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a paramount challenge. Within this pursuit, the structural motif of "4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid" emerges as a compelling scaffold. While direct, extensive research on this specific molecule is not yet widespread in publicly available literature, its constituent parts—the aminopyridine and fluorobenzoic acid moieties—are well-established pharmacophores in a multitude of kinase inhibitors targeting critical oncogenic pathways.

This guide, from the perspective of a seasoned application scientist, will dissect the inherent advantages and potential limitations of "this compound" as a research tool, particularly in the context of developing novel kinase inhibitors. We will explore its likely mechanism of action, compare its structural class to established alternatives, and provide robust experimental protocols for its characterization.

The Structural Promise: Why this Scaffold Matters

The molecular architecture of "this compound" suggests a strong predisposition for interaction with the ATP-binding pocket of various kinases. The 2-aminopyridine core is a well-recognized "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for many ATP-competitive inhibitors. The fluorobenzoic acid component can engage in additional interactions within the active site, potentially enhancing potency and influencing selectivity.

Advantages of the Aminopyridine-Fluorobenzoic Acid Scaffold:
  • Established Hinge-Binding Capability: The 2-aminopyridine moiety is a privileged scaffold in kinase inhibitor design, known to effectively anchor molecules within the ATP binding site. This provides a strong foundation for achieving high-affinity binding to target kinases.

  • Potential for High Selectivity: The strategic placement of the fluorine atom on the benzoic acid ring can significantly impact the molecule's electronic properties and binding interactions. This allows for fine-tuning of selectivity towards a specific kinase or a desired panel of kinases, a critical factor in minimizing off-target effects and associated toxicities.[1]

  • Favorable Physicochemical Properties: The inclusion of fluorine can enhance metabolic stability and membrane permeability, crucial properties for developing orally bioavailable drug candidates.

  • Synthetic Tractability: The synthesis of derivatives based on this scaffold is generally feasible, allowing for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Navigating the Challenges: Potential Limitations and Mitigating Strategies

While promising, the "this compound" scaffold is not without its potential drawbacks, many of which are common to kinase inhibitors in general. Acknowledging these limitations is crucial for designing robust experimental plans and interpreting data accurately.

Key Limitations to Consider:
  • Off-Target Effects: The conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving absolute selectivity.[2][3] Inhibition of unintended kinases can lead to unforeseen cellular toxicities and confound experimental results.[4]

  • Acquired Resistance: Cancer cells can develop resistance to kinase inhibitors through various mechanisms, including mutations in the target kinase that prevent inhibitor binding. The "gatekeeper" residue is a common site for such mutations.[5][6]

  • Pharmacokinetic Challenges: Despite the potential benefits of fluorination, achieving an optimal pharmacokinetic profile (absorption, distribution, metabolism, and excretion) requires careful optimization of the entire molecule.

  • Limited Public Data: The scarcity of published data specifically on "this compound" means that initial research efforts will require comprehensive characterization without the benefit of extensive prior art.

Comparative Landscape: Positioning Against Alternative Scaffolds

The field of kinase inhibitor discovery is rich with diverse chemical scaffolds. Understanding how the aminopyridine-fluorobenzoic acid structure compares to other established classes provides valuable context for its potential applications.

Scaffold ClassKey AdvantagesCommon LimitationsRepresentative Targets
Aminopyridine-based Strong hinge-binding, good potential for selectivity, favorable PK properties.Potential for off-target effects, susceptibility to resistance mutations.RET, FLT3, Aurora Kinases, MAP4K4[7][8][9][10]
Pyrazolopyrimidine-based High potency, often good selectivity, well-established scaffold.Can have complex synthesis, potential for off-target effects.RET, Aurora Kinases, CDKs[11][12][13]
Indolinone-based Broad-spectrum activity, established clinical precedents (e.g., Sunitinib).Often multi-targeted leading to more off-target effects, potential for toxicity.VEGFR, PDGFR, KIT
Quinazoline-based High potency, established clinical success (e.g., Gefitinib, Erlotinib).Often associated with skin toxicities, susceptibility to resistance.EGFR, VEGFR

Visualizing the Strategy: Kinase Inhibition and Experimental Workflow

To effectively characterize "this compound" or its derivatives, a systematic experimental workflow is essential.

Caption: A streamlined workflow for the comprehensive evaluation of a novel kinase inhibitor.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the initial characterization of "this compound" as a potential kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.

Materials:

  • Recombinant kinase of interest (e.g., RET, FLT3, Aurora A)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • "this compound" dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.

  • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at the optimal temperature (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Trustworthiness: This protocol includes essential controls (positive and negative) to validate the assay performance. The use of a well-established commercial kit ensures reproducibility and reliability of the results.

Protocol 2: Cellular Target Engagement Assay using Western Blot

Objective: To confirm that the compound inhibits the target kinase within a cellular context by assessing the phosphorylation status of a known downstream substrate.

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., MV4-11 for FLT3, TT for RET).

  • Cell culture medium and supplements.

  • "this compound" dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against the phosphorylated and total forms of the target kinase and a key downstream substrate (e.g., p-STAT5 and STAT5 for FLT3).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein electrophoresis and Western blotting equipment.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for the total protein to ensure equal loading.

Causality: By observing a dose-dependent decrease in the phosphorylation of a direct downstream substrate, this experiment provides strong evidence that the compound is engaging and inhibiting its intended target within the complex cellular environment.

Conclusion and Future Directions

"this compound" represents a promising, albeit underexplored, scaffold for the development of novel kinase inhibitors. Its structural features suggest a high potential for potent and selective inhibition of key oncogenic kinases. The primary advantages lie in its established hinge-binding motif and the tunability afforded by the fluorinated benzoic acid moiety. However, researchers must remain vigilant of the inherent challenges of kinase inhibitor development, including off-target effects and the potential for acquired resistance.

The path forward for any research program involving this compound should involve a systematic and rigorous evaluation of its biological activity, starting with comprehensive in vitro kinase profiling and cellular characterization. By employing the structured approach and robust protocols outlined in this guide, researchers can effectively navigate the complexities of kinase inhibitor discovery and unlock the full potential of this intriguing chemical scaffold.

References

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • The Tyrosine Kinase Inhibitor AMN107 (Nilotinib) Exhibits Off-Target Effects in Lymphoblastic Cell Lines. Leukemia & Lymphoma.
  • Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Medicinal Chemistry Letters.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry.
  • Recent Developments of RET Protein Kinase Inhibitors With Diverse Scaffolds As Hinge Binders. Future Medicinal Chemistry.
  • Discovery and Optimization of Selective RET Inhibitors via Scaffold Hopping. Bioorganic & Medicinal Chemistry Letters.
  • Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorganic & Medicinal Chemistry Letters.
  • Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. Future Medicinal Chemistry.
  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell.
  • Discovery and optimization of selective RET inhibitors via scaffold hopping. Bioorganic & Medicinal Chemistry Letters.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. European Journal of Medicinal Chemistry.
  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry.
  • Identification of Novel Small Molecule Inhibitors of Oncogenic RET Kinase. PLoS ONE.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.
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  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase.
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characteriz
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.
  • Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology.
  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Journal of Medicinal Chemistry.
  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?
  • Technical Support Center: Off-Target Effects of Kinase Inhibitors in Primary Cells. BenchChem.
  • Overcoming Secondary Mutations of Type II Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evalu
  • (PDF) Overview of Current Type I/II Kinase Inhibitors.
  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry.
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A Researcher's Guide to Investigating the Therapeutic Potential of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic promise is a constant endeavor. The compound 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid presents itself as a largely unexplored molecule, with a notable absence of performance data in established disease models in publicly available literature. This guide, therefore, takes a forward-looking approach. Instead of a direct comparison, we will deconstruct this molecule into its core structural motifs—the aminopyridine, the phenyl ring, and the fluorobenzoic acid—to extrapolate its potential therapeutic applications based on the established activities of structurally related compounds. This analysis will serve as a foundational roadmap for researchers seeking to investigate the properties of this novel scaffold.

We will delve into the potential of this compound in oncology and inflammatory diseases, drawing parallels from existing research on similar molecular structures. This guide will provide hypothetical mechanisms of action, propose a comprehensive preclinical evaluation workflow, and offer detailed experimental protocols to empower researchers to unlock the potential of this compound.

Deconstructing the Scaffold: An Analysis of Potential Bioactivity

The structure of this compound combines several key pharmacophores that are prevalent in a range of bioactive molecules. By examining the roles of these individual components in established therapeutic agents, we can build a compelling case for the potential areas of investigation for this novel compound.

  • The Aminopyridine Moiety: The aminopyridine core is a well-established pharmacophore in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities. For instance, certain aminopyridine-containing compounds have been investigated for their roles as kinase inhibitors in oncology.[1][2] The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, facilitating interactions with the hinge region of kinase domains.

  • The Phenyl Ring: The central phenyl ring acts as a scaffold, providing a rigid framework for the spatial orientation of the other functional groups. Its substitution pattern is critical for target binding and selectivity.

  • The Fluorobenzoic Acid Moiety: The presence of a fluorobenzoic acid group is significant. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The carboxylic acid group can act as a key interacting moiety with target proteins, often forming salt bridges or hydrogen bonds with basic residues in an active site. This feature is common in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3]

Hypothesized Therapeutic Applications and Mechanisms of Action

Based on the analysis of its structural components, we can hypothesize potential therapeutic applications for this compound in the following areas:

Oncology

The aminopyridine scaffold is present in numerous kinase inhibitors.[2] Therefore, it is plausible that this compound could function as an inhibitor of protein kinases that are dysregulated in cancer.

Potential Signaling Pathway:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes Compound 4-(6-Aminopyridin-3-YL)- 2-fluorobenzoic acid (Hypothesized Inhibitor) Compound->RTK Inhibits

Caption: Hypothesized mechanism of anti-cancer activity.

Inflammatory Diseases

The fluorobenzoic acid moiety is reminiscent of the structures of several NSAIDs. This suggests a potential role for this compound as an anti-inflammatory agent, possibly through the inhibition of key inflammatory mediators like COX enzymes or the NLRP3 inflammasome.[3][4]

Potential Signaling Pathway:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) NLRP3 NLRP3 Inflammasome Stimulus->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates ProIL1B Pro-IL-1β Caspase1->ProIL1B Cleaves IL1B IL-1β (Pro-inflammatory cytokine) ProIL1B->IL1B Compound 4-(6-Aminopyridin-3-YL)- 2-fluorobenzoic acid (Hypothesized Inhibitor) Compound->NLRP3 Inhibits cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation A1 Target-based Screening (Kinase Panel, COX Assay) A2 Cell-based Assays (Cancer Cell Proliferation, Cytokine Release) A1->A2 A3 Mechanism of Action Studies (Western Blot, Immunofluorescence) A2->A3 B1 Pharmacokinetic Studies (ADME) A3->B1 B2 Efficacy in Disease Models (Xenograft Models, Carrageenan-induced Paw Edema) B1->B2 B3 Preliminary Toxicology (Acute Toxicity Studies) B2->B3

Caption: Proposed preclinical evaluation workflow.

Comparative Performance with Established Alternatives

While direct comparative data for this compound is unavailable, we can benchmark the potential efficacy by examining the performance of structurally related compounds and existing drugs in relevant disease models.

Table 1: Performance of Structurally Related Compounds and Standard Drugs in Oncology Models

Compound/DrugTarget/MechanismCell LineIC50In Vivo ModelEfficacyReference
Compound 45 (Quinazolinone derivative) ALK/PI3K/AKT inhibitorA549 (Lung Cancer)0.44 µMN/AInduced G1-phase arrest and apoptosis[2]
RX-5902 p68 RNA helicase inhibitorVarious human cancer cell lines10-20 nMN/AStrong growth inhibition[5]
Compound 60 (MDM2 inhibitor) MDM2 inhibitorRS4;11 (Leukemia)38 nMSJSA-1 xenograft87% tumor regression at 100 mg/kg[6]
Etoposide (Standard Drug) Topoisomerase II inhibitorColo205 (Colon Cancer)N/AN/AStandard chemotherapeutic agent[7]

Table 2: Performance of Structurally Related Compounds and Standard Drugs in Inflammation Models

Compound/DrugTarget/MechanismIn Vitro ModelIC50In Vivo ModelEfficacyReference
Pyridazinone Sulphonamides (7a, 7b) Multi-target (CA, COX-2, 5-LOX)N/AN/ACarrageenan-induced paw edemaSignificant anti-inflammatory and analgesic effects[3]
CY-09 NLRP3 inflammasome inhibitorN/AN/AMouse models of CAPS and type 2 diabetesRemarkable therapeutic effects[4]
Celecoxib (Standard Drug) COX-2 inhibitorN/AN/AVarious inflammation modelsStandard anti-inflammatory drug[3]
Diclofenac (Standard Drug) COX-1/COX-2 inhibitorN/AN/AVarious inflammation modelsStandard anti-inflammatory drug[3]

Detailed Experimental Protocols

To facilitate the investigation of this compound, we provide the following detailed protocols for key initial experiments.

Protocol 1: In Vitro Cancer Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells at various concentrations and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [7]4. Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer this compound or a reference drug (e.g., diclofenac) orally or intraperitoneally at a predetermined dose.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, a systematic analysis of its structural components suggests a high potential for therapeutic activity, particularly in oncology and inflammatory diseases. This guide provides a comprehensive framework for initiating the preclinical evaluation of this novel compound. The proposed workflows and experimental protocols are designed to enable researchers to systematically explore its bioactivity, elucidate its mechanism of action, and ultimately determine its potential as a lead compound for drug development. The journey from a novel scaffold to a clinical candidate is long and challenging, but the foundational investigations outlined here are the critical first steps in unlocking the therapeutic promise of this compound.

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative risk assessment derived from the known hazards of its core chemical moieties: aminopyridines and halogenated benzoic acids. This protocol is designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment and Waste Characterization

The primary step in safe disposal is understanding the potential hazards of the compound. Lacking a specific SDS, we must infer the risks from its constituent functional groups.

  • Aminopyridine Moiety : Aminopyridines are a class of compounds known for their significant toxicity. They can be toxic if swallowed, in contact with skin, or if inhaled.[1][2] Some aminopyridines are known to cause neurological effects.[3] Therefore, all waste containing this compound must be treated as toxic.

  • Fluorobenzoic Acid Moiety : Halogenated aromatic acids, such as fluorobenzoic acid, are typically classified as skin and eye irritants.[4][5][6] A critical disposal consideration is the presence of fluorine. During incineration, halogenated compounds can form hazardous decomposition products like gaseous hydrogen fluoride (HF).[7][8][9] This necessitates its classification as halogenated organic waste .

Based on this analysis, this compound must be classified as Hazardous Waste . The table below summarizes the inferred hazard profile and immediate handling requirements.

Parameter Inferred Information & Rationale Supporting Sources
GHS Hazard Class (Inferred) Acute Toxicity (Oral, Dermal); Skin Irritant; Serious Eye Irritant; Specific Target Organ Toxicity.[1][2][4][5]
Signal Word (Inferred) Danger[1][7]
Primary Disposal Route Collection by a licensed hazardous waste management facility via your institution's Environmental Health & Safety (EHS) department.[7][10]
Waste Classification Halogenated Organic Hazardous Waste [10]
Incompatible Materials Strong oxidizing agents, strong acids.[4][5][6][8][11]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF).[7][8][9]

Required Personal Protective Equipment (PPE)

Due to the compound's inferred toxicity and irritant properties, strict adherence to PPE protocols is mandatory during handling and disposal.

  • Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[12][13]

  • Hand Protection : Use chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[7][14]

  • Protective Clothing : A standard laboratory coat must be worn to protect skin and clothing.

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[11] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.[7]

Step-by-Step Disposal Protocol

Proper disposal is a systematic process that begins at the point of waste generation and ends with its safe removal by trained professionals. The following workflow must be followed to ensure compliance with EPA and OSHA regulations.[15][16][17][18]

Step 1: Waste Segregation

This is the most critical step. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.

  • DO classify all waste containing this compound (including pure compound, solutions, and contaminated materials like pipette tips, gloves, and wipes) as Halogenated Organic Waste .[10]

  • DO NOT mix this waste with non-halogenated organic waste.[10]

  • DO NOT dispose of this chemical down the drain under any circumstances.[10] This is critical to prevent the release of a substance that is likely toxic to aquatic life into the sewer system.[1]

Step 2: Container Selection and Labeling
  • Container Choice : Collect waste in a designated, chemically compatible container. The container must have a secure, leak-proof screw cap.[17][19] If possible, using the original product container is a good practice as it ensures compatibility.[10][19] Do not use food-grade containers.[19]

  • Labeling : Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[10][11] The label must, at a minimum, include:

    • The words "Hazardous Waste".[20]

    • The full chemical name: "Waste this compound". Avoid abbreviations or formulas.

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").[20]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
  • Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[19][20][21]

  • Storage Practices :

    • Keep the waste container securely closed at all times, except when adding waste.[19][22]

    • Use a secondary containment bin to prevent the spread of material in case of a leak.[17]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[21]

Step 4: Arranging Final Disposal
  • Contact EHS : Once the container is full or is no longer being used, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11]

  • Record Keeping : Maintain accurate records of the disposed chemical, including the quantity and date of disposal, in accordance with your laboratory's Chemical Hygiene Plan.[7][23]

Disposal Decision Workflow

The following diagram outlines the critical decision-making and procedural steps for the safe disposal of this compound waste.

G start Waste Generation (this compound & contaminated materials) identify Step 1: Hazard Identification - Toxic (Aminopyridine Moiety) - Irritant (Fluorobenzoic Acid Moiety) - Halogenated Compound (Fluorine) start->identify Evaluate Hazards classify Step 2: Classify as HAZARDOUS HALOGENATED ORGANIC WASTE identify->classify Determine Classification segregate Step 3: Waste Segregation - DO NOT mix with non-halogenated waste. - DO NOT mix with incompatible materials (e.g., strong oxidizers). classify->segregate Act on Classification container Step 4: Containerization & Labeling - Use a compatible, sealed container. - Affix 'Hazardous Waste' label immediately. - Clearly list all chemical constituents. segregate->container Proceed to storage Step 5: Accumulation & Storage - Store in designated Satellite Accumulation Area (SAA). - Use secondary containment. - Keep container closed. container->storage Store Safely pickup Step 6: Final Disposal - Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. storage->pickup Request Pickup

Caption: Waste Disposal Workflow for this compound.

Spill and Emergency Procedures

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : Before addressing the spill, don the full PPE detailed in Section 2.[10]

  • Containment : Prevent the spilled material from spreading or entering drains.[10]

  • Cleanup (Solid Spill) : Carefully sweep or vacuum the spilled solid material.[8][10] Avoid any actions that generate dust.[8][10]

  • Cleanup (Liquid Spill) : Absorb with an inert, non-combustible material like vermiculite or sand.[11]

  • Collect Waste : Place all collected spill material and contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.[7][10]

  • Decontamination : Thoroughly clean the spill area with soap and water.[7] Dispose of all cleaning materials (wipes, gloves) as hazardous waste.[7]

  • Report : Report the incident to your laboratory supervisor and EHS department, as required by your institution's policies.

References

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  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]

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A-Senior-Application-Scientist's-Guide-to-Handling-4-(6-Aminopyridin-3-YL)-2-fluorobenzoic-acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

As a novel research chemical, this compound lacks extensive, specific safety data. This guide provides a detailed framework for its safe handling, storage, and disposal by analyzing the risks associated with its constituent functional groups: aminopyridine, fluorobenzoic acid, and aromatic carboxylic acids. Our approach is grounded in the principles of prudent laboratory practice and adherence to established safety standards, ensuring a comprehensive safety protocol.

Hazard Analysis: A Composite Risk Profile

The potential hazards of this compound are extrapolated from the known risks of its structural components.

  • Aminopyridine Moiety: Aminopyridines are recognized for their potential toxicity. For instance, 4-aminopyridine is classified as acutely toxic if swallowed or in contact with skin, and can cause severe skin and eye irritation.[1][2] It is also known to be a non-selective potassium channel blocker. Therefore, it is prudent to treat this compound with similar caution, assuming potential for systemic toxicity upon ingestion, inhalation, or dermal absorption.

  • Fluorobenzoic Acid Moiety: Fluorinated benzoic acids are known irritants to the skin, eyes, and respiratory system.[3][4] The presence of the fluorine atom can enhance the acidity and reactivity of the carboxylic acid group, potentially leading to corrosive effects upon contact.

  • Aromatic Carboxylic Acid Core: Aromatic carboxylic acids, as a class, can cause irritation and require careful handling to avoid dust inhalation.

Table 1: Hazard Identification and GHS Classification Analogy

Hazard Category Potential Classification based on Structural Analogs
Acute Toxicity (Oral) Category 1 or 2 (Fatal if swallowed)[1]
Acute Toxicity (Dermal) Category 3 (Toxic in contact with skin)[2]
Acute Toxicity (Inhalation) Category 3 or 4 (Toxic or Harmful if inhaled)
Skin Corrosion/Irritation Category 2 or 3 (Causes skin irritation)[1]
Eye Damage/Irritation Category 2 (Causes serious eye irritation)[1]

| Specific Target Organ Toxicity | May cause respiratory irritation[1][2] |

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following recommendations are based on a cautious approach, assuming a high degree of hazard in the absence of specific data.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield are mandatory.[5] Protects against splashes, dust, and unforeseen reactions.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves before use.[5] Prevents dermal absorption, a primary route of exposure for aminopyridines.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are essential. Consider a chemical-resistant apron for larger quantities.[6] Minimizes the risk of accidental skin contact.

| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary when handling the powder outside of a certified chemical fume hood, or if dust is generated.[3][4] | Prevents inhalation of the compound, which may cause respiratory irritation and systemic toxicity. |

Operational Plan: From Receipt to Experimentation

A structured workflow is essential for safe handling.

Workflow for Handling this compound

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Receipt & Inspection Receipt & Inspection Secure Storage Secure Storage Receipt & Inspection->Secure Storage Pre-use Hazard Review Pre-use Hazard Review Secure Storage->Pre-use Hazard Review Engineering Controls Engineering Controls Pre-use Hazard Review->Engineering Controls Handling & Weighing Handling & Weighing Engineering Controls->Handling & Weighing Reaction Setup Reaction Setup Handling & Weighing->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal

Caption: A step-by-step workflow for the safe handling of this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure the laboratory is well-ventilated.[3]

  • Eyewash and Safety Shower: An accessible and tested eyewash station and safety shower are mandatory in the work area.[3][8]

Handling and Weighing
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents.

  • Weighing: Weigh the compound in a fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Transfers: Use a spatula for solid transfers. If preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

Spill Response Protocol

Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Don Appropriate PPE Don Appropriate PPE Alert Supervisor->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect Waste Collect Waste Absorb with Inert Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: A clear, sequential protocol for responding to a chemical spill.

  • Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]

  • Major Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a rinse. All cleaning materials must be disposed of as hazardous waste.[5]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is a critical final step in the chemical lifecycle.

  • Waste Segregation: this compound is a halogenated organic compound.[9][10] It must be disposed of in a designated "Halogenated Organic Waste" container.[9][10] Do not mix with non-halogenated waste streams to prevent costly and complex disposal procedures.[11]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's environmental health and safety office for specific guidance.

Emergency Procedures

In case of exposure, immediate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][13]

Conclusion: A Culture of Safety

The safe handling of novel compounds like this compound is paramount in a research environment. By adopting a cautious approach based on the known hazards of its structural components, researchers can minimize risks and ensure a safe laboratory environment. This guide provides a comprehensive framework, but it is essential to supplement it with institution-specific training and adherence to all applicable safety regulations.[14][15][16]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.